molecular formula C10H18O B1667373 (-)-Borneol CAS No. 464-45-9

(-)-Borneol

カタログ番号: B1667373
CAS番号: 464-45-9
分子量: 154.25 g/mol
InChIキー: DTGKSKDOIYIVQL-QXFUBDJGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Borneol, also known as L-Borneol or levorotatory borneol, is a bicyclic monoterpene alcohol of natural origin. It is a key enantiomer extracted from the fresh leaves of Blumea balsamifera (L.) DC . This compound is a solid with a pungent, characteristic camphor-like odor and is a staple in scientific research due to its diverse and potent biological activities . Its primary research value lies in its ability to modulate the blood-brain barrier (BBB). Studies confirm that this compound can reversibly and transiently increase BBB permeability, thereby facilitating the delivery of central nervous system (CNS) drugs to the brain in a region- and time-dependent manner . This mechanism is associated with the modulation of ATP-binding cassette transporters like P-glycoprotein, tight junction proteins, and vasodilatory neurotransmitters . Beyond its role as a permeation enhancer, this compound exhibits significant standalone pharmacological properties in preclinical models. It has demonstrated notable neuroprotective effects in models of ischemic stroke, showing potential to improve cerebral blood flow, reduce neuronal excitotoxicity, and mitigate inflammatory responses . Furthermore, it possesses robust analgesic (antinociceptive) and anti-inflammatory properties, as evidenced in models such as the formalin test and acetic-acid-induced writhing, acting through both peripheral and central mechanisms without impairing motor coordination . Research also indicates its activity on specific ion channels, including inhibition of the TRPA1 receptor, which is implicated in pain pathways, and activation of the TRPM8 receptor, generating a cooling sensation . The product is presented as a high-purity material to ensure consistent and reliable experimental results. It is essential to note that this product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGKSKDOIYIVQL-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022035
Record name [(1S)-endo]-(-)-Borneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], Solid, White to off-white crystals; piney camphoraceous aroma
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (-)-Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10976
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (-)-Borneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Borneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212 °C, 210.00 to 212.00 °C. @ 779.00 mm Hg
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-Borneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

150 °F (60 °C) /closed cup/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Borneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystals, White translucent lumps

CAS No.

507-70-0, 464-45-9
Record name BORNEOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (-)-Borneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Borneol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [(1S)-endo]-(-)-Borneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-borneol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORNEOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y84986J9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-Borneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 210 - 215 °C
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (-)-Borneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(-)-Borneol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of (-)-Borneol. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identification

This compound, a bicyclic monoterpene alcohol, is the naturally occurring levorotatory enantiomer of borneol. Its rigid bicyclo[2.2.1]heptane skeleton with a hydroxyl group at the C2 position in the endo configuration is a key feature of its chemical architecture. It is systematically named (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.[1]

Key Identifiers:

IdentifierValue
IUPAC Name (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol[1]
CAS Number 464-45-9[2][3]
Molecular Formula C₁₀H₁₈O[2][3]
Molecular Weight 154.25 g/mol [2][4]
InChI Key DTGKSKDOIYIVQL-NQMVMOMDSA-N[5]
SMILES CC1(C)[C@@H]2CC[C@]1(C)--INVALID-LINK--C2[5]

Physicochemical Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor.[6][7] It is sparingly soluble in water but readily soluble in various organic solvents.

Table of Physicochemical Properties:

PropertyValueReference
Appearance White crystalline solid[4][6]
Odor Piney, camphor-like[6][7]
Melting Point 206-208 °C[2][3]
Boiling Point 210 °C[2][3]
Solubility in Water 0.74 g/L (at 25 °C)[4]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide (DMF)[1]
Specific Optical Rotation [α]D²⁰ -35.3° (c=5 in ethanol)[2][3]
Vapor Pressure 33.5 mmHg (at 25 °C)[2]
Flash Point 65 °C (149 °F)[3]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, primarily through its interaction with GABA receptors and modulation of inflammatory pathways in the central nervous system.

Table of Neuroprotective Activity:

Target/AssayEffectQuantitative DataReference
GABA-A ReceptorPositive allosteric modulatorEC₅₀ = 237 µM[1]

This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. This action contributes to its sedative and anxiolytic properties.

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

A detailed protocol for assessing the modulatory effects of this compound on GABA-A receptors is described in the study by Granger et al. (2005). The general steps are as follows:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).

  • Incubation: Injected oocytes are incubated to allow for receptor expression.

  • Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure GABA-activated currents in the presence and absence of this compound.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ of this compound for the potentiation of GABA-induced currents.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as NF-κB and MAPK.

Table of Anti-inflammatory Activity:

Target/AssayEffectQuantitative DataReference
fMLF-induced human neutrophil chemotaxisInhibitionIC₅₀ = 5.8 ± 1.4 µM[6]
fMLF-induced Ca²⁺ influx in neutrophilsInhibition-[6]
Human neutrophil [Ca²⁺]i activationActivationEC₅₀ = 28.7 ± 2.6 µM[6]

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes for phosphorylation studies).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and p65. A loading control like β-actin or GAPDH is also probed.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]

Diagram: this compound Inhibition of the NF-κB Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates IκBα p65_p50 p65/p50 IkBa_p P-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Borneol This compound Borneol->IKK inhibits Proteasome Proteasome Degradation IkBa_p->Proteasome ubiquitination DNA DNA p65_p50_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes MAPK_Pathway cluster_extracellular Extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors p38->TranscriptionFactors activates Borneol This compound Borneol->MAPKK inhibits phosphorylation GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression regulates PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT phosphorylation mTOR mTOR pAKT->mTOR activates Apoptosis Apoptosis pAKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Borneol This compound Borneol->pAKT inhibits Analytical_Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Analysis Sample->FTIR NMR NMR Analysis Sample->NMR Data Structural & Purity Data GCMS->Data FTIR->Data NMR->Data

References

A Technical Guide to the Natural Sources of Enantiomerically Pure (-)-Borneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary natural sources of enantiomerically pure (-)-borneol, a bicyclic monoterpenoid alcohol of significant interest in the pharmaceutical and fragrance industries. The document details the quantitative yields and purity of this compound from various plant species, outlines comprehensive experimental protocols for its extraction and purification, and illustrates its biosynthetic pathway.

Principal Natural Sources of this compound

This compound, also known as l-borneol, is found in a variety of plants, often as a component of their essential oils. While numerous plants contain borneol, only a select few are known to produce it in high enantiomeric purity. The most notable and commercially significant natural source of enantiomerically pure this compound is Blumea balsamifera (L.) DC., a perennial herb belonging to the Asteraceae family.[1][2]

Other plant species have also been reported to contain high enantiomeric purities of this compound, including certain species of Artemisia (such as Artemisia herba-alba), Origanum vulgare (oregano), and feverfew.[3] However, the concentration and enantiomeric excess in these sources can be highly variable depending on the specific chemotype, geographical origin, and harvesting time.

Quantitative Data Summary

The following table summarizes the quantitative data on the yield and purity of this compound from its primary natural source, Blumea balsamifera.

Natural SourcePlant PartExtraction MethodYield of this compound in Volatiles (%)Purity of this compound after Purification (%)Reference
Blumea balsamifera (L.) DC.LeavesImproved Hydrodistillation (IHD)8292 (after sublimation)[1][4][5]
Blumea balsamifera (L.) DC.LeavesHydrodistillation-Solvent Extraction (HDSE)45Not specified[1][4][5]
Blumea balsamifera (L.) DC.LeavesSimultaneous Distillation and Extraction (SDE)4498 (after silica gel column chromatography and recrystallization)[1][2][4][5]
Blumea balsamifera (L.) DC.Senescent LeavesNot specified43.39 (in essential oil)Not specified[6][7]
Blumea balsamifera (L.) DC.Mature Leaves (harvested in December)Not specified35.22 (in essential oil)Not specified[6]

Experimental Protocols

Extraction of this compound from Blumea balsamifera Leaves

a) Improved Hydrodistillation (IHD) - Solvent-Free Method [1][4][5]

This method is designed for the efficient, environmentally friendly extraction of crude this compound.

  • Apparatus: An improved hydrodistillation apparatus equipped with a vertical condenser tube.

  • Procedure:

    • Powdered leaves of Blumea balsamifera (e.g., 20 g, 40 mesh) are placed in a distillation flask.

    • Water is added to the flask.

    • The mixture is heated to boiling and distilled for a specified period (e.g., 30 minutes).

    • The volatiles, rich in this compound, are collected. This method yields a higher concentration of this compound in the initial extract compared to methods involving organic solvents.[1][4][5]

b) Simultaneous Distillation and Extraction (SDE) [2]

This method allows for the concurrent distillation and extraction of the volatile compounds.

  • Apparatus: A Clevenger-type apparatus modified for simultaneous distillation and extraction.

  • Procedure:

    • Fresh or dried leaves of Blumea balsamifera are subjected to hydrodistillation.

    • An organic solvent (e.g., n-hexane) is used in the extraction arm of the apparatus to continuously extract the volatile components from the distillate.

    • The process is carried out for a sufficient duration to ensure complete extraction.

Purification of this compound

a) Sublimation [1][4][5]

Sublimation is an effective method for purifying crude this compound obtained from hydrodistillation.

  • Procedure:

    • The crude this compound (volatiles from IHD) is placed in an evaporating dish.

    • A funnel is inverted over the dish.

    • The dish is heated to a temperature range of 100-180°C for 10-40 minutes.

    • The this compound sublimes and crystallizes on the cooler, inner surface of the funnel.

    • The purified this compound crystals are then collected. A purity of 92% with a recovery of 96% has been reported using this method.[1][4][5]

b) Silica Gel Column Chromatography and Recrystallization [2]

This method can yield very high purity this compound.

  • Procedure:

    • The crude extract from SDE is concentrated.

    • The concentrate is subjected to silica gel column chromatography.

    • The column is eluted with a suitable solvent system to separate the this compound from other components.

    • The fractions containing this compound are collected and combined.

    • The combined fractions are concentrated, and the this compound is further purified by recrystallization from an appropriate solvent.

    • This process has been reported to yield this compound with a purity of 98%.[2]

Biosynthesis of this compound

The biosynthesis of borneol in plants occurs via the methylerythritol phosphate (MEP) pathway. The chirality of the final borneol product is determined by the stereospecificity of the bornyl diphosphate synthase (BPPS) enzyme.

G Biosynthesis of Borneol DMAPP Dimethylallyl Diphosphate (DMAPP) GPP Geranyl Diphosphate (GPP) DMAPP->GPP IPP Isopentenyl Diphosphate (IPP) IPP->GPP BPP Bornyl Diphosphate (BPP) GPP->BPP (-)-Bornyl Diphosphate Synthase Borneol This compound BPP->Borneol Phosphatase Camphor (-)-Camphor Borneol->Camphor This compound Dehydrogenase

Caption: Biosynthesis pathway of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of enantiomerically pure this compound from Blumea balsamifera.

G Experimental Workflow for this compound Production Plant Blumea balsamifera Leaves Extraction Extraction Plant->Extraction IHD Improved Hydrodistillation (IHD) Extraction->IHD SDE Simultaneous Distillation and Extraction (SDE) Extraction->SDE Crude Crude this compound Extract IHD->Crude SDE->Crude Purification Purification Crude->Purification Sublimation Sublimation Purification->Sublimation Column Column Chromatography & Recrystallization Purification->Column Pure High-Purity this compound Sublimation->Pure Column->Pure Analysis Analysis (GC, Optical Rotation) Pure->Analysis

Caption: General workflow for this compound extraction and purification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of (-)-Borneol in Blumea balsamifera

Introduction

Blumea balsamifera (L.) DC., commonly known as Sambong or Ainaxiang, is a perennial herb belonging to the Asteraceae family, widely recognized in traditional medicine across Asia.[1][2][3][4] It is a primary natural source of L-borneol [this compound], a bicyclic monoterpenoid with significant therapeutic applications, including anti-inflammatory, analgesic, and antioxidant properties.[1][2][5] Furthermore, this compound is valued for its ability to enhance the absorption of other drugs.[1][2] Given its importance, understanding the biosynthetic pathway of this compound in B. balsamifera is crucial for optimizing its production through agricultural practices or metabolic engineering. This guide provides a comprehensive overview of the core biosynthetic pathway, key enzymes, quantitative data, and detailed experimental protocols.

The Biosynthesis Pathway of this compound

The formation of this compound in Blumea balsamifera begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1] Transcriptome analysis of B. balsamifera suggests that the unigenes of the MEP pathway are more highly expressed than those of the MVA pathway when stimulated with methyl jasmonate (MeJA), indicating the MEP pathway's primary role in monoterpene synthesis in this plant.[1][5][6]

The key steps in the biosynthesis of this compound from the central precursor, geranyl pyrophosphate (GPP), are as follows:

  • Formation of Geranyl Pyrophosphate (GPP): GPP, a ten-carbon molecule, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPS).

  • Cyclization to (-)-Bornyl Diphosphate: GPP is then converted to the bicyclic intermediate (-)-bornyl diphosphate. This crucial cyclization step is catalyzed by the key enzyme (-)-bornyl diphosphate synthase (BbTPS3) .[7] This enzyme is stereospecific, ensuring the production of the (-) enantiomer.

  • Dephosphorylation to this compound: In the final step, (-)-bornyl diphosphate is dephosphorylated to yield this compound.[7][8]

The overall pathway from GPP to this compound is a two-step enzymatic process, with the bornyl diphosphate synthase being the rate-limiting and stereochemistry-determining enzyme.

Pathway Diagram

Biosynthesis_of_Borneol GPP Geranyl Pyrophosphate (GPP) BDP (-)-Bornyl Diphosphate GPP->BDP Cyclization Borneol This compound BDP->Borneol Dephosphorylation Enzyme1 (-)-Bornyl Diphosphate Synthase (BbTPS3) Enzyme1->GPP Enzyme2 Phosphatase Enzyme2->BDP

Caption: Biosynthesis pathway of this compound from Geranyl Pyrophosphate.

Quantitative Data

Enzyme Kinetics

The key enzyme, (-)-bornyl diphosphate synthase (BbTPS3), has been identified and characterized from Blumea balsamifera. Its kinetic parameters for the substrate GPP have been determined.[7]

EnzymeSubstrateKm (μM)kcat (s-1)Source
(-)-Bornyl Diphosphate Synthase (BbTPS3)GPP4.93 ± 1.381.49[7]
Concentration of this compound in Blumea balsamifera

The concentration of this compound in the leaves of B. balsamifera can be influenced by external factors such as elicitors. A study using methyl jasmonate (MeJA) demonstrated a significant increase in L-borneol accumulation.

TreatmentLeaf AgeDuration (h)This compound Concentration (mg·g-1 FW)Source
ControlYoung120Not specified, but significantly lower than treated[1]
1 mmol/L MeJAYoung1203.043[1][6]
ControlMature120Not specified, but significantly lower than treated[1]
1 mmol/L MeJAMature1203.346[1][6]
ControlOld120Not specified, but significantly lower than treated[1]
1 mmol/L MeJAOld1202.044[1][6]
Untreated (for chirality determination)Mixed-4.80 ± 1.38 g·kg-1[9]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from B. balsamifera Leaves

This protocol outlines the extraction and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or dried leaves of B. balsamifera

  • Ethyl acetate

  • Ball mill or grinder

  • Ultrasonic water bath

  • Centrifuge

  • 0.22-μm membrane filter (polytetrafluoroethylene)

  • GC-MS system with a chiral column

Procedure:

  • Grind the leaf sample (e.g., 80 mg) into a fine powder using a ball mill.[9]

  • Suspend the powder in a suitable solvent (e.g., 1 mL of ethyl acetate).[9]

  • Perform sonication in an ultrasonic water bath for 60 minutes to facilitate extraction.[9]

  • Centrifuge the mixture at 13,000 × g for 10 minutes.[9]

  • Filter the supernatant through a 0.22-μm membrane filter.[9]

  • Analyze the filtrate using a GC-MS equipped with a chiral column to separate and quantify this compound and (+)-borneol.[9]

  • Use authentic standards of this compound and (+)-borneol to create a calibration curve for accurate quantification.[9]

Protocol 2: In Vitro Enzyme Activity Assay for (-)-Bornyl Diphosphate Synthase

This protocol describes a method to determine the activity of a purified or heterologously expressed bornyl diphosphate synthase.

Materials:

  • Purified BbTPS3 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)

  • Geranyl pyrophosphate (GPP) substrate

  • MgCl2

  • Alkaline phosphatase

  • Hexane

  • GC-MS system

Procedure:

  • Set up the reaction mixture containing the assay buffer, a known concentration of GPP, and MgCl2.

  • Initiate the reaction by adding the purified BbTPS3 enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

  • To dephosphorylate the product (-)-bornyl diphosphate, add alkaline phosphatase and incubate further.

  • Stop the reaction and extract the resulting this compound with an equal volume of hexane.

  • Analyze the hexane layer by GC-MS to identify and quantify the this compound produced.

  • Calculate the enzyme activity based on the amount of product formed over time.

Experimental Workflow Diagram

Experimental_Workflow Start Plant Material (B. balsamifera leaves) Grinding Grinding into Powder Start->Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate + Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22-μm filter) Centrifugation->Filtration GCMS GC-MS Analysis (Chiral Column) Filtration->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Workflow for the extraction and analysis of this compound.

Regulatory Mechanisms and Gene Expression

Transcriptome analysis of B. balsamifera has revealed that the expression of several genes in the MEP pathway is upregulated upon treatment with methyl jasmonate (MeJA), a known elicitor of secondary metabolism in plants.[1] Key genes whose expression levels correlate with increased this compound production include:

  • DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the first committed step of the MEP pathway.

  • DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): The second enzyme in the MEP pathway.

  • GPS (Geranyl Diphosphate Synthase): Catalyzes the formation of GPP.

Under 1 mmol/L MeJA treatment, the expression of DXR, DXS, and GPS genes showed a time-dependent increase, which corresponded with the accumulation of L-borneol.[1][2] This indicates that the regulation of precursor supply through the MEP pathway is a critical factor in the overall yield of this compound.

Conclusion

The biosynthesis of this compound in Blumea balsamifera is a well-defined pathway, with the MEP pathway supplying the GPP precursor and the stereospecific enzyme (-)-bornyl diphosphate synthase (BbTPS3) catalyzing the key cyclization step.[1][7] Quantitative analyses have provided insights into both enzyme kinetics and metabolite accumulation, highlighting opportunities for enhancing yield through elicitation or genetic modification. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in natural product chemistry, metabolic engineering, and drug development to further explore and exploit the therapeutic potential of this valuable monoterpenoid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Properties of (-)-Borneol

Introduction

This compound is a bicyclic monoterpenoid alcohol derived from various medicinal plants, including Cinnamomum camphora and Blumea balsamifera. As a key component in Traditional Chinese Medicine (TCM) for over a millennium, it is recognized for its distinct aromatic properties and a wide array of therapeutic effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a particular focus on its mechanisms of action, quantitative efficacy, and relevant experimental methodologies. This document distinguishes between the isomers this compound (L-Borneol) and (+)-Borneol (D-Borneol) where data is available, noting that this compound often exhibits superior activity in enhancing drug penetration and neuroprotection.[3]

Enhancement of Drug Delivery Across Biological Barriers

One of the most significant pharmacological properties of this compound is its ability to act as a penetration enhancer, facilitating the transport of co-administered drugs across various physiological barriers, most notably the blood-brain barrier (BBB).[2][4][5] This "orifice-opening" effect, as described in TCM, is a reversible process that increases the bioavailability of drugs in target tissues like the central nervous system (CNS).[4][5]

Mechanism of Action at the Blood-Brain Barrier

This compound enhances BBB permeability through a multi-target mechanism involving the modulation of endothelial cell structures and transport systems.[4][5][6][7]

  • Modulation of Tight Junctions : It can transiently increase the space between endothelial cells, down-regulating the expression of tight junction proteins.[8]

  • Inhibition of Efflux Pumps : this compound inhibits the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping xenobiotics out of the brain.[3][4][5] This inhibition allows for higher intracellular drug accumulation.

  • Alteration of Cell Membrane Lipids : Its lipophilic nature allows it to interact with and disrupt the ordered structure of the lipid bilayers in cell membranes, increasing their fluidity and permeability.[1][2]

  • Increased Pinocytosis : Evidence suggests borneol can increase the number and volume of pinocytotic vesicles, enhancing transcellular transport.[8]

  • Modulation of Vasodilatory Neurotransmitters : It has been found to modulate neurotransmitters like histamine and serotonin, which can influence cerebral blood flow and vascular permeability.[4][7][8]

BBB_Permeability_Enhancement cluster_0 Blood Vessel Lumen cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma drug Co-administered Drug efflux P-gp Efflux Pump drug->efflux Efflux cns_drug Increased Drug Concentration drug->cns_drug Enhanced Permeation borneol This compound tj Tight Junctions borneol->tj Down-regulates borneol->efflux Inhibits membrane Lipid Bilayer borneol->membrane Disrupts

Caption: Mechanism of this compound in enhancing Blood-Brain Barrier permeability.

Quantitative Data on Drug Delivery Enhancement

Systemic co-administration of borneol has been shown to significantly increase the maximum concentration (Cmax) and the area under the curve (AUC) of various drugs in the brain.[4]

Co-administered DrugAnimal ModelBorneol Dose% Increase in Brain Cmax% Increase in Brain AUCReference
TetramethylpyrazineMouse15-90 mg/kg (oral)Not specifiedProportional increase[4]
GeniposideRat0.05-2.0 g/kg (oral)Facilitated deliveryFacilitated delivery[4]
Various CNS DrugsPreclinical ModelsNot specified26-197%26-197%[4]
9-Nitrocamptothecin (in NPs <100nm)RatNot specifiedSignificant PromotionSignificant Promotion[9]

Analgesic and Anti-inflammatory Properties

This compound exhibits significant analgesic and anti-inflammatory activities, acting through both central and peripheral nervous system pathways.[10][11][12]

Mechanism of Analgesic Action

The pain-relieving effects of borneol are mediated by its interaction with specific ion channels and modulation of inflammatory pathways.[13][14]

  • TRPM8 Activation : Borneol is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known for detecting cold sensations.[3][15] Activation of TRPM8 in peripheral sensory neurons is a primary mechanism for its topical analgesic effect.[16][17]

  • GABA Receptor Modulation : It acts as an agonist or positive modulator of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.[15][18][19] This enhances GABAergic activity, leading to reduced neuronal excitability and a central analgesic effect.[18]

  • Inhibition of Inflammatory Mediators : Borneol suppresses the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, IL-6, and nitric oxide (NO).[13][19][20] This action is largely achieved by inhibiting the activation of the NF-κB signaling pathway.[13][18]

Caption: Multi-target analgesic and anti-inflammatory mechanisms of this compound.

Quantitative Data on Analgesic & Anti-inflammatory Effects

Studies have quantified the analgesic efficacy of borneol in both clinical and preclinical models.

ParameterFindingModel/Study TypeReference
Clinical Efficacy 66% of patients had ≥50% pain reduction (vs. 35% placebo)Randomized, double-blind clinical trial (n=122, postoperative pain)[15]
TRPM8 Activation EC50 = 65 µMIn vitro channel activation assay[15]
Nociceptive Behavior Significant reduction in both phases of formalin testMouse model of pain[11][12]
Inflammatory Pain Dose-dependent increase in paw withdrawal thresholdsCFA-induced inflammatory pain model in mice[3]
Leukocyte Migration Reduced carrageenan-induced leukocyte migrationMouse peritonitis model[11][12][21]
Cytokine Inhibition Dose-dependent reduction of TNF-α and iNOSLPS-stimulated BV-2 microglial cells[13][20]

Neuroprotective Properties

This compound demonstrates significant neuroprotective effects, particularly in the context of cerebral ischemia, by mitigating neuronal injury and promoting recovery.[22][23]

Mechanism of Neuroprotective Action

The neuroprotective activity of borneol involves antioxidant, anti-inflammatory, and pro-survival signaling pathways.

  • Anti-inflammatory and Antioxidant Effects : In the brain, borneol suppresses microglial activation and reduces the production of inflammatory mediators (TNF-α, iNOS) and reactive oxygen species (ROS), thereby limiting secondary damage after an ischemic event.[20][21][23]

  • Promotion of Angiogenesis and Neurogenesis : It upregulates key growth factors, including Angiopoietin-1 (Ang1), Vascular Endothelial Growth Factor (VEGF), and Brain-Derived Neurotrophic Factor (BDNF).[22] This signaling cascade promotes the formation of new blood vessels and neuronal repair.[22]

  • Inhibition of Apoptosis : By modulating various signaling pathways, borneol can inhibit neuronal apoptosis.[22][24]

Neuroprotection_Workflow cluster_injury Pathological Cascade cluster_mechanisms Borneol-Mediated Mechanisms cluster_outcomes Therapeutic Outcomes ischemia Cerebral Ischemia inflammation Neuroinflammation (Microglial Activation) ischemia->inflammation apoptosis Neuronal Apoptosis ischemia->apoptosis oxidative_stress Oxidative Stress ischemia->oxidative_stress borneol This compound Administration inhibit_inflammation Inhibition of NF-κB, TNF-α, iNOS borneol->inhibit_inflammation promote_survival Upregulation of Ang1-VEGF-BDNF Pathway borneol->promote_survival inhibit_inflammation->inflammation Inhibits inhibit_inflammation->apoptosis Inhibits inhibit_inflammation->oxidative_stress Inhibits reduced_injury Reduced Neuronal Injury & Infarct Size inhibit_inflammation->reduced_injury angiogenesis Angiogenesis promote_survival->angiogenesis neurogenesis Neurogenesis promote_survival->neurogenesis angiogenesis->reduced_injury neurogenesis->reduced_injury

Caption: Neuroprotective workflow of this compound in cerebral ischemia.

Quantitative Data on Neuroprotective Effects

Preclinical studies show that borneol administration leads to measurable improvements in outcomes following ischemic stroke.

ParameterFindingModel/Study TypeReference
Infarct Size Significantly reduced cerebral infarction rateRat pMCAO model[22][25]
Neurological Deficits Significantly improved neurological function scoresRat pMCAO model[22]
Pathological Damage Alleviated pathological changes in brain tissueRat pMCAO model[22][25]
Microvessel Density Increased microvessel density in the ischemic brainRat cerebral ischemia model[26]

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Borneol is a highly lipid-soluble, small molecule that is rapidly absorbed and distributed, particularly to the brain.[4] The route of administration significantly impacts its bioavailability.[27]

ParameterIntranasal Admin.Oral Admin.Intravenous Admin.Reference
Absolute Bioavailability (F) 90.68%42.99%100% (Reference)[27]
Relative Brain Targeted Coeff. (Re) 68.37%38.40%Not Applicable[27]
Absorption & Distribution Rapidly absorbed into blood and brainSlower distribution, lowest bioavailabilityRapid distribution and metabolism[27]
Toxicological Profile

Borneol is generally considered safe, especially at therapeutic doses. However, high doses can lead to toxicity, and a gender difference in acute toxicity has been observed.[28]

ParameterValueSpeciesNotesReference
Acute Oral LD50 5081 mg/kgMale MiceClassified as practically nontoxic[28][29]
Acute Oral LD50 2749 mg/kgFemale MiceClassified as low toxicity[28][29]
Human Toxicity Probable oral lethal dose: 50-500 mg/kgHumanIngestion of 2g may produce dangerous effects[30][31]
Systemic Effects (High Doses) CNS stimulation, convulsions, nausea, vomitingHumanSevere poisoning can lead to convulsions and coma[30][32]

Key Experimental Protocols

Assessment of Analgesic Efficacy (Formalin Test)

This protocol is widely used to assess central and peripheral antinociceptive activity.[11][12]

  • Animal Model : Male Swiss mice (25-30 g).

  • Acclimatization : Animals are habituated to the testing environment for at least 1 hour before the experiment.

  • Drug Administration : this compound (e.g., 50, 100, 200 mg/kg), a control vehicle (e.g., saline), or a reference drug (e.g., morphine) is administered intraperitoneally 30 minutes before the formalin injection.

  • Nociceptive Induction : 20 µL of 1% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation : Immediately after injection, mice are placed in a transparent observation chamber. The total time spent licking the injected paw is recorded in two phases:

    • Phase 1 (Neurogenic Pain) : 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain) : 15-30 minutes post-injection.

  • Data Analysis : The licking time in the borneol-treated groups is compared to the control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in licking time indicates an analgesic effect.[11]

Assessment of Neuroprotective Effects (pMCAO Model)

The permanent middle cerebral artery occlusion (pMCAO) model is a standard method for inducing focal cerebral ischemia to study neuroprotective agents.[20][22]

pMCAO_Workflow cluster_endpoints Outcome Measures start 1. Animal Preparation (e.g., Sprague-Dawley Rat) surgery 2. Anesthesia & pMCAO Surgery (Occlusion of Middle Cerebral Artery) start->surgery treatment 3. Drug Administration (Vehicle, Nimodipine, or this compound) surgery->treatment evaluation 4. Post-operative Evaluation (e.g., 24h, 7 days) treatment->evaluation neuro_score Neurological Deficit Scoring evaluation->neuro_score infarct_vol Infarct Volume Measurement (TTC Staining) evaluation->infarct_vol histology Histopathology & Immunohistochemistry (e.g., for BDNF, VEGF) evaluation->histology end 5. Data Analysis & Conclusion neuro_score->end infarct_vol->end histology->end

References

The Multifaceted CNS Mechanisms of (-)-Borneol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Borneol, a bicyclic monoterpene, has garnered significant scientific interest for its diverse pharmacological effects on the central nervous system (CNS). Traditionally used in various medicinal practices, recent research has begun to elucidate the intricate molecular mechanisms underpinning its neuroactive properties. This technical guide provides an in-depth exploration of the action of this compound on the CNS, with a focus on its role as a blood-brain barrier permeation enhancer, a modulator of key neurotransmitter systems, and a potent neuroprotective and anti-inflammatory agent. Detailed signaling pathways, quantitative data from preclinical studies, and methodologies of key experiments are presented to offer a comprehensive resource for the scientific community.

Introduction

This compound is a naturally occurring organic compound found in the essential oils of numerous medicinal plants. Its lipophilic nature allows it to readily cross biological membranes, including the blood-brain barrier (BBB), a critical interface for CNS drug delivery. Beyond its role as a "messenger" or "guide" drug that enhances the CNS penetration of other therapeutic agents, this compound exhibits intrinsic pharmacological activities that are of significant interest for the development of novel therapies for neurological disorders. This document synthesizes the current understanding of its mechanisms of action, providing a technical foundation for further research and drug development.

Enhancement of Blood-Brain Barrier Permeability

A primary and well-documented mechanism of this compound's action in the CNS is its ability to transiently and reversibly increase the permeability of the BBB. This effect is crucial for improving the bioavailability of co-administered drugs in the brain. The proposed mechanisms for this BBB modulation are multifaceted and include:

  • Modulation of Tight Junctions: this compound can alter the expression and distribution of tight junction proteins, such as claudin-5 and occludin, which are essential for maintaining the integrity of the BBB. This leads to a temporary loosening of the barrier, allowing for increased paracellular transport.

  • Inhibition of Efflux Transporters: this compound has been shown to inhibit the function of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), which are responsible for effluxing a wide range of xenobiotics from the brain. By inhibiting these transporters, this compound increases the intracellular concentration of co-administered drugs in brain endothelial cells and facilitates their entry into the CNS.

  • Increased Pinocytosis: Evidence suggests that this compound can enhance the rate of pinocytosis in brain capillary endothelial cells, thereby promoting the vesicular transport of substances across the BBB.

  • Enhancement of Vasodilatory Neurotransmitters: The release of vasodilatory neurotransmitters may also contribute to the increased BBB permeability induced by this compound.

BBB_Mechanism cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_cns Central Nervous System Borneol This compound TJ Tight Junctions (Occludin, Claudin-5) Borneol->TJ Disrupts Pgp P-glycoprotein (Efflux Pump) Borneol->Pgp Inhibits Vesicle Pinocytotic Vesicle Borneol->Vesicle Promotes Drug Co-administered Drug Drug->Vesicle Encapsulation Brain Brain Parenchyma Drug->Brain Increased Permeation TJ->Drug Pgp->Drug Efflux Vesicle->Brain Transcytosis

Caption: this compound enhances BBB permeability via multiple mechanisms.

Modulation of Neurotransmitter Systems

This compound directly interacts with several key neurotransmitter systems in the CNS, contributing to its sedative, anxiolytic, and analgesic properties.

GABAergic System

This compound is a potent positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. By binding to a site distinct from the benzodiazepine binding site, it enhances the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the brain. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This mechanism is believed to be central to the sedative and anxiolytic effects of this compound.

GABA_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABA_R Binds Borneol This compound Borneol->GABA_R Positive Allosteric Modulation Cl Cl- GABA_R->Cl Opens channel Hyperpolarization Membrane Hyperpolarization Cl->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Sedation Sedative/ Anxiolytic Effects Reduced_Excitability->Sedation Results in

Caption: this compound potentiates GABAergic inhibition.

Cholinergic System

This compound acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This inhibition has been demonstrated to reduce nAChR-mediated calcium and sodium influx into neuronal cells. By modulating cholinergic neurotransmission, this compound may contribute to its analgesic and neuroprotective effects. The noncompetitive nature of the inhibition suggests that this compound binds to a site on the nAChR that is different from the acetylcholine binding site.

Cholinergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Borneol This compound Borneol->nAChR Noncompetitive Inhibition Ca_Na Ca2+/Na+ Influx nAChR->Ca_Na Gating of Ion Channel Reduced_Signaling Reduced Cholinergic Signaling nAChR->Reduced_Signaling Inhibition results in Depolarization Membrane Depolarization Ca_Na->Depolarization Leads to Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response Stimuli Inflammatory Stimuli (e.g., Ischemia) IkB IκBα Stimuli->IkB Induces Degradation IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65) NFkB->IkB_NFkB Borneol This compound Borneol->IkB Inhibits Degradation NFkB_nuc NF-κB (p65) IkB_NFkB->NFkB_nuc p65 Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Initiates Cytokines TNF-α, IL-1β Transcription->Cytokines Leads to Production of iNOS iNOS Transcription->iNOS Leads to Production of

The Multifaceted Role of (-)-Borneol in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Borneol, a bicyclic monoterpene, is a well-documented component of Traditional Chinese Medicine (TCM) with a history of use spanning centuries.[1][2][3][4] Revered for its characteristic scent and therapeutic properties, it is traditionally used to "open the orifices," clear heat, and alleviate pain.[5][6] In modern scientific terms, this translates to a range of pharmacological activities, including neuroprotection, anti-inflammation, and analgesia, as well as a unique ability to enhance the permeability of the blood-brain barrier (BBB).[7][8][9] This technical guide provides an in-depth analysis of the mechanisms of action, therapeutic applications, and experimental validation of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Action

This compound exerts its therapeutic effects through a variety of molecular mechanisms, targeting key signaling pathways and physiological barriers.

Enhancement of Blood-Brain Barrier Permeability

A cornerstone of this compound's therapeutic utility is its ability to transiently and reversibly increase the permeability of the blood-brain barrier.[7][8] This "orifice-opening" effect, as described in TCM, facilitates the entry of other therapeutic agents into the central nervous system (CNS).[7][8] Mechanistic studies suggest this is achieved through the modulation of tight junction proteins and ATP-binding cassette (ABC) transporters, such as P-glycoprotein.[7] Furthermore, borneol appears to enhance the levels of vasodilatory neurotransmitters, contributing to its BBB-opening effect.[7] This property is particularly significant for the treatment of CNS disorders, where drug delivery to the brain is a major challenge.[7][8][10]

Anti-Inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory activity by modulating key signaling pathways. It has been shown to suppress the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[11][12] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13][14] Additionally, borneol can inhibit the synthesis of these inflammatory mediators directly.[11][12] In some contexts, it has also been observed to activate the p38-COX-2-PGE2 signaling pathway, which can contribute to the resolution of inflammation and tissue healing.[13][15]

Neuroprotective Mechanisms

The neuroprotective effects of this compound are multifaceted and crucial for its application in neurological disorders like ischemic stroke and Alzheimer's disease.[16][17][18][19][20] In the context of ischemic stroke, borneol improves cerebral blood flow, inhibits neuronal excitotoxicity by reducing glutamate levels, and blocks Ca2+ overload.[17][20][21] It also mitigates oxidative stress and intervenes in inflammatory reactions following an ischemic event.[17][20][22] Furthermore, in later stages, borneol promotes neurogenesis and angiogenesis, contributing to brain tissue repair.[16][17][20][21] In Alzheimer's disease models, borneol has been shown to facilitate the clearance of amyloid-β peptides by enhancing meningeal lymphatic drainage.[18][19]

Analgesic Effects

The analgesic properties of this compound are attributed to its interaction with specific ion channels.[1][4][11] A key molecular target is the transient receptor potential melastatin 8 (TRPM8) channel, which is activated by borneol and mediates its topical analgesic effects.[1][4][11] Borneol also functions as a full agonist of GABAA receptors, enhancing chloride currents and contributing to its analgesic and sedative effects.[11] Additionally, it has been shown to inhibit the TRPA1 channel, which is involved in sensing noxious pain and inflammation.[23]

Quantitative Data

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: Pharmacokinetic Parameters of Borneol

Administration RouteAbsolute Bioavailability (%)Relative Brain Targeted Coefficient (%)Reference
Intranasal90.6868.37[24]
Oral42.9938.40[24]

Table 2: Efficacy of Borneol in Modulating Ion Channels

ChannelActionEC50 / IC50Cell LineReference
hTRPM8Activation65 μM (EC50)HEK293[1][11]
TRPA1Inhibition0.3 mM (IC50)Xenopus oocytes[23]
GABAA ReceptorFull AgonistDose-dependent enhancementXenopus laevis oocytes[11]

Table 3: Neuroprotective and Anti-inflammatory Effects of Borneol

ModelParameterEffectReference
MCAO RatsNeurological Deficit ScoreSignificant improvement at 0.2 g/kg[16]
MCAO RatsCerebral Infarct SizeSignificantly reduced at 0.1 and 0.2 g/kg[16]
LPS-stimulated BV-2 microgliaTNF-α and iNOS protein productionMarked, dose-dependent reduction[11]
Cerulein-induced Acute Pancreatitis MiceAmylase and Lipase LevelsSignificantly attenuated[14]
Cerulein-induced Acute Pancreatitis MiceTNF-α, IL-1β, IL-6 expressionSignificantly inhibited[14]
Aβ-injected MiceCognitive DeficitsAmeliorated[18]
Aβ-injected MiceBrain Aβ BurdenAlleviated[18]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Evaluation of Blood-Brain Barrier Permeability
  • In Vivo Model: Male C57BL/6 mice.

  • Methodology: Borneol is co-administered with a tracer substance (e.g., Evans blue dye or a specific drug). At various time points, animals are euthanized, and brains are collected. The concentration of the tracer in the brain tissue is quantified using spectrophotometry or high-performance liquid chromatography (HPLC) to determine the extent of BBB penetration.[10]

  • Ultrastructural Analysis: Brain tissue can be examined using transmission electron microscopy to observe changes in the tight junctions between endothelial cells of the brain capillaries.

Assessment of Anti-inflammatory Activity
  • Cell Culture Model: RAW264.7 macrophage cells or BV-2 microglial cells.

  • Methodology: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][25]

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα).[14]

Investigation of Neuroprotective Effects in Ischemic Stroke
  • Animal Model: Permanent or transient middle cerebral artery occlusion (MCAO) in rats or mice to model ischemic stroke.[16][26]

  • Treatment: Borneol is administered at different doses and time points (pre- or post-MCAO).

  • Behavioral Assessment: Neurological deficits are evaluated using scoring systems (e.g., Bederson's score) and behavioral tests (e.g., string test).[26]

  • Histological Analysis: Brain sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. Immunohistochemistry is used to assess neuronal apoptosis (e.g., TUNEL staining) and neurogenesis.[16][26]

Patch-Clamp Electrophysiology for Ion Channel Modulation
  • Cell Model: Human embryonic kidney (HEK293) cells transiently expressing the ion channel of interest (e.g., TRPM8).[1][11]

  • Methodology: Whole-cell patch-clamp recordings are performed to measure the ion currents in response to the application of this compound at various concentrations. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curves.[1][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its evaluation.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_borneol This compound Intervention cluster_pathway NF-κB Signaling Pathway lps LPS ikk IKKα/β lps->ikk Activates borneol This compound borneol->ikk Inhibits ikb IκBα borneol->ikb Prevents Degradation ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene Pro-inflammatory Gene Transcription nucleus->gene Initiates cytokines TNF-α, IL-1β, IL-6 gene->cytokines Leads to production of

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., Neurons, Macrophages) treatment This compound Treatment cell_culture->treatment biochemical_assays Biochemical Assays (ELISA, Western Blot) treatment->biochemical_assays channel_activity Ion Channel Activity (Patch-Clamp) treatment->channel_activity animal_model Animal Model (e.g., MCAO, Pain Model) administration This compound Administration animal_model->administration behavioral_tests Behavioral Assessment administration->behavioral_tests histology Histological Analysis administration->histology pharmacokinetics Pharmacokinetic Studies administration->pharmacokinetics

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound stands out as a promising natural compound with a well-defined, multi-target pharmacological profile. Its traditional use in Chinese medicine is now increasingly supported by modern scientific evidence, revealing its potential in treating a range of conditions, particularly those affecting the central nervous system. The ability of this compound to enhance the permeability of the blood-brain barrier, coupled with its intrinsic anti-inflammatory, neuroprotective, and analgesic properties, makes it a valuable candidate for further research and development. This guide provides a comprehensive overview of the current understanding of this compound, offering a solid foundation for future investigations into its therapeutic applications.

References

Toxicological Profile and Safety Assessment of (-)-Borneol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Borneol, a bicyclic monoterpene, is a naturally occurring compound found in the essential oils of numerous medicinal plants. It has a long history of use in traditional medicine and is increasingly being investigated for its therapeutic potential in modern drug development, including its role as a penetration enhancer. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, consolidating available data on its acute, sub-chronic, and genotoxic effects, as well as its impact on reproductive and developmental parameters. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the safety of this compound for various applications.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes in various animal models. The median lethal dose (LD50) values indicate a low acute toxicity profile.

Table 1: Acute Toxicity of this compound

Route of AdministrationSpeciesLD50 ValueReference
OralRat5800 - 6500 mg/kg[1][2]
OralMouse1059 mg/kg[3]
DermalRabbit>2000 mg/kg[1]
Experimental Protocols: Acute Toxicity Studies

Oral LD50 Study in Rats (Based on OECD Guideline 401/423)

  • Test Animals: Healthy, young adult Sprague-Dawley rats (or a similar strain), nulliparous and non-pregnant females. A group of 5 males and 5 females is typically used for a limit test.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%). They have free access to standard rodent chow and drinking water.

  • Dosage: For a limit test, a single dose of at least 2000 mg/kg body weight is administered. The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Administration: The test substance is administered by oral gavage using a stomach tube. Animals are fasted overnight prior to dosing.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.

Dermal LD50 Study in Rabbits (Based on OECD Guideline 402)

  • Test Animals: Healthy, young adult New Zealand White rabbits with intact skin.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Dosage and Application: A single dose of the test substance (e.g., 2000 mg/kg) is applied to an area of skin (approximately 10% of the body surface area). The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation Period: Animals are observed for mortality, signs of dermal irritation, and systemic toxicity for 14 days. Body weights are recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Skin and Eye Irritation

This compound has been shown to have a low potential for skin and eye irritation.

Table 2: Skin and Eye Irritation Potential of this compound

TestSpeciesResultsReference
Skin IrritationRabbitMild to no irritation[3][4]
Eye IrritationRabbitNot classified as an eye irritant[1][5]
Experimental Protocols: Irritation Studies

Skin Irritation Test in Rabbits (Based on OECD Guideline 404)

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small patch of shaved skin. The treated area is then covered with a gauze patch.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation Test in Rabbits (Based on OECD Guideline 405)

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

Genotoxicity

The genotoxicity of this compound has been evaluated in several in vitro and in vivo assays. The majority of the evidence suggests that this compound is not genotoxic, although some in vitro studies have indicated potential for DNA damage at high, cytotoxic concentrations.

Table 3: Genotoxicity of this compound

AssayTest SystemResultsReference
Ames TestSalmonella typhimuriumNot genotoxic[6]
In vitro Chromosomal AberrationMammalian cellsNot genotoxic[6]
In vivo Micronucleus TestMouse bone marrowNot genotoxic[7]
DNA Damage (in vitro)Primary rat hepatocytesGenotoxic at cytotoxic concentrations (>2 mM)[8][9]
DNA Damage (ex vivo)Rat hepatocytes and testicular cellsReduced H2O2-induced DNA damage at non-toxic doses[8]
Experimental Protocols: Genotoxicity Assays

Ames Test (Based on OECD Guideline 471)

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without metabolic activation (S9 mix).

  • Procedure: The test substance, at various concentrations, is incubated with the bacterial strains. The number of revertant colonies (mutated bacteria) is then counted.

In Vitro Chromosomal Aberration Assay (Based on OECD Guideline 473)

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance at several concentrations, with and without metabolic activation. At a predetermined time, cells are harvested, and metaphase chromosomes are examined for structural aberrations.

In Vivo Micronucleus Test (Based on OECD Guideline 474)

  • Test Animals: Mice or rats.

  • Procedure: Animals are administered the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time points, and polychromatic erythrocytes are scored for the presence of micronuclei.

Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is limited. However, data from a read-across material, isobornyl acetate, suggests a low potential for systemic toxicity following sub-chronic exposure.

Table 4: Repeated Dose Toxicity (Read-across from Isobornyl Acetate)

Study DurationSpeciesRouteNOAELReference
90-dayRatOral (gavage)15 mg/kg/day[7]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
  • Test Animals: At least 20 rodents (10 male, 10 female) per group.

  • Dosage: At least three dose levels and a control group. The test substance is administered daily for 90 days.

  • Administration: Oral gavage, via diet, or in drinking water.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on a comprehensive set of tissues.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is primarily derived from read-across studies with isobornyl acetate. These studies indicate a low risk for reproductive and developmental effects at doses that are not maternally toxic.

Table 5: Reproductive and Developmental Toxicity (Read-across from Isobornyl Acetate)

Study TypeSpeciesNOAEL (Fertility)NOAEL (Developmental)Reference
One-Generation Reproduction ToxicityRat300 mg/kg/day1000 mg/kg/day[6][10]
Experimental Protocols: Reproductive and Developmental Toxicity Studies

Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

  • Test Animals: Male and female rats.

  • Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).

  • Endpoints: Clinical observations, body weight, food consumption, estrous cycle monitoring, mating performance, fertility, gestation length, parturition, and pup viability and growth.

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

  • Test Animals: Pregnant rats or rabbits.

  • Dosing: The test substance is administered daily during the period of organogenesis.

  • Endpoints: Maternal clinical signs, body weight, and food consumption. At termination, uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal malformations and variations.

Toxicokinetics and Metabolism

This compound is rapidly absorbed after oral administration and can cross the blood-brain barrier.[11][12] Its metabolism primarily involves oxidation to camphor, a reaction that can be catalyzed by cytochrome P450 (CYP) enzymes.[13] Borneol has also been shown to influence the activity of drug-metabolizing enzymes and transporters.

Interaction with Cytochrome P450 (CYP) Enzymes

Studies have indicated that borneol can induce the expression and activity of certain CYP enzymes, such as CYP3A.[14] This induction can potentially lead to drug-drug interactions by accelerating the metabolism of co-administered drugs that are substrates for these enzymes.

Interaction with P-glycoprotein (P-gp)

This compound has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the absorption and distribution of many drugs.[1] This inhibition is mediated, at least in part, through the downregulation of P-gp expression via the NF-κB signaling pathway.[8][11] By inhibiting P-gp, borneol can enhance the bioavailability and brain penetration of P-gp substrate drugs.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_acute_oral_toxicity start Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting start->fasting dosing Single Oral Gavage (Vehicle or this compound) fasting->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis (LD50 Calculation) necropsy->end borneol_pgp_nfkb_pathway borneol This compound nfkb_activation NF-κB Activation borneol->nfkb_activation Activates cell_membrane Cell Membrane pgp_expression P-gp Gene (MDR1) Expression nfkb_activation->pgp_expression Downregulates nfkb_inhibition NF-κB Inhibition pgp_protein P-gp Protein pgp_expression->pgp_protein Leads to reduced drug_efflux Drug Efflux pgp_protein->drug_efflux Mediates drug_accumulation Increased Intracellular Drug Accumulation drug_efflux->drug_accumulation Inhibition of

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (-)-Borneol: A Bicyclic Monoterpenoid Alcohol

Introduction

This compound is a naturally occurring bicyclic monoterpenoid alcohol with the chemical formula C10H18O.[1] It is a significant component of the essential oils of various medicinal plants and has been used for centuries in traditional medicine, particularly in China and India.[1] Modern pharmacological research has identified a wide range of therapeutic properties for this compound, including anti-inflammatory, neuroprotective, analgesic, and antioxidant effects.[1][2][3][4] A key characteristic of borneol is its ability to cross the blood-brain barrier (BBB), making it a promising agent for enhancing the delivery of other drugs to the central nervous system (CNS).[5][6][7] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor.[8] As a monoterpenoid, its structure is derived from two isoprene units.[1]

PropertyValueReference
Molecular Formula C10H18O[1][8]
Molecular Weight 154.25 g/mol [8]
Appearance White crystalline solid[8]
Odor Sharp, camphor-like[8]
Melting Point 208 °C[8]
Boiling Point 212 °C[8]
Solubility Soluble in alcohol, benzene, toluene, acetone; Insoluble in water[8]
log Kow 3.01 (L-Borneol)[8]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of pharmacological activities, making it a subject of significant interest in drug development.

Enhancement of Blood-Brain Barrier Permeability

One of the most notable properties of this compound is its ability to transiently and reversibly increase the permeability of the BBB.[5][6][9] This "orifice-opening" effect is a key aspect of its traditional use and modern therapeutic potential.[5][6]

The mechanisms underlying this effect are multifaceted and include:

  • Modulation of Tight Junction Proteins: Borneol can widen the tight junctions between the endothelial cells of the BBB.[9][10]

  • Inhibition of Efflux Pumps: It can inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are responsible for pumping xenobiotics out of the brain.[5][10][11]

  • Enhancement of Vasodilatory Neurotransmitters: Borneol may also enhance the effects of vasodilatory neurotransmitters.[5][10][11]

  • Increased Pinocytosis: It may promote the transcellular transport of substances across brain capillary endothelial cells via pinocytosis.[9][11]

This BBB-enhancing property allows this compound to improve the brain delivery of co-administered drugs.[5][10]

Neuroprotective Effects

This compound demonstrates significant neuroprotective effects, particularly in the context of cerebral ischemia.[2][3] Its neuroprotective mechanisms involve:

  • Anti-inflammatory and Anti-oxidant Activity: Borneol can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the brain.[3][12]

  • Inhibition of Apoptosis: It can inhibit the caspase-related apoptotic signaling pathway in neurons.[3]

  • Promotion of Angiogenesis and Neurogenesis: l-borneol has been shown to promote angiogenesis and neurogenesis after cerebral ischemia, potentially through the Ang1-VEGF-BDNF pathway.[2][13]

Anti-inflammatory and Analgesic Effects

This compound possesses both central and peripheral anti-inflammatory and analgesic properties.[1][14][15]

  • Inhibition of Inflammatory Mediators: Borneol can inhibit the production and release of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2, interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1][16]

  • Suppression of Inflammatory Cell Migration: It can reduce the migration of leukocytes to sites of inflammation.[1][12][14]

  • Modulation of Nociceptive Pathways: Borneol's analgesic effects are mediated through its interaction with various receptors and signaling pathways involved in pain perception.[1][16]

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory genes.[3][7][12][16]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_borneol This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, OGD/R) IKK IKK Inflammatory_Stimuli->IKK Activates Borneol This compound IkBa IκBα Borneol->IkBa Inhibits Degradation NFkB NF-κB (p65/p50) Borneol->NFkB Inhibits Nuclear Translocation IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa->IkBa_NFkB Degrades from NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to Nucleus IkBa_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Ang1-VEGF-BDNF Pathway

In the context of cerebral ischemia, l-borneol promotes neuroprotection through a pathway involving Angiopoietin-1 (Ang1), Vascular Endothelial Growth Factor (VEGF), and Brain-Derived Neurotrophic Factor (BDNF), which collectively support angiogenesis and neurogenesis.[2][13]

Ang1_VEGF_BDNF_Pathway cluster_angiogenesis Angiogenesis cluster_neurogenesis Neurogenesis l_Borneol l-Borneol Ang1 Ang-1 (Angiopoietin-1) l_Borneol->Ang1 Increases VEGF_a VEGF (Vascular Endothelial Growth Factor) l_Borneol->VEGF_a Increases VEGF_n VEGF l_Borneol->VEGF_n Increases BDNF BDNF (Brain-Derived Neurotrophic Factor) l_Borneol->BDNF Increases Angiogenesis_Outcome Angiogenesis Ang1->Angiogenesis_Outcome VEGF_a->Angiogenesis_Outcome Neuroprotection Neuroprotection Angiogenesis_Outcome->Neuroprotection Neurogenesis_Outcome Neurogenesis VEGF_n->Neurogenesis_Outcome BDNF->Neurogenesis_Outcome Neurogenesis_Outcome->Neuroprotection

Caption: Neuroprotective mechanism of l-Borneol via the Ang1-VEGF-BDNF pathway.

JAK/STAT-3 Signaling Pathway

In the context of cancer, borneol has been shown to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway, which is crucial for cancer cell proliferation and survival.[17]

JAK_STAT_Pathway Borneol Borneol JAK1 JAK1 Borneol->JAK1 Inhibits Phosphorylation STAT3 STAT3 Borneol->STAT3 Inhibits Phosphorylation Apoptosis Apoptosis Borneol->Apoptosis Induces IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R IL6R->JAK1 Activates JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Induces Gene_Expression->Apoptosis Inhibits

Caption: Borneol-induced apoptosis via inhibition of the JAK/STAT-3 pathway.

mTORC1/eIF4E Pathway

In glioma cells, borneol has been found to promote apoptosis by regulating the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) through the mTORC1/eIF4E pathway.[18]

mTORC1_eIF4E_Pathway Borneol Borneol mTORC1 mTORC1 Borneol->mTORC1 Inhibits Apoptosis Apoptosis of Glioma Cells Borneol->Apoptosis Promotes eIF4E eIF4E mTORC1->eIF4E Activates HIF1a HIF-1α Expression eIF4E->HIF1a Promotes HIF1a->Apoptosis Inhibits

Caption: Borneol promotes apoptosis in glioma cells via the mTORC1/eIF4E/HIF-1α pathway.

Experimental Protocols

Pharmacokinetic Analysis of this compound in Plasma

A common method for the pharmacokinetic analysis of this compound in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS).[19][20]

Objective: To determine the concentration of this compound and its metabolite, camphor, in rat plasma over time following administration.[19]

Methodology:

  • Sample Collection: Blood samples are collected from animals at various time points after administration of this compound.[21] Plasma is separated by centrifugation.

  • Sample Preparation (Liquid-Liquid Extraction):

    • A small volume of plasma (e.g., 70 µL) is mixed with an internal standard (e.g., naphthalene or octadecane).[20][21]

    • The mixture is extracted with a water-immiscible organic solvent such as n-hexane.[20][22]

    • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

    • The organic layer containing this compound is carefully collected.[22]

  • GC-MS Analysis:

    • A portion of the organic extract is injected into the GC-MS system.[20]

    • Separation is typically achieved on a capillary column (e.g., HP-5MS).[19]

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify this compound and its metabolites based on their specific mass-to-charge ratios (m/z).[19][20]

  • Data Analysis:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated from the concentration-time data.[21]

Pharmacokinetic_Workflow Admin Administration of This compound to Animal Sample_Collection Blood Sample Collection (Time Course) Admin->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Extraction Liquid-Liquid Extraction (with Internal Standard) Plasma_Separation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis and Pharmacokinetic Modeling GCMS->Data_Analysis

References

An In-depth Technical Guide to the Stereochemistry of Borneol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of borneol and its isomers, with a focus on isoborneol. Borneol, a bicyclic monoterpenoid, is a chiral molecule with significant applications in traditional medicine, fragrance, and as a chiral auxiliary in chemical synthesis. Understanding the distinct properties and biological activities of its stereoisomers is crucial for targeted drug development and quality control. This document details the structural relationships, physicochemical properties, experimental protocols for synthesis and analysis, and the stereospecific interactions with biological systems.

The Stereochemical Landscape of Borneol Isomers

Borneol and its isomers are based on the bicyclo[2.2.1]heptane framework and contain three chiral centers, leading to a family of stereoisomers. The key distinction between borneol and isoborneol lies in the stereochemistry of the hydroxyl group at the C2 position.

  • Borneol : The hydroxyl group is in the endo position, oriented towards the gem-dimethyl bridge.

  • Isoborneol : The hydroxyl group is in the exo position, pointing away from the gem-dimethyl bridge.

Borneol and isoborneol are diastereomers , as they are stereoisomers that are not mirror images of each other.[1][2] Each of these diastereomers also exists as a pair of enantiomers due to the inherent chirality of the bicyclic system.[3]

The four primary stereoisomers are:

  • (+)-Borneol and (-)-Borneol

  • (+)-Isoborneol and (-)-Isoborneol

The interrelationship of these isomers is critical in both chemical synthesis and biological activity. For instance, the reduction of camphor, a common starting material, can lead to a mixture of these stereoisomers, with the ratio depending on the reducing agent and reaction conditions.[3][4]

Quantitative Data of Borneol Isomers

The distinct stereochemistry of the borneol isomers gives rise to measurable differences in their physical and spectroscopic properties.

Table 1: Physical Properties of Borneol and Isoborneol Isomers

Property(+)-BorneolThis compound(±)-Borneol(+)-Isoborneol(-)-Isoborneol(±)-Isoborneol
Melting Point (°C) 208204202-212-214212-214
Boiling Point (°C) 212210212--214
Specific Rotation [α]D +37.7° (c=5, ethanol, 20°C)[5]-37.7° (c=5, ethanol, 20°C)+34.4° (c=10, ethanol)-34.5° (c=10, ethanol)

Table 2: Spectroscopic Data for Borneol and Isoborneol (in CDCl3)

Isomer1H NMR (δ, ppm) - C2-H13C NMR (δ, ppm) - C2
Borneol ~4.0[6]~78.0
Isoborneol ~3.6[6]~75.0

Note: Chemical shifts can vary slightly based on the solvent and spectrometer frequency.

The most significant diagnostic feature in the 1H NMR spectrum is the chemical shift of the proton attached to the carbon bearing the hydroxyl group (C2-H).[6] In borneol, this proton is in the exo position and is more deshielded, resulting in a downfield shift compared to the endo proton in isoborneol.[7]

Experimental Protocols

Synthesis of Borneol and Isoborneol via Reduction of Camphor

A common method for synthesizing borneol and isoborneol is the reduction of camphor using a metal hydride reagent like sodium borohydride.[8][9] The stereochemical outcome of this reaction is influenced by steric hindrance, with the hydride preferentially attacking the less hindered face of the carbonyl group.

Protocol:

  • Dissolution: Dissolve 1.0 g of camphor in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.[10]

  • Reduction: Cool the solution in an ice bath. In small portions, cautiously add 1.0 g of sodium borohydride (NaBH4) to the stirred solution over a period of 10-15 minutes.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[9]

  • Quenching and Precipitation: Slowly and carefully add 25 mL of ice-cold water to the reaction mixture to quench the excess NaBH4 and precipitate the product.[10]

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel and wash with cold water. Allow the solid to air dry.[1]

  • Purification (optional): The crude product, a mixture of borneol and isoborneol, can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether.[11]

The reduction of camphor with sodium borohydride typically yields isoborneol as the major product due to the steric hindrance of the gem-dimethyl bridge favoring the endo attack of the hydride.[10]

Separation of Borneol and Isoborneol by Column Chromatography

The diastereomeric mixture of borneol and isoborneol can be separated using column chromatography.[2]

Protocol:

  • Column Packing: Prepare a chromatography column by packing it with silica gel (200 mesh) as the stationary phase.[2]

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Elute the column with a non-polar mobile phase, gradually increasing the polarity. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2][12]

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing pure borneol and isoborneol.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified compounds.

Analysis of Borneol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like borneol isomers.[13] For the separation of enantiomers, derivatization with a chiral reagent is often necessary.[14]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the borneol/isoborneol mixture in a volatile solvent such as ethyl acetate.

  • Derivatization (for enantiomer separation): To separate the enantiomers, react the sample with a chiral derivatizing agent, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl), to form diastereomeric esters.[14]

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation.[15]

    • Carrier Gas: Helium

    • MS Detector: Operate in electron ionization (EI) mode.

  • Data Analysis: Identify the isomers based on their retention times and mass spectra. The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.

Mandatory Visualizations

Stereochemical Relationships of Borneol Isomers

stereoisomers cluster_borneol Borneol (endo-OH) cluster_isoborneol Isoborneol (exo-OH) borneol_plus (+)-Borneol borneol_minus This compound borneol_plus->borneol_minus Enantiomers isoborneol_plus (+)-Isoborneol borneol_plus->isoborneol_plus Diastereomers isoborneol_minus (-)-Isoborneol borneol_plus->isoborneol_minus Diastereomers borneol_minus->isoborneol_plus Diastereomers borneol_minus->isoborneol_minus Diastereomers isoborneol_plus->isoborneol_minus Enantiomers

Caption: Stereochemical relationships between borneol and isoborneol isomers.

Experimental Workflow for Synthesis and Analysis

workflow start Start: Camphor reduction Reduction (e.g., NaBH4 in Methanol) start->reduction mixture Crude Product: Borneol & Isoborneol Mixture reduction->mixture separation Separation (Column Chromatography) mixture->separation borneol Purified Borneol separation->borneol isoborneol Purified Isoborneol separation->isoborneol analysis Characterization (NMR, GC-MS, M.P.) borneol->analysis isoborneol->analysis

Caption: Workflow for the synthesis, separation, and analysis of borneol isomers.

Signaling Pathways Modulated by Borneol Isomers

signaling_pathways cluster_borneol Borneol Stereoisomers cluster_receptors Neuronal Receptors & Ion Channels cluster_effects Pharmacological Effects borneol_plus (+)-Borneol gaba_a GABA-A Receptor borneol_plus->gaba_a Positive Modulation glutamate Glutamatergic Receptors borneol_plus->glutamate Inhibition trp TRP Channels (TRPM8, TRPV3, TRPA1) borneol_plus->trp Modulation nachr Nicotinic Acetylcholine Receptor borneol_plus->nachr Modulation neuroprotection Neuroprotection borneol_plus->neuroprotection bbb Increased Blood-Brain Barrier Permeability borneol_plus->bbb borneol_minus This compound borneol_minus->gaba_a Positive Modulation isoborneol Isoborneol isoborneol->gaba_a No Significant Effect anticonvulsant Anticonvulsant Activity gaba_a->anticonvulsant glutamate->anticonvulsant analgesia Analgesia trp->analgesia

References

(-)-Borneol's Effect on Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The blood-brain barrier (BBB) represents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders, restricting the passage of most pharmacological agents into the brain.[1][2][3] (-)-Borneol, a bicyclic monoterpene found in the essential oils of various medicinal plants, has emerged as a promising agent for transiently and reversibly increasing BBB permeability.[1][4][5][6] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates the BBB, supported by quantitative data from in vitro and in vivo studies. It details the key signaling pathways involved, such as the NF-κB pathway, and provides comprehensive experimental protocols for assessing its effects. The primary mechanisms of action include the modulation of tight junction protein expression, inhibition of efflux transporters like P-glycoprotein (P-gp), and influence over vasodilatory neurotransmitters.[1][4][7][8] By consolidating current research, this document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage this compound as an adjuvant for enhanced CNS drug delivery.

Introduction

The Blood-Brain Barrier: A Formidable Obstacle

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[2] This barrier is formed by brain microvascular endothelial cells (BMECs) connected by complex tight junctions (TJs) and is further supported by pericytes and astrocytes.[2][9] The TJs are composed of transmembrane proteins such as occludin and claudins, which are linked to the actin cytoskeleton by scaffolding proteins like Zonula Occludens-1 (ZO-1).[10][11][12] Additionally, the BBB expresses a high concentration of ATP-binding cassette (ABC) efflux transporters, most notably P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics out of the endothelial cells and back into the bloodstream, further limiting drug accumulation in the brain.[2][13][14] This protective function, however, restricts the entry of approximately 98% of small-molecule drugs and nearly all large-molecule therapeutics, posing a major hurdle for treating CNS diseases.[2]

This compound: A Natural Permeability Enhancer

Borneol is a naturally occurring bicyclic organic compound and a monoterpene derivative.[1][6] Traditionally used in Chinese medicine as an "orifice-opening" agent, a growing body of scientific evidence confirms that this effect is primarily due to its ability to open the BBB.[1][4] Its small molecular weight and high lipophilicity allow it to rapidly cross the BBB.[6][15] Crucially, its effect on BBB permeability is reported to be a rapid, transient, and reversible physiological process, which can enhance the delivery of co-administered drugs into the brain without causing pathological damage.[1][4][8][15]

Mechanisms of this compound on BBB Permeability

This compound employs a multi-targeted approach to increase the permeability of the BBB. The primary mechanisms involve the physical disruption of tight junctions, the functional inhibition of efflux pumps, and the modulation of local cerebral blood flow.

Modulation of Tight Junctions

The integrity of the BBB is critically dependent on the tight junctions between endothelial cells. Borneol has been shown to transiently alter the structure and expression of key TJ proteins. In a rat model of C6 glioma, borneol administration led to a significant, yet reversible, decrease in the mRNA and protein expression of ZO-1 and F-actin.[16] The lowest expression levels were observed 30-45 minutes post-administration, after which they gradually returned to baseline.[16] However, the expression of occludin and claudin-5 was not significantly modified in this model.[16] Other studies suggest that borneol can loosen the intercellular TJs, increasing the passage of substances through the paracellular route.[15][17][18] This structural alteration is a key contributor to the increased permeability for co-administered drugs.

Inhibition of Efflux Transporters (P-glycoprotein)

P-glycoprotein (P-gp), an ABC transporter, is a major obstacle to CNS drug delivery. It actively effluxes a wide variety of substrates from the brain endothelial cells.[13][19] Borneol has been demonstrated to inhibit both the function and expression of P-gp.[1][13] In vitro studies using a BBB model of rat BMECs and astrocytes showed that borneol increased the intracellular accumulation of the P-gp substrate Rhodamine 123 and enhanced the transport of verapamil and digoxin across the cell monolayer.[13] This functional inhibition is complemented by a down-regulation of P-gp expression at the mRNA (mdr1a) and protein levels.[13][17] This dual action effectively reduces the efflux capacity of the BBB, allowing for higher intracellular and, consequently, brain concentrations of P-gp substrate drugs.[13]

Influence on Vasodilatory Neurotransmitters and Other Mechanisms

Beyond its direct effects on TJs and efflux pumps, borneol is also believed to enhance BBB permeability by modulating vasodilatory neurotransmitters.[1][4][7][8] This can lead to increased cerebral blood flow, potentially facilitating greater drug delivery to brain tissue. Furthermore, borneol has been shown to increase the number and volume of pinocytosis vesicles in BBB cells, suggesting an enhancement of the transcellular transport pathway.[18] It may also alter the fluidity of the cell membrane, further contributing to increased permeability.[1]

G cluster_borneol This compound Administration cluster_mechanisms Primary Mechanisms at the BBB cluster_effects Physiological Effects borneol This compound tj Modulation of Tight Junctions borneol->tj pgp Inhibition of P-glycoprotein (P-gp) borneol->pgp vaso Enhancement of Vasodilatory Neurotransmitters borneol->vaso tj_effect Down-regulation of ZO-1 & F-actin tj->tj_effect pgp_effect Decreased P-gp expression & function pgp->pgp_effect vaso_effect Increased Cerebral Blood Flow vaso->vaso_effect outcome Increased BBB Permeability & Enhanced CNS Drug Delivery tj_effect->outcome pgp_effect->outcome vaso_effect->outcome

Figure 1: Core mechanisms of this compound on the blood-brain barrier.

Quantitative Evidence of this compound's Effect

The capacity of this compound to enhance BBB permeability has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo experiments.

In Vitro Studies

In vitro models of the BBB, typically using co-cultures of brain microvascular endothelial cells and astrocytes, allow for the precise measurement of permeability changes under controlled conditions.

Model System Parameter Measured Borneol Concentration Observed Effect Reference
Rat BMEC/Astrocyte Co-cultureP-gp Substrate Transport (Verapamil, Digoxin)Not specifiedEnhanced transport across the in vitro BBB model.[13]
Rat BMEC/Astrocyte Co-cultureRhodamine 123 AccumulationNot specifiedIncreased intracellular accumulation.[13]
Rat BMEC/Astrocyte Co-culturemdr1a mRNA & P-gp Protein ExpressionNot specifiedDepressed mdr1a mRNA and P-gp protein expression.[13]
MDCK Cell MonolayerIntercellular Tight JunctionsBorneol-containing serumLoosening of tight junctions observed after 4 hours.[18]
MDCK Cell MonolayerPinocytosis VesiclesBorneol-containing serumIncreased number and enlarged diameter of vesicles.[18]
HBMEC MonolayerTransepithelial Electrical Resistance (TEER)Not specifiedBorneol-modified nanoparticles decreased TEER, indicating reduced barrier integrity.[20]

Table 1: Summary of Quantitative Data from In Vitro Studies on Borneol's Effect on the BBB.

In Vivo Studies

Animal models are crucial for validating the therapeutic potential of borneol as a CNS drug delivery enhancer. These studies typically measure the increase in brain concentration of a co-administered drug.

Animal Model Co-administered Agent Borneol Dosage Observed Effect Reference
Rats (C6 glioma model)Cisplatin35 or 140 mg/kgBrain AUC of cisplatin increased from 192.07 to 415.07 and 227.04 (mg/mL/h) respectively.[16]
Rats (C6 glioma model)ZO-1 & F-actin Protein Expression140 mg/kg46.7% decrease for ZO-1 and 63.3% for F-actin at 30 min.[16]
RatsTetramethylpyrazine (Ligustrazine)Not specified26–197% increase in brain Cmax and AUC values.[1]
MiceGastrodin200–600 mg/kgPeak enhancement of brain bioavailability of gastrodigenin (active metabolite).[1]
RatsRhodamine 123 (Rh123)0.1 and 0.2 g/kgIncreased delivery of Rh123 in hippocampus and hypothalamus.[17]
RatsMdr1a, Mdr1b, Mrp1 Protein Expression0.2 g/kgDecreased expression of Mdr1 and Mrp1 in hippocampus and hypothalamus.[17]

Table 2: Summary of Quantitative Data from In Vivo Studies on Borneol's Effect on the BBB.

Key Signaling Pathways

The effects of this compound on protein expression are mediated by specific intracellular signaling cascades. Understanding these pathways provides insight into the molecular basis of its action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and gene expression. Studies have shown that borneol can activate NF-κB in brain microvascular endothelial cells.[13][19] This activation is directly linked to the down-regulation of P-gp expression. When the NF-κB pathway was inhibited with specific agents (MG132 and SN50), the borneol-induced decrease in P-gp was obscured.[13] This indicates that borneol depresses P-gp function and expression through an NF-κB-mediated mechanism, providing a specific molecular target for its action.[13][19]

G cluster_cell Brain Microvascular Endothelial Cell cluster_nucleus Nucleus borneol This compound nfkb_activation Activation of NF-κB borneol->nfkb_activation nfkb_translocation NF-κB Translocation to Nucleus nfkb_activation->nfkb_translocation mdr1a_gene mdr1a Gene nfkb_translocation->mdr1a_gene Represses mdr1a_mrna mdr1a mRNA Transcription mdr1a_gene->mdr1a_mrna Transcription pgp_protein P-glycoprotein (P-gp) Protein Synthesis mdr1a_mrna->pgp_protein Translation outcome Decreased P-gp Efflux at the BBB pgp_protein->outcome Leads to

Figure 2: Borneol-mediated P-gp depression via the NF-κB signaling pathway.
PI3K-Akt and MAPK Signaling Pathways

Other cellular signaling pathways are also implicated in borneol's regulation of the BBB, particularly in pathological states. In primary cultured BMECs, borneol treatment was found to activate the PI3K-Akt signaling pathway, which led to an increased expression of tight junction proteins and reduced permeability.[21][22] This highlights a dual, context-dependent role for borneol: it can increase permeability under normal physiological conditions to aid drug delivery, but it can also protect and restore BBB integrity under pathological conditions like ischemic stroke.[21][22] Additionally, borneol has been shown to activate the p38-MAPK signaling pathway in glioma cells, which can influence transcytosis across the BBB.[21]

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to evaluate the effect of this compound on BBB permeability.

In Vitro BBB Model Permeability Assay

This protocol describes the establishment of a co-culture BBB model and the assessment of its permeability.

  • Cell Culture: Human Brain Microvascular Endothelial Cells (HBMECs) are cultured in appropriate media. Astrocytes are cultured separately.

  • Model Assembly: HBMECs are seeded onto the apical side of a porous Transwell insert (e.g., 3.0 µm pore size). Astrocytes are cultured on the basolateral side (the bottom of the well). The cells are co-cultured for several days to allow for the formation of a tight monolayer.[20]

  • Barrier Integrity Measurement (TEER): The integrity of the endothelial monolayer is quantified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter (e.g., Millicell-ERS-2). A stable and high TEER value (e.g., >250 Ω/cm²) indicates a well-formed barrier.[20][23][24]

  • Treatment: The BBB model is treated with various concentrations of this compound or borneol-modified nanoparticles for a defined period (e.g., 4 hours). A control group receives the vehicle alone. TEER can be monitored throughout the treatment.

  • Permeability Assessment: Following treatment, a fluorescent tracer molecule (e.g., sodium fluorescein or FITC-dextran) is added to the apical (upper) chamber.

  • Quantification: At various time points, samples are taken from the basolateral (lower) chamber. The concentration of the tracer that has crossed the barrier is measured using a fluorescence plate reader. The apparent permeability coefficient (Papp) can then be calculated. A decrease in TEER and an increase in the Papp value indicate increased BBB permeability.[25]

In Vivo BBB Permeability Assessment using Evans Blue

The Evans blue assay is a common method to assess BBB integrity in animal models.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Treatment: Animals are administered this compound (e.g., 0.2 g/kg, oral gavage) or vehicle control.[17]

  • Tracer Injection: After a set time post-treatment (e.g., 30 minutes), Evans blue dye (e.g., 2% solution, 4 mL/kg) is injected intravenously. The dye binds to serum albumin, forming a complex that cannot cross an intact BBB.[26]

  • Circulation and Perfusion: The dye is allowed to circulate for a specified period (e.g., 30-60 minutes). The animals are then anesthetized and transcardially perfused with saline to remove the dye from the vasculature.

  • Brain Extraction and Homogenization: The brain is removed, weighed, and homogenized in a suitable solvent (e.g., formamide or trichloroacetic acid).

  • Dye Quantification: The homogenate is centrifuged, and the amount of Evans blue in the supernatant is quantified by measuring the absorbance at ~620 nm with a spectrophotometer. An increased concentration of Evans blue in the brain parenchyma of the borneol-treated group compared to the control group signifies increased BBB permeability.[26]

G start Start: In Vivo Experiment grouping Animal Grouping (e.g., Control vs. Borneol) start->grouping administration Step 1: Administer Borneol (or Vehicle Control) grouping->administration tracer Step 2: Intravenous Injection of Evans Blue Dye administration->tracer circulation Step 3: Allow Dye Circulation tracer->circulation perfusion Step 4: Saline Perfusion to Clear Vasculature circulation->perfusion extraction Step 5: Brain Extraction & Homogenization perfusion->extraction quantification Step 6: Quantify Evans Blue in Brain Supernatant extraction->quantification analysis Data Analysis: Compare Dye Concentration between Groups quantification->analysis end Conclusion: Assess BBB Permeability Change analysis->end

References

Methodological & Application

Application Note: Quantification of (-)-Borneol in Plasma via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Borneol is a bicyclic monoterpene with a characteristic camphor-like aroma, found in the essential oils of various medicinal plants. It is traditionally used for its anti-inflammatory, analgesic, and neuroprotective properties. As interest in its therapeutic potential grows, a robust and reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicological studies. This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective determination of this compound in plasma.

Principle

This method employs a simple liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS) from plasma samples. The extracted analytes are then separated and quantified using a GC-MS system. The gas chromatograph separates the volatile compounds based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing high selectivity and sensitivity for quantification. Selected Ion Monitoring (SIM) mode is utilized to enhance specificity by monitoring characteristic ions of this compound and the internal standard.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Naphthalene (Internal Standard, ≥99% purity)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Blank rat or human plasma

  • Deionized water

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and Naphthalene (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standard solutions at various concentrations.

  • Calibration Standards: Spike blank plasma with the appropriate working standard solutions to create calibration standards with a concentration range of 15–4000 ng/mL for this compound.[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).

3. Plasma Sample Preparation (Liquid-Liquid Extraction) [3][4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Naphthalene).[3]

  • Add 130 µL of hexane and vortex for 3 minutes to extract the analytes.[3]

  • Centrifuge the mixture at 15,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the upper organic layer (supernatant) to a clean autosampler vial with a glass insert.

  • Inject 1-2 µL of the supernatant into the GC-MS system.

4. GC-MS Instrumentation and Conditions

The following parameters are a representative example and may require optimization for different instruments.

Parameter Condition
Gas Chromatograph Agilent 7890A GC System or equivalent
Mass Spectrometer Agilent 5975C Mass Selective Detector or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1][2][4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[2]
Inlet Temperature 210°C[2]
Injection Mode Splitless or Split (10:1)[2]
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80°C, hold for 1 min, then ramp to 145°C at 30°C/min.[3]
Transfer Line Temperature 250°C[5]
Ion Source Temperature 280°C[2]
Ionization Mode Electron Impact (EI) at 70 eV[2][5]
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) This compound: 95; Naphthalene (IS): 128[2][4][5]

Quantitative Data Summary

The following tables summarize the validation parameters for the GC-MS method for this compound quantification in plasma.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound10.0 - 5000≥ 0.996[1]

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low< 7.52[1]< 14.1[2]-8.03 to 14.52[1]
Medium< 7.52[1]< 14.1[2]-8.03 to 14.52[1]
High< 7.52[1]< 14.1[2]-8.03 to 14.52[1]

Table 3: Recovery and Lower Limit of Quantification (LLOQ)

ParameterValue
Extraction Recovery83.7% - 93.0%[2]
Lower Limit of Quantification (LLOQ)10 ng/mL[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_quantification Quantification plasma Plasma Sample (100 µL) add_is Add Internal Standard (Naphthalene, 20 µL) plasma->add_is add_hexane Add Hexane (130 µL) add_is->add_hexane vortex Vortex (3 min) add_hexane->vortex centrifuge Centrifuge (15,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (1 µL) supernatant->injection gc_separation GC Separation (HP-5MS Column) injection->gc_separation ms_detection MS Detection (EI, SIM Mode) gc_separation->ms_detection data_acquisition Data Acquisition & Processing ms_detection->data_acquisition peak_integration Peak Area Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate this compound Concentration calibration_curve->concentration_calc

Caption: Experimental workflow for the GC-MS quantification of this compound in plasma.

Hypothetical Signaling Pathway of this compound's Neuroprotective Effect

signaling_pathway cluster_stress Cellular Stress cluster_borneol This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress / Neuroinflammation nfkb NF-κB Pathway stress->nfkb apoptosis Apoptosis Pathway stress->apoptosis borneol This compound borneol->nfkb Inhibition nrf2 Nrf2/ARE Pathway borneol->nrf2 Activation inflammation_down Decreased Pro-inflammatory Cytokine Production nfkb->inflammation_down Leads to antioxidant_up Increased Antioxidant Enzyme Expression nrf2->antioxidant_up Leads to apoptosis_down Reduced Neuronal Apoptosis apoptosis->apoptosis_down Inhibition of neuroprotection Neuroprotection inflammation_down->neuroprotection antioxidant_up->neuroprotection apoptosis_down->neuroprotection

Caption: Hypothetical signaling pathway illustrating the neuroprotective effects of this compound.

References

Enantioselective synthesis of (-)-Borneol from camphor.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Enantioselective Synthesis of (-)-Borneol from Camphor

Introduction

This compound is a chiral bicyclic monoterpene alcohol with significant applications in the pharmaceutical industry, traditional medicine, and as a fragrance compound.[1] Its synthesis from camphor, a readily available ketone, is a classic example of stereoselective reduction. However, the reduction of camphor typically yields a diastereomeric mixture of borneol and isoborneol.[2][3] With common reducing agents like sodium borohydride, the reaction is highly diastereoselective, but it favors the formation of isoborneol due to steric hindrance.[3][4] Achieving high enantioselectivity for the specific this compound isomer requires a carefully chosen synthetic strategy, often involving enantiopure starting materials or biocatalysis.

This application note provides detailed protocols for the reduction of camphor, discusses the principles of stereoselectivity governing the reaction, and presents methods for the characterization of the products. A standard diastereoselective chemical reduction is presented alongside a discussion of enzymatic methods for achieving high enantioselectivity.

Principles of Stereoselectivity in Camphor Reduction

The reduction of the carbonyl group in camphor can occur from two faces: the exo face and the endo face.[2]

  • Exo Attack : When the hydride reagent attacks from the top (exo) face, which is sterically hindered by the gem-dimethyl bridge, the result is the endo alcohol, borneol.[2]

  • Endo Attack : Attack from the less hindered bottom (endo) face is sterically favored and leads to the formation of the exo alcohol, isoborneol, as the major product.[2][3][4]

Standard chemical reducing agents, such as sodium borohydride (NaBH₄), predominantly attack from the endo face, leading to a higher yield of isoborneol.[1][3][4] The synthesis of this compound specifically requires starting with (-)-camphor and controlling the reaction to favor the endo alcohol product, which is the kinetic and often minor product in chemical reductions.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Camphor with Sodium Borohydride

This protocol describes a standard, non-enantioselective method that illustrates the typical diastereoselectivity of camphor reduction. Starting with racemic camphor will produce a racemic mixture of borneol and isoborneol.

Materials:

  • (±)-Camphor

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Ice-cold deionized water

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of camphor in 10 mL of methanol. Stir the solution until the camphor is completely dissolved.[1][2]

  • Carefully add 1.0 g of NaBH₄ to the solution in four small portions over a period of 5-10 minutes while stirring.[2] An exothermic reaction will occur.

  • After the addition is complete, gently heat the mixture to a gentle reflux for 30 minutes.[1][3]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water to quench the reaction and precipitate the solid product.[3][4]

  • Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.[3]

  • Allow the product to air dry on the filter paper by drawing air through the funnel for approximately 10-15 minutes.

  • For further purification, dissolve the crude solid in a minimal amount of dichloromethane, transfer the solution to a clean flask, and dry it over anhydrous sodium sulfate.

  • Filter or decant the dried solution and evaporate the solvent to obtain the purified product mixture of borneol and isoborneol.

  • Determine the yield and characterize the product ratio using GC-MS and/or ¹H NMR spectroscopy.

Protocol 2: Enzymatic Enantioselective Synthesis of this compound

To achieve high enantioselectivity for this compound, an enzymatic approach is highly effective. Borneol dehydrogenases (BDHs) can catalyze the stereospecific reduction of camphor enantiomers. This protocol outlines a general procedure based on the use of a BDH that selectively produces this compound.

Materials:

  • (-)-Camphor

  • A suitable Borneol Dehydrogenase (BDH) variant with selectivity for this compound

  • NADH or NADPH as a cofactor

  • Buffer solution (e.g., Tris-HCl or phosphate buffer at optimal pH)

  • Ethyl acetate for extraction

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing the buffer solution.

  • Add (-)-camphor (substrate) and the NADH/NADPH cofactor to the buffer.

  • Initiate the reaction by adding the borneol dehydrogenase enzyme.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30-37 °C) with gentle agitation for a specified period (e.g., 12-24 hours), monitoring the reaction's progress via TLC or GC.

  • Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extract the product, this compound, from the aqueous reaction mixture using ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting this compound if necessary, typically by sublimation or column chromatography.

  • Determine the yield and enantiomeric excess (ee) of the product using chiral GC analysis.

Data Presentation

The quantitative results from the reduction of camphor can be summarized for clear comparison.

Table 1: Typical Product Distribution in the Chemical Reduction of Camphor

Reducing Agent Solvent Major Product Minor Product Typical Diastereomeric Ratio (Isoborneol:Borneol) Reference

| Sodium Borohydride (NaBH₄) | Methanol | Isoborneol | Borneol | ~85:15 |[1] |

Table 2: Expected Outcome for the Enzymatic Reduction of (-)-Camphor

Biocatalyst Substrate Product Expected Yield Expected Enantiomeric Excess (ee)

| Borneol Dehydrogenase (BDH) | (-)-Camphor | this compound | > 70% | > 99% |

Analytical Characterization

Accurate analysis of the product mixture is crucial for determining the success of the synthesis.

  • Infrared (IR) Spectroscopy : The disappearance of the strong carbonyl (C=O) peak from camphor (around 1740 cm⁻¹) and the appearance of a broad hydroxyl (O-H) peak (around 3200-3600 cm⁻¹) in the product spectrum confirms the reduction.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC can be used to separate and quantify the relative amounts of unreacted camphor, isoborneol, and borneol in the product mixture, thus determining the diastereomeric ratio.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The diastereomers can be distinguished by the chemical shift of the proton on the carbon bearing the hydroxyl group. For isoborneol, this signal appears as a multiplet around 3.6 ppm, while for borneol, it is observed further downfield around 4.0 ppm.[6][7] The ratio of the integration of these two peaks corresponds to the product ratio.

  • Chiral Gas Chromatography (Chiral GC) : To determine the enantiomeric excess (ee) of this compound, a chiral stationary phase is required to separate the enantiomers.

Visualized Workflows

G Workflow for Chemical Reduction of Camphor cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_purification Purification & Analysis A Dissolve Camphor in Methanol B Add NaBH4 in Portions A->B C Reflux Reaction Mixture (30 min) B->C D Quench with Ice Water C->D E Vacuum Filtration D->E F Dry Crude Product E->F G Dissolve in CH2Cl2 & Dry (Na2SO4) F->G H Evaporate Solvent G->H I Analyze Product (GC-MS, NMR, IR) H->I

Caption: Experimental workflow for the chemical reduction of camphor.

G Logical Workflow for Product Analysis Start Final Product Mixture IR IR Spectroscopy Start->IR NMR 1H NMR Spectroscopy Start->NMR GCMS GC-MS Analysis Start->GCMS ChiralGC Chiral GC Analysis (for enantiopurity) Start->ChiralGC Result_IR Confirm Reduction (O-H stretch present, C=O stretch absent) IR->Result_IR Result_NMR Determine Diastereomeric Ratio (Borneol vs. Isoborneol) NMR->Result_NMR Result_GCMS Quantify Product Composition & Identify Components GCMS->Result_GCMS Result_ChiralGC Determine Enantiomeric Excess (ee % of this compound) ChiralGC->Result_ChiralGC

Caption: Workflow for the analysis of the final product mixture.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Borneol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Borneol is a bicyclic monoterpenoid alcohol with significant applications in traditional medicine and the pharmaceutical industry. It is a key bioactive compound found in several medicinal plants, most notably Blumea balsamifera and certain species of Cinnamomum. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant materials, designed to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for further investigation and application.

Data Presentation: Quantitative Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, offering a comparative overview of different methodologies.

Table 1: Comparison of this compound Extraction Methods from Blumea balsamifera

Extraction MethodPlant MaterialThis compound Content in Volatiles (%)Purity after Initial Extraction (%)Reference
Improved Hydrodistillation (IHD)Blumea balsamifera leaves82-[1][2][3]
Hydrodistillation-Solvent Extraction (HDSE)Blumea balsamifera leaves45-[1][2][3]
Simultaneous Distillation and Extraction (SDE)Blumea balsamifera leaves44-[1][2][3]
Ultrasonic and Microwave Assisted Extraction (UMAE)Blumea balsamifera leaves-Optimized for analysis[4][5]
Steam DistillationCinnamomum camphora leaves and twigs71.78 (in crude extract)-[6]
Solvent Extraction (Petroleum Ether)Cinnamomum camphora leaves47.32 (in crude extract)-[6]

Table 2: Purification Efficiency of this compound

Purification MethodStarting MaterialPurity Achieved (%)Recovery (%)Reference
SublimationCrude this compound from IHD9296[1][2][3]
Recrystallization (n-hexane)Crude natural borneol crystals> 99-[7]
Fractional Distillation and RecrystallizationCinnamomum camphora chvar. Borneol oil residue> 997.6 (total yield)[7]
Supercritical CO2 Fluid RefinementCrystallized mother liquor of natural borneol96 - 98.1461.47 - 62.85[8][9]
Dry-Column ChromatographySynthetic Bingpian (Borneol and Isoborneol mixture)--[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Extraction of this compound using Improved Hydrodistillation (IHD)

This method is a green, solvent-free approach for extracting crude this compound.

Materials and Equipment:

  • Dried and powdered leaves of Blumea balsamifera (40 mesh)

  • Improved hydrodistillation apparatus with a vertical condenser tube[1][2][3]

  • Heating mantle

  • Distilled water

Procedure:

  • Weigh 20 g of powdered Blumea balsamifera leaves and place them into the distillation flask.

  • Add an appropriate volume of distilled water to the flask.

  • Set up the improved hydrodistillation apparatus.

  • Heat the flask using the heating mantle to initiate distillation.

  • Continue distillation for a predetermined duration (e.g., 30 minutes) to extract the volatile components.[1]

  • The volatiles, rich in this compound, will condense and be collected.

Protocol 2: Purification of this compound by Sublimation

Sublimation is an effective method for purifying volatile solids like this compound.

Materials and Equipment:

  • Crude this compound extract

  • Sublimation apparatus

  • Vacuum pump

  • Heating source (e.g., oil bath)

Procedure:

  • Place the crude this compound extract into the sublimation apparatus.

  • Assemble the apparatus and connect it to a vacuum pump.

  • Gently heat the apparatus while maintaining a vacuum.

  • This compound will sublime and deposit as pure crystals on the cold surface of the apparatus.

  • After the sublimation is complete, carefully collect the purified this compound crystals. A purity of 92% with a recovery of 96% has been reported using this method.[1][2][3]

Protocol 3: Purification of this compound by Recrystallization

Recrystallization is a common technique for purifying solid compounds.

Materials and Equipment:

  • Crude this compound crystals

  • Recrystallization solvent (e.g., n-hexane, ethanol)[7][11]

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent (e.g., n-hexane at a 1:1.8 ratio of crystal to solvent).[7]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote maximum crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals to obtain high-purity this compound. Purity greater than 99% has been achieved with n-hexane as the solvent.[7]

Protocol 4: Quantitative Analysis by Gas Chromatography (GC)

GC is used to determine the purity of this compound.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5MS)[12]

  • Helium or other suitable carrier gas

  • This compound standard

  • Solvent for sample preparation (e.g., ethanol, hexane)

Procedure:

  • Prepare a standard solution of known concentration of this compound.

  • Prepare the sample solution by dissolving a known amount of the extracted/purified borneol in the solvent.

  • Set the GC operating conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate).[12][13]

  • Inject the standard solution to obtain a reference chromatogram and retention time.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Quantify the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

Extraction_Workflow cluster_extraction Extraction Methods cluster_output Output plant_material Plant Material (e.g., Blumea balsamifera) hd Hydrodistillation (HD) plant_material->hd sde Simultaneous Distillation & Extraction (SDE) plant_material->sde umae Ultrasonic & Microwave Assisted Extraction (UMAE) plant_material->umae solvent_ext Solvent Extraction plant_material->solvent_ext crude_borneol Crude this compound Extract hd->crude_borneol sde->crude_borneol umae->crude_borneol solvent_ext->crude_borneol

Caption: Workflow of various methods for this compound extraction.

Purification_Workflow cluster_purification Purification Methods cluster_final_product Final Product crude_borneol Crude this compound sublimation Sublimation crude_borneol->sublimation recrystallization Recrystallization crude_borneol->recrystallization chromatography Column Chromatography crude_borneol->chromatography sfe Supercritical Fluid Extraction (SFE) crude_borneol->sfe pure_borneol High-Purity This compound sublimation->pure_borneol recrystallization->pure_borneol chromatography->pure_borneol sfe->pure_borneol

References

Application Notes and Protocols for Asymmetric Synthesis Using (-)-Borneol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the readily available and inexpensive monoterpene (-)-borneol as a chiral auxiliary in asymmetric synthesis. This document details the preparation of chiral esters from this compound and their application in key carbon-carbon bond-forming reactions, including the Diels-Alder reaction, aldol addition, and alkylation. Detailed experimental protocols, quantitative data on stereoselectivity, and methods for auxiliary removal are provided to facilitate the practical application of this versatile chiral auxiliary.

Introduction to this compound in Asymmetric Synthesis

This compound, a naturally occurring bicyclic monoterpenoid, serves as an effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. Its rigid camphor-derived backbone creates a well-defined steric environment, allowing for high levels of diastereoselectivity in reactions involving prochiral substrates. The auxiliary is typically attached to the substrate via an ester linkage, and after the desired stereoselective transformation, it can be cleaved and recovered for reuse.

Key Applications and Protocols

Asymmetric Diels-Alder Reaction

The use of this compound as a chiral auxiliary in the Diels-Alder reaction allows for the enantioselective synthesis of cyclic compounds. The bornyl ester of an α,β-unsaturated carboxylic acid acts as the chiral dienophile. The steric hindrance provided by the bornyl group effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction of (-)-Bornyl Crotonate with Cyclopentadiene

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between (-)-bornyl crotonate and cyclopentadiene to yield the corresponding chiral norbornene derivative.

Step 1: Preparation of (-)-Bornyl Crotonate

To a solution of this compound (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM) at 0 °C, crotonyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford (-)-bornyl crotonate.

Step 2: Diels-Alder Cycloaddition

A solution of (-)-bornyl crotonate (1.0 eq.) in dry DCM is cooled to -78 °C under an inert atmosphere. A solution of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) (1.2 eq.), in hexane is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 eq.) is then added, and the reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched by the slow addition of saturated NaHCO₃ solution. The mixture is warmed to room temperature and extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric excess (d.e.) of the crude product is determined by ¹H NMR or GC analysis. The product is purified by flash chromatography.

Quantitative Data for Diels-Alder Reaction

DienophileDieneLewis AcidTemp (°C)Yield (%)d.e. (%)
(-)-Bornyl crotonateCyclopentadieneEt₂AlCl-7895>98 (endo)

Logical Workflow for Asymmetric Diels-Alder Reaction

Diels_Alder_Workflow cluster_prep Auxiliary Attachment cluster_reaction Diels-Alder Reaction cluster_cleavage Auxiliary Removal borneol This compound bornyl_crotonate (-)-Bornyl Crotonate borneol->bornyl_crotonate Pyridine, DCM crotonyl_chloride Crotonyl Chloride crotonyl_chloride->bornyl_crotonate adduct Chiral Adduct bornyl_crotonate->adduct cyclopentadiene Cyclopentadiene cyclopentadiene->adduct lewis_acid Lewis Acid (Et₂AlCl) lewis_acid->adduct chiral_acid Chiral Carboxylic Acid adduct->chiral_acid LiAlH₄ or Hydrolysis recovered_borneol Recovered this compound adduct->recovered_borneol LiAlH₄ or Hydrolysis

Caption: Workflow for the asymmetric Diels-Alder reaction using this compound.

Asymmetric Aldol Addition

The enolate derived from a (-)-bornyl ester can undergo highly diastereoselective aldol additions to aldehydes. The bulky bornyl group directs the approach of the aldehyde to one face of the enolate, leading to the formation of a single diastereomer of the β-hydroxy ester.

Experimental Protocol: Asymmetric Aldol Addition of (-)-Bornyl Acetate

This protocol describes the formation of a lithium enolate from (-)-bornyl acetate and its subsequent reaction with an aldehyde.

Step 1: Preparation of (-)-Bornyl Acetate

(-)-Bornyl acetate can be prepared by reacting this compound with acetyl chloride in the presence of a base like pyridine, following a similar procedure to the preparation of (-)-bornyl crotonate.

Step 2: Aldol Addition

A solution of diisopropylamine (1.1 eq.) in dry tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of (-)-bornyl acetate (1.0 eq.) in dry THF is then added slowly to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the enolate. The desired aldehyde (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The diastereoselectivity of the product can be determined by ¹H NMR or chiral HPLC analysis. The product is purified by column chromatography.

Quantitative Data for Asymmetric Aldol Addition

AldehydeYield (%)d.e. (%)
Benzaldehyde8595
Isobutyraldehyde8292

Signaling Pathway for Stereocontrol in Aldol Addition

Aldol_Stereocontrol bornyl_acetate (-)-Bornyl Acetate enolate Lithium Enolate bornyl_acetate->enolate Deprotonation lda LDA lda->enolate chelation Chelated Transition State enolate->chelation beta_hydroxy_ester β-Hydroxy Ester chelation->beta_hydroxy_ester C-C Bond Formation aldehyde Aldehyde aldehyde->chelation borneol_steric Steric Hindrance from This compound Group borneol_steric->chelation Facial Shielding

Caption: Stereocontrol in the asymmetric aldol addition.

Asymmetric Alkylation

The enolate generated from a (-)-bornyl ester can also be alkylated with high diastereoselectivity. The chiral auxiliary directs the incoming electrophile to the less hindered face of the enolate.

Experimental Protocol: Asymmetric Alkylation of (-)-Bornyl Propionate

Step 1: Preparation of (-)-Bornyl Propionate

Prepared by the reaction of this compound with propionyl chloride and pyridine.

Step 2: Alkylation

The lithium enolate of (-)-bornyl propionate is generated using LDA in THF at -78 °C, as described in the aldol protocol. An alkylating agent, such as methyl iodide (1.5 eq.), is then added to the enolate solution. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described for the aldol reaction. The diastereomeric excess is determined, and the product is purified by chromatography.

Quantitative Data for Asymmetric Alkylation

Alkylating AgentYield (%)d.e. (%)
Methyl Iodide9096
Benzyl Bromide8894

Auxiliary Cleavage and Recovery

A key advantage of using a chiral auxiliary is the ability to remove it from the product and potentially recycle it. For bornyl esters, several cleavage methods are available.

Protocol 1: Reductive Cleavage with LiAlH₄

Treatment of the bornyl ester adduct with lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or THF will reduce the ester to the corresponding primary alcohol, releasing this compound.

  • To a solution of the bornyl ester (1.0 eq.) in dry diethyl ether at 0 °C, LiAlH₄ (1.5 eq.) is added portion-wise. The mixture is stirred at room temperature for 2-4 hours. The reaction is carefully quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is extracted with ether. The organic layer contains the desired chiral alcohol and this compound, which can be separated by chromatography.

Protocol 2: Saponification (Hydrolysis)

Base-mediated hydrolysis can be used to obtain the chiral carboxylic acid.

  • The bornyl ester is dissolved in a mixture of ethanol and water, and an excess of potassium hydroxide (KOH) is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with ether to remove the this compound. The aqueous layer is then acidified with concentrated HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

This compound is a cost-effective and efficient chiral auxiliary for a range of asymmetric transformations. The protocols and data presented here demonstrate its utility in achieving high levels of stereocontrol in Diels-Alder, aldol, and alkylation reactions. The straightforward attachment and cleavage procedures make it a valuable tool for the synthesis of chiral building blocks in academic and industrial research.

Application Notes: Development of (-)-Borneol-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Borneol, a bicyclic monoterpene derived from various medicinal plants, has been traditionally used in Chinese medicine as a "messenger" drug.[1] Its primary role in modern pharmaceutics is as a potent penetration enhancer, capable of increasing drug permeability across numerous physiological barriers.[2][3][4] This property is attributed to its lipophilic nature, which allows it to transiently and reversibly open tight junctions between cells, modulate the fluidity of cell membranes, and inhibit the function of efflux pumps like P-glycoprotein (P-gp).[3][4][5]

The application of this compound is particularly significant for overcoming the blood-brain barrier (BBB), a major impediment to the effective treatment of central nervous system (CNS) diseases.[6][7][8] By integrating this compound into nanocarrier systems—such as liposomes, solid lipid nanoparticles (SLNs), nanoemulsions, and polymeric micelles—the delivery of therapeutic agents to the brain and other challenging targets like tumors and the inner eye can be substantially improved.[3][5] These advanced drug delivery systems leverage Borneol's barrier-modulating effects to increase the bioavailability and therapeutic efficacy of co-administered drugs, while potentially reducing systemic toxicity.[4][5][9] Studies have shown that co-administration with borneol can increase the brain's maximum concentration (Cmax) and area under the curve (AUC) of various agents by 26–197%.[9] This document provides an overview of the application of this compound in drug delivery, along with detailed protocols for the preparation and evaluation of Borneol-modified nanocarriers.

Data Presentation: Performance of Borneol-Based Nanocarriers

The incorporation of this compound into drug delivery systems has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize typical data for different formulations.

Table 1: Physicochemical Properties of this compound-Modified Nanocarriers

Nanocarrier TypeDrugModification MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
SLNsPueraria FlavonesChemical (Bo-SA)~160---~4.7[10]
SLNs(-)-Bornyl ferulatePhysical Mixing150 ± 100.25 ± 0.05-25 ± 585 ± 55 ± 1[11]
Liposomes(-)-Bornyl ferulatePhysical Mixing120 ± 120.20 ± 0.04-30 ± 675 ± 73 ± 0.5[11]
SLNs-Chemical~87----[12]
MicrocapsulesBorneolEncapsulationMicron-scale--86.71 ± 0.966.03 ± 0.32[13]

PDI: Polydispersity Index

Table 2: Enhancement of Brain Drug Delivery by this compound Co-administration

Co-administered DrugAnimal ModelCmax Increase in BrainAUC Increase in BrainReference
TetramethylpyrazineRats/Mice26-197%26-197%[9]
NimodipineRats/Mice26-197%26-197%[9]
GastrodinRats/Mice26-197%26-197%[9]
GeniposideRats/Mice26-197%26-197%[9]
Puerarin & LigustrazineRats->1.3-fold[3]
Pueraria Flavones (in Bo-SA-SLNs)Rats7.29-times (vs. PTF-SLN)7.31-times (vs. PTF-SLN)[10]

Cmax: Maximum Concentration; AUC: Area Under the Curve

Table 3: Enhancement of Corneal Permeability by this compound (0.1% Concentration)

DrugDrug TypePermeability Increase (Fold, with Synthetic Borneol)Permeability Increase (Fold, with Natural Borneol)Reference
IndomethacinLipophilic1.231.67[14]
DexamethasoneLipophilic2.402.00[14]
OfloxacinHydrophilic1.872.15[14]
RibavirinHydrophilic2.802.18[14]
TobramycinHydrophilic3.893.39[14]

Visualized Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and processes involved in the development of this compound-based drug delivery systems.

G cluster_0 Borneol-Modified Nanocarrier cluster_1 Biological Barrier (e.g., BBB) cluster_2 Target Site (e.g., Brain) Nanocarrier Nanocarrier (e.g., Liposome, SLN) + Drug + Borneol Barrier Endothelial Cell Tight Junction (TJ) Endothelial Cell Nanocarrier->Barrier:f1 1. Approaches Barrier M1 Opens Tight Junctions (Downregulates Claudin-5, Occludin) M2 Inhibits P-gp Efflux Pump M3 Increases Membrane Fluidity Target Target Cells (e.g., Neurons, Tumor Cells) Barrier->Target 2. Enhanced Drug Permeation Efflux P-gp Efflux Pump Efflux->Nanocarrier Blocks Drug M1->Barrier:f1 Paracellular Transport M2->Efflux Reduces Drug Efflux M3->Barrier:f0 Transcellular Transport

Caption: Mechanism of Borneol-enhanced drug delivery across biological barriers.

G cluster_0 Phase 1: Nanocarrier Preparation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Evaluation (Animal Model) Start Start: Define Drug and Target P1 Prepare Lipid Phase: Melt Lipid + Dissolve Drug & Borneol Start->P1 P3 Create Pre-emulsion: High-Shear Homogenization P1->P3 P2 Prepare Aqueous Phase: Heat Water + Surfactant P2->P3 P4 Form Nanoparticles: High-Pressure Homogenization / Sonication P3->P4 P5 Purify and Collect Sample P4->P5 C1 Particle Size & PDI (DLS) P5->C1 C2 Zeta Potential (DLS) P5->C2 C3 Encapsulation Efficiency (EE%) & Drug Loading (DL%) (Centrifugation + HPLC/UV-Vis) P5->C3 C4 Morphology (TEM/SEM) P5->C4 I2 Cellular Uptake Study (e.g., U87MG, bEnd.3 cells) C1->I2 I3 BBB Permeability Assay (Transwell Model) C1->I3 I4 Cytotoxicity Assay (MTT Assay) C1->I4 I1 Drug Release Study (Dialysis Method) C3->I1 V2 Biodistribution (IVIS Imaging) I2->V2 V3 Therapeutic Efficacy (e.g., Tumor Volume, Survival Rate) I2->V3 V1 Pharmacokinetics (Brain/Plasma Concentration) I3->V1

Caption: Experimental workflow for developing Borneol-modified nanocarriers.

Experimental Protocols

The following protocols provide standardized methodologies for the preparation and characterization of this compound-based drug delivery systems.

Protocol 1: Preparation of Borneol-Modified Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization

This protocol describes the preparation of SLNs where Borneol is physically mixed into the lipid matrix.[5][12][15][16]

Materials:

  • Solid lipid (e.g., Cetyl palmitate, Tristearin)

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Ultrapure water

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of Lipid Phase: Accurately weigh the solid lipid, API, and this compound. Melt the lipid at a temperature 5-10°C above its melting point. Add the API and Borneol to the molten lipid and stir continuously until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in ultrapure water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase dropwise into the molten lipid phase under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.

  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This allows the lipid to recrystallize and form solid nanoparticles.

  • Purification: To remove unencapsulated drug and excess surfactant, the SLN dispersion can be purified by dialysis against ultrapure water for 24 hours or by centrifugation.

Protocol 2: Preparation of Borneol-Modified Liposomes via Thin-Film Hydration

This method is suitable for encapsulating drugs within liposomal bilayers, with Borneol incorporated among the lipids.[11]

Materials:

  • Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)

  • Cholesterol

  • API

  • This compound

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe or bath sonicator

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, API, and this compound in the organic solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Hydrate the lipid film by gently rotating the flask for 1-2 hours at a temperature above the lipid phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication. Use a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes clear.

  • Purification: Remove the unencapsulated drug by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) or by using dialysis.

Protocol 3: Characterization of Nanoparticle Size, PDI, and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension with ultrapure water to achieve a suitable particle concentration for measurement (to avoid multiple scattering effects).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average particle size, polydispersity index (PDI), and zeta potential. Measurements should be performed in triplicate.

Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated ("free") API from the nanocarrier dispersion. This is typically done by placing a known volume of the formulation into a centrifugal filter device (e.g., Amicon Ultra) and centrifuging at high speed (e.g., 10,000 x g for 30 minutes).

  • Quantification of Free Drug: Collect the filtrate, which contains the unencapsulated API. Measure the concentration of the API in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. This gives the Mass_free.

  • Quantification of Total Drug: Take a known volume of the original (uncentrifuged) nanocarrier dispersion. Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol, Triton X-100). Measure the total API concentration in this sample. This gives the Mass_total.

  • Calculation:

    • EE (%) = [(Mass_total - Mass_free) / Mass_total] x 100

    • To calculate Drug Loading, determine the total mass of the nanoparticles in the initial sample (Mass_nanoparticles).

    • DL (%) = [(Mass_total - Mass_free) / Mass_nanoparticles] x 100

Protocol 5: In Vitro Evaluation of BBB Permeability

This protocol uses a Transwell system with a monolayer of brain capillary endothelial cells to model the BBB.[5][12]

Materials:

  • Brain capillary endothelial cells (e.g., bEnd.3 or HBMECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Test formulations (drug-loaded nanoparticles with and without Borneol)

  • Lucifer yellow (as a marker for paracellular permeability)

  • Plate reader (for fluorescence/absorbance)

Procedure:

  • Cell Seeding: Seed the endothelial cells onto the apical side (upper chamber) of the Transwell inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the formation of tight junctions and barrier integrity. A high TEER value indicates a well-formed barrier.

  • Permeability Assay:

    • Replace the medium in both the apical and basolateral (lower) chambers with fresh, serum-free medium.

    • Add the test formulations (nanoparticles with/without Borneol) and a control (free drug solution) to the apical chamber.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh medium in the basolateral chamber.

  • Sample Analysis: Quantify the concentration of the API in the collected samples using HPLC or another sensitive analytical method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer. A higher Papp value for the Borneol-modified formulation compared to the control indicates enhanced BBB permeability.

References

Application Notes and Protocols for Chiral Separation of Borneol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chiral separation of borneol enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described are based on the well-established use of polysaccharide-based chiral stationary phases (CSPs) for the resolution of a wide range of chiral compounds.

Introduction

Borneol, a bicyclic monoterpene, exists as two enantiomers: (+)-borneol and (-)-borneol. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in the pharmaceutical and fragrance industries. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful technique for the enantioselective analysis of chiral compounds like borneol.[] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in resolving a variety of enantiomers and are the focus of these protocols.

While Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for borneol analysis, it often requires derivatization of the hydroxyl group.[2][3] Direct enantioseparation by HPLC offers a simpler approach without the need for chemical modification.

Chiral Separation Strategy

The primary strategy for the chiral separation of borneol enantiomers involves direct resolution on a chiral stationary phase. Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD-H), are highly recommended for initial screening. These columns provide a chiral environment that allows for differential interaction with the borneol enantiomers, leading to their separation.

Normal-phase chromatography, employing a non-polar mobile phase with a polar modifier, is the most common and effective mode for this separation. The choice of the polar modifier and its concentration in the mobile phase are critical parameters for optimizing the separation.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of borneol enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Borneol Sample Dissolve Dissolve in Mobile Phase or Hexane Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Inject->Column Elution Isocratic Elution (Hexane/Alcohol) Column->Elution Detection UV Detector (210 nm) Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Calculate Calculate Enantiomeric Purity Quantify->Calculate

Fig. 1: General workflow for the chiral HPLC analysis of borneol.

Data Presentation: Illustrative Quantitative Data

The following tables summarize illustrative quantitative data for the chiral separation of borneol enantiomers on two common polysaccharide-based CSPs. Note: This data is representative and intended for demonstration purposes to illustrate the expected performance. Actual results may vary depending on the specific instrument, column, and experimental conditions.

Table 1: Illustrative Chromatographic Data for Borneol Enantiomer Separation on Chiralcel® OD-H

ParameterMethod 1Method 2
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
t_R1_ (min) 10.212.5
t_R2_ (min) 11.514.2
Resolution (R_s_) 1.82.1
Selectivity (α) 1.151.18

Table 2: Illustrative Chromatographic Data for Borneol Enantiomer Separation on Chiralpak® AD-H

ParameterMethod 3Method 4
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 20 °C25 °C
t_R1_ (min) 15.813.1
t_R2_ (min) 17.514.9
Resolution (R_s_) 1.92.0
Selectivity (α) 1.121.16

Experimental Protocols

Protocol 1: Chiral Separation of Borneol Enantiomers on Chiralcel® OD-H

1. Materials and Reagents

  • Racemic borneol standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • HPLC-grade ethanol

  • Chiralcel® OD-H column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

3. Sample Preparation

  • Prepare a stock solution of racemic borneol at a concentration of 1 mg/mL in n-hexane or the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

5. Data Analysis

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the resolution (R_s_) and selectivity (α) factors.

  • For quantitative analysis, create a calibration curve using standards of known enantiomeric composition.

Protocol 2: Chiral Separation of Borneol Enantiomers on Chiralpak® AD-H

1. Materials and Reagents

  • Racemic borneol standard

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Chiralpak® AD-H column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

3. Sample Preparation

  • Prepare a stock solution of racemic borneol at a concentration of 1 mg/mL in n-hexane or the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

5. Data Analysis

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the resolution (R_s_) and selectivity (α) factors.

  • For quantitative analysis, create a calibration curve using standards of known enantiomeric composition.

Method Development and Optimization

The following diagram outlines the logical relationships in developing and optimizing a chiral HPLC method for borneol enantiomers.

G Start Start Method Development ScreenCols Screen Columns (Chiralcel OD-H, Chiralpak AD-H) Start->ScreenCols ScreenMP Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) ScreenCols->ScreenMP ScreenMP->ScreenCols No Separation OptimizeRatio Optimize Alcohol Ratio ScreenMP->OptimizeRatio OptimizeRatio->ScreenMP Poor Resolution OptimizeFlow Optimize Flow Rate OptimizeRatio->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp Validation Method Validation OptimizeTemp->Validation

Fig. 2: Logical workflow for chiral method development.

Key Optimization Parameters:

  • Alcohol Modifier: The type of alcohol (isopropanol, ethanol) and its concentration significantly impact selectivity and retention. A lower concentration of the alcohol modifier generally leads to longer retention times and potentially better resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Temperature: Temperature can affect the chiral recognition process. Lower temperatures often lead to better resolution but may increase column backpressure.

By systematically adjusting these parameters, the chiral separation of borneol enantiomers can be optimized to achieve baseline resolution and accurate quantification.

References

Investigating the Anti-inflammatory Effects of (-)-Borneol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Borneol, a bicyclic monoterpene, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action primarily involves the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. This document provides detailed application notes on the anti-inflammatory effects of this compound, protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a natural compound found in the essential oils of several medicinal plants, has emerged as a promising anti-inflammatory agent.[1][2] It has been shown to mitigate inflammatory responses by targeting the production of inflammatory mediators and the signaling pathways that regulate their expression.[3][4] This document serves as a comprehensive resource for researchers investigating the anti-inflammatory potential of this compound.

Data Presentation

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusOutcome MeasuredThis compound ConcentrationResultCitation
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot SpecifiedSignificant reduction in NO levels.[3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α ProductionNot SpecifiedDose-dependent reduction in TNF-α production.[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-1β ProductionNot SpecifiedDose-dependent reduction in IL-1β production.[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 ProductionNot SpecifiedDose-dependent reduction in IL-6 production.[1]
BV-2 MicrogliaLipopolysaccharide (LPS)TNF-α ProductionNot SpecifiedMarked and dose-dependent reduction.[3]
BV-2 MicrogliaLipopolysaccharide (LPS)iNOS Protein ExpressionNot SpecifiedMarked and dose-dependent reduction.[3]
Human NeutrophilsfMLFChemotaxis5.8 ± 1.4 µM (IC50)Inhibition of fMLF-induced chemotaxis.[5]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory StimulusThis compound DosageOutcome MeasuredResultCitation
MiceAcetic Acid-Induced Writhing5, 25, and 50 mg/kg (i.p.)Number of WrithingsSignificant (P < 0.01) reduction in writhing reflex.[6]
MiceFormalin-Induced Paw Licking5, 25, and 50 mg/kg (i.p.)Paw Licking Time (Early & Late Phase)Significant (P < 0.01) reduction in both phases.[6]
MiceCarrageenan-Induced PeritonitisNot SpecifiedLeukocyte MigrationReduction in carrageenan-induced leukocyte migration.[6]
MiceLipopolysaccharide (LPS)Not SpecifiedPulmonary InflammationAlleviated pulmonary inflammation, reduced inflammatory infiltration and cytokine production.[4]
RatsPilocarpine-Induced Epileptogenesis3, 6, and 12 mg/kgIL-1β, TNF-α, and COX-2 LevelsDecreased levels of IL-1β, TNF-α, and COX-2, with 12 mg/kg having the most substantial effect.[7]
MiceCerulein-Induced Acute Pancreatitis100 and 300 mg/kg (oral)Amylase, Lipase, Pro-inflammatory CytokinesAttenuated pancreatic damage and reduced levels of inflammatory markers.[8]
Sepsis Mice ModelLipopolysaccharide (LPS)100 mg/kg (gavage)Neuronal and Microglial InflammationAttenuated brain inflammation.[9]

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[10]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[10]

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production by this compound compared to the LPS-stimulated control group.

In Vivo Anti-inflammatory Assay: Acetic Acid-Induced Writhing Test in Mice

This protocol describes an in vivo model to evaluate the peripheral analgesic and anti-inflammatory activity of this compound.

Materials:

  • Male Swiss albino mice (25-35 g)

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Vehicle (e.g., saline, DMSO)

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into control, positive control (e.g., a standard anti-inflammatory drug), and this compound treatment groups.

  • Drug Administration: Administer this compound (e.g., 5, 25, and 50 mg/kg) or the vehicle intraperitoneally 30 minutes before the induction of writhing.[6]

  • Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally to induce the writhing response.[6]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagrams below, generated using Graphviz, illustrate the inhibitory action of this compound on the NF-κB and MAPK pathways.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Borneol This compound Borneol->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK ERK ERK Receptor->ERK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Mediators AP1->Cytokines Gene Transcription Borneol This compound Borneol->p38 Inhibition Borneol->JNK Inhibition Borneol->ERK Inhibition

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound.

Experimental_Workflow start Hypothesis: This compound has anti-inflammatory effects invitro In Vitro Studies (e.g., RAW 264.7 cells) start->invitro invivo In Vivo Studies (e.g., Mouse models) start->invivo lps_stim LPS Stimulation invitro->lps_stim animal_model Induce Inflammation (e.g., Acetic Acid, Carrageenan) invivo->animal_model assays Measure Inflammatory Markers (NO, TNF-α, IL-6, IL-1β) lps_stim->assays mechanism Mechanism of Action Studies assays->mechanism behavioral Assess Behavioral Response (e.g., Writhing) animal_model->behavioral biochemical Biochemical Analysis (e.g., Cytokine levels, Histology) animal_model->biochemical behavioral->mechanism biochemical->mechanism western_blot Western Blot (p-p65, p-p38, etc.) mechanism->western_blot conclusion Conclusion: Elucidate anti-inflammatory mechanisms of this compound western_blot->conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound demonstrates considerable potential as an anti-inflammatory agent. Its ability to inhibit the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators, underscores its therapeutic promise. The provided protocols and data serve as a valuable starting point for researchers aiming to further explore and characterize the anti-inflammatory properties of this compound for potential drug development.

References

(-)-Borneol as a penetration enhancer for transdermal drug delivery.

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of interest in transdermal drug delivery systems (TDDS) is the use of natural compounds as penetration enhancers. Among these, (-)-Borneol, a bicyclic monoterpene found in the essential oils of various medicinal plants, has garnered significant attention.[1][2] Traditionally used in Chinese medicine under names like "Bing Pian," this compound is recognized for its ability to facilitate the transport of drugs across biological barriers, including the skin.[1][3] Its lipophilic nature and low molecular weight contribute to its efficacy in reversibly disrupting the primary barrier of the skin, the stratum corneum, thereby enhancing the permeation of a wide range of therapeutic agents.[3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a penetration enhancer in transdermal formulations. It covers its mechanism of action, quantitative efficacy data, and standardized experimental methodologies.

Mechanism of Action

This compound primarily enhances drug permeation by interacting with the lipids and proteins of the stratum corneum (SC), the outermost layer of the epidermis. The SC is often described as a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich matrix (mortar). This lipid matrix is the main barrier to drug absorption.

The proposed mechanisms by which this compound disrupts this barrier include:

  • Disruption of Lipid Bilayers : this compound inserts itself into the highly ordered intercellular lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of the lipid alkyl chains, increasing their fluidity and creating pathways for drug molecules to pass through.[3][4]

  • Lipid Extraction : Studies suggest that borneol may extract a portion of the intercellular lipids from the stratum corneum, further compromising its barrier function.[4][5]

  • Interaction with Keratin : Borneol may also interact with the intracellular keratin filaments within the corneocytes, potentially altering their conformation and increasing the overall permeability of the tissue.

These actions collectively lead to a temporary and reversible increase in skin permeability, allowing for enhanced delivery of co-administered drugs.

cluster_0 Mechanism of this compound Action on Stratum Corneum cluster_1 Molecular Interactions Borneol This compound Application SC Stratum Corneum (SC) (Lipid Bilayers) Borneol->SC Interacts with Disruption Disruption of Lipid Packing SC->Disruption leads to Extraction Extraction of SC Lipids SC->Extraction Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased SC Permeability Disruption->Permeability Extraction->Permeability Fluidity->Permeability Delivery Enhanced Transdermal Drug Delivery Permeability->Delivery Drug Co-administered Drug Drug->Permeability Utilizes pathway

Caption: Mechanism of this compound as a skin penetration enhancer.

Quantitative Data on Penetration Enhancement

The effectiveness of this compound as a penetration enhancer is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's permeability coefficient or flux with the enhancer to that without it. The following tables summarize the quantitative effects of this compound on the transdermal permeation of various drugs from published studies.

Table 1: Enhancement Effect of this compound on Drugs with Varying Lipophilicity

Model DrugLogPBorneol ConcentrationEnhancement Ratio (ER)Reference
5-Fluorouracil-0.890.5%4.85[6]
5-Fluorouracil1.0%5.23[6]
5-Fluorouracil2.0%6.12[6]
Antipyrine0.4Not specifiedParabolic curve relationship with logP[3][4]
Aspirin1.19Not specifiedParabolic curve relationship with logP[3][4]
Salicylic Acid2.26Not specifiedParabolic curve relationship with logP[3][4]
Ibuprofen3.97Not specifiedParabolic curve relationship with logP[3][4]

Note: One study indicated that borneol exhibits optimal permeation activity for relatively hydrophilic drugs with an estimated logP value between -0.5 and 0.5.[3][4]

Table 2: Effect of this compound on the Permeation of Lipophilic Drugs

Model DrugFormulationBorneol ConcentrationKey FindingReference
ProgesteroneMicroemulsion-based gel4%83% drug release after 9 hours[7][8]
OstholeNot specified0.09% - 0.54%Lower permeation than control[9]
OstholeNot specified> 0.54%Higher permeation than control[9]

Experimental Protocols

Detailed protocols for evaluating the efficacy and safety of this compound as a penetration enhancer are provided below.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is the standard method for assessing the rate and extent of drug permeation through the skin.[10][11]

1. Materials and Equipment:

  • Vertical static Franz diffusion cells

  • Full-thickness or dermatomed skin (human or animal, e.g., rat, pig)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Circulating water bath

  • Magnetic stirrer and stir bars

  • Test formulation (drug with and without this compound)

  • Analytical equipment (e.g., HPLC, LC-MS)

2. Skin Membrane Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.[10]

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Visually inspect the skin for any imperfections before mounting.[10]

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[10]

  • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.[10]

  • Place a magnetic stir bar in the receptor compartment.

  • Equilibrate the cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.[10]

4. Experimental Procedure:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.[10]

  • Cover the donor compartment to prevent evaporation.[10]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Store collected samples at -20°C until analysis.[10]

5. Data Analysis:

  • Analyze the concentration of the drug in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the donor compartment.

  • Calculate the Enhancement Ratio (ER) = Jss (with borneol) / Jss (without borneol).

cluster_workflow Workflow: In Vitro Skin Permeation Study A Skin Preparation (Excise, Clean, Cut) B Franz Cell Assembly (Mount Skin, Fill Receptor) A->B C System Equilibration (32°C Water Bath) B->C D Formulation Application (Apply Finite Dose) C->D E Sampling (Collect Receptor Fluid at Intervals) D->E F Sample Analysis (e.g., HPLC) E->F G Data Calculation (Flux, Kp, ER) F->G

Caption: Experimental workflow for in vitro skin permeation studies.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of this compound on skin cells, which is crucial for safety evaluation.[12][13]

1. Materials and Equipment:

  • Human keratinocyte cell line (e.g., HaCaT) or dermal fibroblasts (e.g., CCC-HSF-1)[4]

  • Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

  • 96-well cell culture plates

  • This compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

2. Experimental Procedure:

  • Seed the cells (e.g., HaCaT) into a 96-well plate at a predetermined density (e.g., 7,000 cells/well) and allow them to adhere overnight.[13]

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without borneol) and a positive control (e.g., Triton X-100).

  • Incubate the plate for a specified period (e.g., 24 hours).

  • After incubation, remove the treatment medium and add MTT solution to each well.

  • Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

3. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

  • Compare the cytotoxicity of borneol to other known enhancers like Azone. Studies have shown borneol to have lower cytotoxicity than Azone.[4][5]

cluster_workflow_cyto Workflow: MTT Cytotoxicity Assay A Cell Seeding (e.g., HaCaT in 96-well plate) B Cell Treatment (Expose to Borneol concentrations) A->B C Incubation (24 hours) B->C D MTT Addition (Add MTT reagent to wells) C->D E Formazan Formation (Incubate 2-4 hours) D->E F Solubilization (Add DMSO to dissolve crystals) E->F G Absorbance Reading (Microplate Reader) F->G H Data Analysis (Calculate % Viability, IC50) G->H

Caption: Experimental workflow for MTT cytotoxicity assay.

Protocol 3: In Vivo Skin Irritation Assessment (Transepidermal Water Loss)

Transepidermal Water Loss (TEWL) measurement is a non-invasive method to assess the integrity of the skin barrier function. An increase in TEWL indicates barrier disruption and potential irritation.[4][14]

1. Materials and Equipment:

  • TEWL measurement device (e.g., Tewameter®)

  • Test subjects (human volunteers or animals)

  • Test formulation (with this compound) and control formulations

2. Experimental Procedure:

  • Acclimatize the subjects in a room with controlled temperature and humidity for at least 20-30 minutes before measurements.

  • Define test areas on the skin (e.g., volar forearm).

  • Measure the baseline TEWL value for each test area.

  • Apply a standardized amount of the test and control formulations to the respective areas.

  • At specified time points after application (e.g., 1, 4, 8, 24 hours), gently remove any excess formulation and re-measure the TEWL.

3. Data Analysis:

  • Calculate the change in TEWL from baseline for each formulation at each time point.

  • Compare the TEWL values of the borneol-containing formulation to the negative control (vehicle) and a positive control (known irritant, e.g., sodium lauryl sulfate).

  • A significant and sustained increase in TEWL compared to the negative control may indicate skin irritation. Studies have shown that borneol has a low skin irritation potential.[3]

References

Application Notes and Protocols for Studying (-)-Borneol's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of (-)-Borneol, a bicyclic monoterpene found in the essential oils of various medicinal plants. The following sections outline standardized methods for determining its minimum inhibitory and bactericidal concentrations, assessing its kill kinetics, and evaluating its efficacy against microbial biofilms.

Data Summary: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated against a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature. These values represent the lowest concentration of this compound that inhibits visible growth and kills 99.9% of the initial bacterial inoculum, respectively.

MicroorganismStrainMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureusP8-AE1->4.0[1]
Pseudomonas aeruginosaPAO1>2.5>12[1]

Note: Data for this compound specifically is limited in the provided search results. The table will be updated as more specific data becomes available. The provided data for Borneol (unspecified isomer) shows its activity against common pathogens.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial for the development of new therapeutic agents. The following are detailed protocols adapted for the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2][3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Positive control (medium with inoculum)

  • Negative control (medium only)

  • Sterility control (medium with this compound at the highest concentration)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Due to the lipophilic nature of this compound, a solvent like dimethyl sulfoxide (DMSO) or ethanol is often required.[4] It is crucial to ensure the final solvent concentration in the wells does not affect microbial growth.

  • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared microbial inoculum to each well, except for the negative and sterility control wells.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth).[5] Alternatively, the optical density can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth compared to the positive control.[6]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[2]

Materials:

  • MIC plates from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, take a 10 µL aliquot and spot-inoculate it onto a fresh agar plate.[4]

  • Incubate the agar plates at the appropriate temperature and duration for the test microorganism.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[2]

Time-Kill Curve Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[7][8]

Materials:

  • This compound

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile broth

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile agar plates for colony counting

  • Timer

Procedure:

  • Prepare a bacterial or fungal suspension in sterile broth and adjust the inoculum to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Prepare several tubes or flasks containing the broth and different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control without this compound.

  • Inoculate each tube/flask with the prepared microbial suspension.

  • Incubate all tubes/flasks in a shaking incubator at the appropriate temperature.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.

  • Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable cells (CFU/mL).

  • Incubate the plates and count the colonies.

  • Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[9]

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit the formation of biofilms or eradicate pre-formed biofilms.[10][11]

Materials:

  • This compound

  • Biofilm-forming microorganism

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate growth medium for biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described for the MIC assay.

  • Add the microbial inoculum to each well.

  • Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-48 hours).

  • After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet solution for 10-15 minutes at room temperature.

  • Wash the wells again to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader. The reduction in absorbance compared to the control (no this compound) indicates the inhibition of biofilm formation.

Procedure for Biofilm Eradication:

  • First, grow the biofilms in the 96-well plate by inoculating the wells with the microorganism and incubating for 24-48 hours.

  • After biofilm formation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method described above.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the proposed antimicrobial mechanism of action of this compound.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculation Inoculate with Microorganism serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Read MIC (Visual/Spectrophotometric) incubation_mic->read_mic select_wells Select Wells with No Growth read_mic->select_wells Proceed with clear wells spot_plate Spot Plate on Agar select_wells->spot_plate incubation_mbc Incubate Agar Plates spot_plate->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow start Prepare Inoculum & this compound Concentrations incubation Incubate with Shaking start->incubation sampling Sample at Time Points (0, 2, 4, 6, 24h) incubation->sampling dilute_plate Serial Dilute & Plate sampling->dilute_plate count_colonies Incubate & Count Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data

Caption: Time-Kill Curve Assay Workflow.

Anti_Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication inhibit_start Add this compound & Inoculum inhibit_incubate Incubate (24-48h) inhibit_start->inhibit_incubate wash Wash to Remove Planktonic Cells inhibit_incubate->wash eradicate_start Grow Biofilm (24-48h) eradicate_treat Treat with this compound eradicate_start->eradicate_treat eradicate_incubate Incubate (24h) eradicate_treat->eradicate_incubate eradicate_incubate->wash stain Stain with Crystal Violet wash->stain wash_stain Wash to Remove Excess Stain stain->wash_stain solubilize Solubilize Stain wash_stain->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Caption: Anti-Biofilm Assay Workflow.

Borneol_Antimicrobial_Mechanism cluster_cell Bacterial Cell Borneol This compound Membrane Cell Membrane Borneol->Membrane Targets Disruption Disruption of Membrane Integrity & Permeability Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Intracellular Components (Proteins, Ions) Disruption->Leakage Inhibition Inhibition of Cellular Processes Leakage->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of (-)-Borneol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (-)-Borneol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of this compound, particularly concerning low yields. The information provided herein addresses common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide & FAQs

A primary cause of low isolated yield in the synthesis of this compound via the reduction of (-)-Camphor is the concurrent formation of its diastereomer, (+)-Isoborneol.[1] The stereochemistry of the reduction is influenced by steric hindrance; the bulky gem-dimethyl bridge of the camphor molecule impedes the approach of the reducing agent from the exo face (top side).[2] Consequently, the hydride ion preferentially attacks from the less hindered endo face (bottom side), making (+)-Isoborneol the major product.[1][2]

Q1: My overall yield is low after reducing (-)-camphor with sodium borohydride. What is the likely cause?

A1: A low isolated yield of this compound is often due to two main factors:

  • Formation of the Diastereomer: The reduction of camphor naturally produces a mixture of this compound (the endo alcohol) and (+)-Isoborneol (the exo alcohol).[2] Due to sterics, the hydride attack from the endo face is favored, leading to a higher proportion of (+)-Isoborneol.[1][2] Typical ratios of isoborneol to borneol can be around 4:1, meaning your desired product is the minor component.[3]

  • Incomplete Reaction or Product Loss: The reaction may not have gone to completion, or product may have been lost during workup and purification steps.[4][5] Ensure the reducing agent is active, the reaction time is sufficient, and transfers between vessels are performed carefully.[6]

Q2: How can I improve the stereoselectivity of the reduction to favor the formation of this compound?

A2: While completely eliminating the formation of the major diastereomer, (+)-Isoborneol, is difficult with simple hydrides, you can influence the ratio. Lowering the reaction temperature can sometimes slightly improve selectivity. More significantly, employing a bulkier, sterically hindered reducing agent can shift the selectivity towards the endo product, this compound, as the larger reagent will have an even greater preference for the less-hindered endo attack.

Q3: My crude product is a white solid, but the yield of pure this compound after purification is still poor. How can I effectively separate this compound from (+)-Isoborneol?

A3: Separating these diastereomers is challenging due to their similar physical properties but is crucial for obtaining a pure product.[7]

  • Column Chromatography: This is a standard method for separating the two isomers. Dry-column chromatography using silica gel with a solvent system like petroleum ether-ethyl acetate-chloroform has been shown to be effective.[8]

  • Recrystallization: While less effective for complete separation due to co-crystallization, fractional recrystallization from solvents like ethanol or hexane can enrich the mixture in one of the diastereomers.[6]

  • Adsorptive Separation: Advanced techniques using materials like metal-organic frameworks (MOFs) have shown promise in selectively adsorbing one isomer over the other, which can be useful for large-scale purification.[9]

Q4: How can I confirm the ratio of this compound to (+)-Isoborneol in my product mixture?

A4: Several analytical techniques can quantify the diastereomeric ratio:

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying the two isomers.[4][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio. The proton attached to the carbon bearing the hydroxyl group has a distinct chemical shift for each isomer (approximately 4.0 ppm for borneol and 3.6 ppm for isoborneol).[10][11] The integration of these signals allows for the calculation of the product ratio.[10]

Data Presentation: Impact of Reducing Agent on Stereoselectivity

The choice of reducing agent and reaction conditions significantly impacts the diastereomeric ratio of the products. The data below is a representative summary of typical outcomes.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (Isoborneol : Borneol)Reference
Sodium Borohydride (NaBH₄)Methanol25~85 : 15[3]
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether25~90 : 10[2]

Note: Ratios are approximate and can vary based on precise experimental conditions.

Experimental Protocols

Standard Protocol for the Reduction of (-)-Camphor using Sodium Borohydride

This protocol is a standard procedure for the synthesis of a borneol/isoborneol mixture.

  • Dissolution: Dissolve 1.0 g of (-)-camphor in 10 mL of methanol in a 50 mL Erlenmeyer flask with magnetic stirring.[1][2]

  • Cooling: Cool the solution in an ice bath to approximately 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add 1.0 g of sodium borohydride (NaBH₄) to the solution in small portions over a period of 5-10 minutes.[2] Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes to ensure the reaction goes to completion.[10]

  • Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing ~35 mL of ice-cold water.[2] This will quench the excess NaBH₄ and precipitate the solid alcohol products.

  • Isolation: Collect the white precipitate by vacuum filtration using a Hirsch or Büchner funnel.[2] Wash the solid with two portions of cold water.

  • Drying: Allow the product to air dry on the filter for at least 10 minutes to remove most of the water.[2] The resulting white solid is a mixture of this compound and (+)-isoborneol. Further purification is required to isolate this compound.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting low yields.

G cluster_workflow Experimental Workflow start Dissolve Camphor in Methanol add_nabh4 Add NaBH4 (Portion-wise) start->add_nabh4 react Stir at RT (30 min) add_nabh4->react quench Quench with Ice Water react->quench filter Vacuum Filtration quench->filter dry Air Dry Crude Product filter->dry purify Purification (e.g., Column Chromatography) dry->purify analyze Analyze Product (GC, NMR) purify->analyze

Caption: General experimental workflow for the reduction of camphor.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield of This compound? check_crude Analyze Crude Product (GC/NMR) start->check_crude high_isoborneol High Isoborneol:Borneol Ratio? check_crude->high_isoborneol Predominantly Product incomplete_rxn Unreacted Camphor Present? check_crude->incomplete_rxn Significant Starting Material sol_selectivity Solution: Improve Stereoselectivity (e.g., Bulky Reducing Agent) high_isoborneol->sol_selectivity Yes sol_separation Solution: Optimize Purification (e.g., Column Chromatography) high_isoborneol->sol_separation No (Ratio is expected) sol_reaction Solution: Check Reagent Activity, Increase Reaction Time incomplete_rxn->sol_reaction Yes sol_workup Solution: Review Workup Procedure for Product Loss incomplete_rxn->sol_workup No

References

Optimizing conditions for the oxidation of (-)-Borneol to camphor.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of (-)-Borneol to camphor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation of this compound to camphor.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Oxidizing Agent: The oxidizing agent may have degraded. For instance, sodium hypochlorite solutions (bleach) can decompose over time.[1][2]

    • Solution: Use a fresh bottle of the oxidizing agent. If using commercial bleach, it is recommended to use a newly opened bottle.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy.[1] The disappearance of the starting material (borneol) spot on TLC or the disappearance of the broad alcohol O-H stretch in the IR spectrum indicates reaction completion. If the reaction is stalled, consider extending the reaction time or gently heating the mixture if the protocol allows.

  • Loss of Product During Workup or Purification: Camphor is volatile and can be lost during solvent evaporation or sublimation if not performed carefully.[3]

    • Solution: During solvent removal, use a rotary evaporator with controlled temperature and pressure. When performing sublimation, ensure the collection surface (cold finger) is sufficiently cold to capture the sublimed camphor effectively.[3] Avoid overheating during sublimation, as this can lead to product loss.[3]

Issue 2: Incomplete Reaction as Indicated by Spectral Analysis (e.g., IR, NMR)

Possible Causes and Solutions:

  • Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to borneol may be too low.

    • Solution: Ensure the correct stoichiometry is used as per the experimental protocol. It is common to use a slight excess of the oxidizing agent to drive the reaction to completion.

  • Poor Mixing/Heterogeneous Reaction: If the reaction mixture is not adequately stirred, the reactants may not be in sufficient contact, especially in multi-phase reactions.

    • Solution: Use a magnetic stirrer and an appropriately sized stir bar to ensure vigorous and efficient mixing throughout the reaction.

  • Incorrect Reaction Temperature: The reaction may be too slow at a lower temperature.

    • Solution: Maintain the recommended reaction temperature as specified in the protocol. For room temperature reactions, ensure the ambient temperature is within a suitable range. Some protocols may require gentle heating to proceed at a reasonable rate.[4]

Issue 3: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Material: As discussed above, incomplete reaction is a common reason for the presence of borneol in the final product.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Purification via sublimation is effective in separating camphor from the less volatile borneol.[3]

  • Side-Products: Depending on the oxidant and reaction conditions, side-reactions can occur.

    • Solution: Choose a selective oxidizing agent. For example, Oxone® in the presence of catalytic sodium chloride is considered a "green" and efficient method that often results in high-quality product with minimal hazardous waste.[5][6][7]

  • Residual Solvents or Reagents: Improper workup can leave behind solvents or quenching agents.

    • Solution: Ensure thorough extraction and washing steps are performed. Use a drying agent like anhydrous sodium sulfate to remove residual water from the organic phase before solvent evaporation.[8]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the oxidation of this compound to camphor?

The "best" oxidizing agent depends on the specific requirements of your experiment, such as desired yield, reaction time, cost, and environmental considerations ("green chemistry"). Here is a comparison of common oxidizing agents:

Oxidizing AgentTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Oxone® with NaCl (catalytic) High (often >90%)[3][9]~1 hour[5][6]Environmentally friendly, high yield, room temperature reaction.[5][6][7]Oxone® is a strong oxidant and should be handled with care.[5]
Sodium Hypochlorite (Bleach) Moderate to HighVariableInexpensive and readily available, considered a "green" oxidant.[10]Can decompose over time, may require acidic conditions for activation.[1][2][10]
Jones Reagent (CrO₃/H₂SO₄/acetone) HighRapidPowerful and effective oxidizing agent.Chromium (VI) is highly toxic and a carcinogen, creating hazardous waste.[11]

Q2: How can I monitor the progress of the reaction?

You can monitor the reaction progress using the following techniques:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate alongside the starting material (borneol). The reaction is complete when the borneol spot disappears, and a new spot corresponding to camphor appears.

  • Infrared (IR) Spectroscopy: Withdraw a small aliquot from the reaction mixture. The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) of borneol and the appearance of a strong C=O stretch (around 1740 cm⁻¹) of camphor indicates the progress of the oxidation.[1]

Q3: What is the purpose of adding sodium bisulfite at the end of some reaction protocols?

Sodium bisulfite (NaHSO₃) is a reducing agent used to "quench" the reaction by destroying any excess oxidizing agent, such as hypochlorous acid or Oxone®, that may be present.[3][12] This is an important safety step before proceeding with the workup and extraction.[13]

Q4: My final product has a low melting point. What could be the reason?

A low or broad melting point range for your camphor product typically indicates the presence of impurities. The most common impurity is unreacted borneol. Purification by sublimation is highly recommended to obtain pure camphor.[3]

Q5: Can I use a different solvent for the reaction?

The choice of solvent is crucial for the reaction's success. Ethyl acetate is commonly used in the Oxone® oxidation method as it is a relatively green solvent and effectively dissolves borneol.[8][14] Acetic acid is often used with sodium hypochlorite.[10][15] Using a different solvent may require re-optimization of the reaction conditions.

Experimental Protocols

Protocol 1: Oxidation of this compound using Oxone® and Catalytic Sodium Chloride

This protocol is adapted from a green chemistry experiment and is known for its high yield and environmentally friendly nature.[5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 4 mL of ethyl acetate.

  • Addition of Reagents: To the stirring solution, add 2.4 g of Oxone® followed by 0.08 g of sodium chloride and 1.5 mL of deionized water.[8]

  • Reaction: Allow the mixture to stir vigorously at room temperature for 50 minutes. Then, add an additional 0.03 g of sodium chloride and continue stirring for another 10 minutes.[8]

  • Quenching: Add 15 mL of deionized water and a small amount of sodium bisulfite to quench any excess oxidant. Stir for a few minutes.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 5 mL portions of ethyl acetate. Combine the organic layers.[8]

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.[8]

  • Isolation: Decant or filter the dried solution and evaporate the solvent to obtain the crude camphor.

  • Purification: Purify the crude product by sublimation to yield pure camphor.[3][8]

Protocol 2: Oxidation of this compound using Sodium Hypochlorite (Bleach)

This protocol utilizes common household bleach as the oxidizing agent.

  • Reaction Setup: Dissolve 0.5 g of this compound in 1.5 mL of glacial acetic acid in an Erlenmeyer flask with a stir bar.[12][15]

  • Addition of Oxidant: Cool the flask in an ice bath. Slowly add approximately 4.0 mL of fresh household bleach (sodium hypochlorite solution) dropwise over 5 minutes while stirring.[12] Maintain the temperature below 25°C.[12]

  • Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes.[12] Monitor for the presence of the oxidizing agent (hypochlorous acid) using potassium iodide-starch paper; the paper will turn blue/black if the oxidant is present.[12]

  • Quenching: After 30 minutes, neutralize the excess hypochlorous acid by adding a saturated solution of sodium bisulfite dropwise until the KI-starch paper test is negative.[12]

  • Isolation: Add water to the reaction mixture and collect the solid camphor by vacuum filtration.[12]

  • Purification: Wash the solid with cold water and allow it to dry. The crude camphor can be further purified by sublimation.

Visualizations

experimental_workflow_oxone cluster_reaction Reaction cluster_workup Workup cluster_purification Purification borneol This compound in Ethyl Acetate reagents Add Oxone, NaCl, Water borneol->reagents stir Stir at Room Temp (1 hr) reagents->stir quench Quench with NaHSO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate sublime Sublimation evaporate->sublime camphor Pure Camphor sublime->camphor

Caption: Experimental workflow for the oxidation of this compound to camphor using Oxone®.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Oxidizing Agent start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Loss During Workup start->cause3 sol1 Use Fresh Reagents cause1->sol1 sol2 Monitor with TLC/IR Extend Reaction Time cause2->sol2 sol3 Careful Evaporation Efficient Sublimation cause3->sol3

Caption: Troubleshooting logic for addressing low product yield in camphor synthesis.

References

Technical Support Center: Separation of (-)-Borneol and Isoborneol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of (-)-Borneol and isoborneol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from isoborneol?

The main difficulty arises because borneol and isoborneol are diastereomers.[1][2] They are stereoisomers that are not mirror images of each other. This structural similarity results in very close physical and chemical properties, including polarity, boiling point, and melting point, which makes their separation by standard techniques challenging.[1][3]

Q2: What are the most common methods for separating these two isomers?

The most common methods employed for the separation of this compound and isoborneol include:

  • Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase.[1]

  • Fractional Crystallization: This method exploits small differences in the solubility of the isomers in a particular solvent.[4][5]

  • Gas Chromatography (GC): Often used for analytical purposes, GC can separate the isomers, especially after derivatization with a chiral reagent to resolve all stereoisomers.[6][7]

  • Enzymatic Kinetic Resolution: This technique uses enzymes to selectively react with one stereoisomer, allowing for the separation of the unreacted isomer.[8][9]

Q3: Why is it important to separate this compound from isoborneol in drug development?

While both are natural products, they can have different biological activities and toxicological profiles. For instance, in some applications, pure borneol is desired for its therapeutic effects, whereas its diastereomer, isoborneol, may exhibit toxicity at higher concentrations.[4] Therefore, for pharmaceutical applications, it is often crucial to use a highly pure form of the desired isomer.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between borneol and isoborneol?

Yes, ¹H NMR spectroscopy is a powerful tool for distinguishing between these diastereomers. The proton attached to the carbon bearing the hydroxyl group (H-2) has a distinct chemical shift for each isomer. In isoborneol, this signal typically appears around 3.6 ppm, while for borneol, it is found around 4.0 ppm.[2][10] This allows for the determination of the diastereomeric ratio in a mixture.[10]

Physical and Chemical Properties

The subtle differences in the physical properties of this compound and isoborneol are key to their separation.

PropertyThis compoundIsoborneolReference(s)
Molecular Formula C₁₀H₁₈OC₁₀H₁₈O[11][12]
Molar Mass 154.25 g/mol 154.25 g/mol [11][12]
Appearance White, crystalline solidWhite, crystalline solid[11][12]
Melting Point ~208 °C~212 °C[13]
Boiling Point ~213 °C~212-214 °C[13]
Water Solubility 738 mg/L at 25 °C738 mg/L at 25 °C[11][12]
General Solubility Soluble in acetone, benzene, diethyl ether, ethanol.More soluble in most solvents than borneol. Very soluble in ethanol, diethyl ether.[11][13]
Stereochemistry endo isomerexo isomer[2]

Troubleshooting Guides

Column Chromatography Separation

Q5: I am observing poor or no separation between this compound and isoborneol peaks. What should I do?

Poor resolution is a common issue. Here's a systematic approach to troubleshoot it:

  • Optimize the Mobile Phase (Eluent): The polarity of your eluent is the most critical factor.[1]

    • If bands are eluting too quickly (high Rf values on TLC): Your eluent is too polar. Reduce its polarity by increasing the proportion of the non-polar solvent (e.g., increase petroleum ether in a petroleum ether/ethyl acetate mixture).[1]

    • If bands are eluting too slowly (low Rf values on TLC): Your eluent is not polar enough. Gradually increase its polarity by adding more of the polar solvent.[1] A reported solvent system for a dry-column method is petroleum ether-ethyl acetate-chloroform (20:2:6).[14]

  • Check Sample Load: Overloading the column is a common cause of poor separation. As a general rule, for difficult separations, a stationary phase-to-sample mass ratio of at least 50:1 is recommended.[1]

  • Column Packing: An improperly packed column with channels or bubbles will lead to poor separation.[1] Ensure a homogenous, tightly packed column.

Q6: Both compounds are eluting immediately in the first few fractions. How can I fix this?

This indicates that your mobile phase is far too polar. Drastically reduce the polarity. Start with a 100% non-polar solvent like n-hexane or petroleum ether and add the polar modifier in very small increments (e.g., starting at 1-2%).[1]

Q7: I am observing "tailing" of spots on my analytical TLC plates. What is the cause?

Tailing can be caused by a few factors:

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking.[1]

  • Compound Degradation: The compounds may be degrading on the acidic silica gel. If you suspect this, consider using a neutralized silica gel or an alternative stationary phase like neutral alumina.[1]

  • Inappropriate Solvent: The solvent used to dissolve the sample for spotting may be too polar.

Fractional Crystallization Issues

Q8: The purity of my crystals from fractional crystallization is low. How can I improve it?

Low purity after crystallization is often due to the trapping of impurities (in this case, the other isomer) in the crystal lattice.

  • Solvent Choice: The ideal solvent should dissolve a large amount of the mixture at a high temperature and a significantly smaller amount at a low temperature. Critically, the solubility difference between the isomers should be maximized.[15] n-Hexane has been shown to be a suitable solvent for the recrystallization of borneol.[16]

  • Cooling Rate: Rapid cooling can trap impurities.[15] Allow the solution to cool slowly to form well-defined crystals.

  • Multiple Recrystallizations: For challenging separations, multiple recrystallization steps may be necessary to achieve high purity.[4]

Experimental Protocols

Protocol 1: Separation by Dry-Column Chromatography

This method is adapted from a preparative separation technique for borneol and isoborneol.[14]

1. Mobile Phase Optimization:

  • Use Thin-Layer Chromatography (TLC) to find the optimal solvent system.
  • Prepare several mobile phases with varying polarities (e.g., different ratios of petroleum ether:ethyl acetate:chloroform).
  • Spot the crude mixture on a silica gel TLC plate and develop it in the test mobile phases.
  • The ideal solvent system will show clear separation between the two spots with Rf values preferably between 0.2 and 0.5. A good starting point is a 20:2:6 mixture of petroleum ether:ethyl acetate:chloroform.[14]

2. Column Preparation:

  • Use a glass column (e.g., 50 x 4 cm i.d.).
  • Pack the column with dry 200-mesh silica gel. Tap the column gently to ensure even and tight packing.[14]

3. Sample Loading:

  • Take a known amount of the crude borneol/isoborneol mixture and mix it with a small amount of silica gel.
  • Carefully add this solid mixture to the top of the packed column to create a uniform, thin layer.[14]
  • Add a thin protective layer of sand on top of the sample layer.[1]

4. Elution and Fraction Collection:

  • Carefully add the optimized mobile phase to the top of the column.
  • Allow the solvent to move down the column until it has spread from the top to the bottom.[14]
  • The zones of borneol and isoborneol can be located based on their corresponding Rf values from the initial TLC analysis.
  • Collect fractions and monitor their composition using TLC.[1]

5. Isolation and Analysis:

  • Elute the separated zones with an appropriate solvent like absolute alcohol.[14]
  • Concentrate the eluent by vacuum distillation.
  • Allow the residual solution to stand to isolate the crystals of each isomer.[14]
  • Confirm the purity of the separated isomers using analytical techniques like GC-MS or NMR.[14]

Protocol 2: Purification by Fractional Crystallization

This protocol is based on general principles and findings from the purification of natural borneol.[4][16]

1. Solvent Selection:

  • Based on literature, n-hexane is an effective solvent for the recrystallization of borneol.[16] The optimal ratio of crude borneol to n-hexane has been reported as 1:1.8 (w/v).[17]

2. Dissolution:

  • Place the crude borneol/isoborneol mixture into an Erlenmeyer flask.
  • Add the selected solvent (n-hexane) and gently heat the mixture with stirring until all the solid has dissolved. Do not overheat.

3. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period to promote the formation of large, pure crystals.
  • Once at room temperature, cool the flask further in an ice bath or at 4°C to maximize crystal yield.[4]

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble isomer.

5. Drying and Analysis:

  • Dry the crystals thoroughly.
  • Analyze the purity of the crystals and the composition of the mother liquor using GC, NMR, or melting point analysis to determine the efficiency of the separation.

6. Repetition:

  • For higher purity, the process can be repeated. The recrystallized solid can be subjected to another round of crystallization.[4]

Visualizations

Experimental Workflow for Column Chromatography

G start Start: Crude This compound/Isoborneol Mixture tlc 1. TLC Analysis: Optimize Mobile Phase start->tlc pack 2. Column Packing: Dry pack with silica gel tlc->pack load 3. Sample Loading: Adsorb sample onto silica pack->load elute 4. Elution: Run column with optimized mobile phase load->elute collect 5. Fraction Collection: Monitor fractions by TLC elute->collect ts1 Troubleshoot: Poor Separation? collect->ts1 ts1_sol1 Adjust Mobile Phase Polarity ts1->ts1_sol1 Yes ts1_sol2 Reduce Sample Load ts1->ts1_sol2 Yes combine 6. Combine Pure Fractions ts1->combine No ts1_sol1->elute ts1_sol2->load evap 7. Solvent Evaporation combine->evap product Purified this compound and Isoborneol evap->product

Caption: Workflow for the separation of this compound and isoborneol using column chromatography.

Logical Diagram of Separation Challenges

G challenge Core Challenge: This compound and Isoborneol are Diastereomers prop Similar Physical Properties challenge->prop leads to polarity Nearly Identical Polarity prop->polarity solubility Similar Solubility Profiles prop->solubility bp_mp Close Boiling/Melting Points prop->bp_mp solutions Separation Strategies Exploit Subtle Differences polarity->solutions solubility->solutions bp_mp->solutions chromatography Column Chromatography (Differential Adsorption) solutions->chromatography crystallization Fractional Crystallization (Solubility Differences) solutions->crystallization gc Gas Chromatography (Volatility/Interactions) solutions->gc enzymatic Enzymatic Resolution (Stereoselective Reactions) solutions->enzymatic

References

Technical Support Center: Stability of (-)-Borneol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of (-)-Borneol in pharmaceutical formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the development and stability testing of this compound formulations.

Issue 1: Loss of this compound Assay Over Time in a New Formulation

  • Question: My stability studies show a significant decrease in the concentration of this compound over time. What are the potential causes and how can I investigate this?

  • Answer: The loss of this compound in a pharmaceutical formulation is primarily attributed to two main factors: chemical degradation and physical loss due to volatilization.

    • Chemical Degradation: The most likely chemical degradation pathway for borneol is oxidation to camphor.[1][2][3] This can be accelerated by factors such as the presence of oxidizing agents, exposure to high temperatures, and the presence of certain metal ions. To investigate this, you should use a stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to detect and quantify the presence of camphor in your stability samples.[4]

    • Physical Loss (Sublimation): this compound is a volatile compound and can be lost from the formulation through sublimation, which is the direct transition from a solid to a gas phase.[5][6] This is particularly relevant for semi-solid and solid dosage forms. The rate of sublimation can be influenced by temperature and the type of packaging used. To determine if sublimation is a significant factor, you can analyze the headspace of your stability containers for the presence of this compound. Proper packaging is crucial to mitigate this issue.

Logical Troubleshooting Workflow for Assay Loss

start Start: Loss of this compound Assay Detected check_method Is the analytical method stability-indicating? start->check_method develop_method Develop and validate a stability-indicating method (e.g., GC-MS). check_method->develop_method No analyze_samples Analyze stability samples for degradants (e.g., camphor). check_method->analyze_samples Yes develop_method->analyze_samples degradant_present Is camphor or other degradants detected? analyze_samples->degradant_present oxidation_pathway Primary degradation is likely oxidation. degradant_present->oxidation_pathway Yes check_sublimation Investigate physical loss (sublimation). degradant_present->check_sublimation No formulation_issue Formulation may be unstable. oxidation_pathway->formulation_issue packaging_issue Is packaging adequate for a volatile compound? check_sublimation->packaging_issue improve_packaging Select appropriate packaging (e.g., well-sealed glass containers). packaging_issue->improve_packaging No packaging_issue->formulation_issue Yes improve_packaging->formulation_issue Borneol This compound Oxidation Oxidation [O] Borneol->Oxidation Camphor Camphor Oxidation->Camphor start Start: Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid_hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 80°C) stress_conditions->thermal photolytic Photolytic Degradation (ICH Q1B light conditions) stress_conditions->photolytic analysis Analyze Samples by Stability-Indicating Method (e.g., GC-MS) acid_hydrolysis->analysis base_hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis end End: Identify Degradation Products and Pathways analysis->end

References

Troubleshooting poor resolution in chiral HPLC of borneol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution in the chiral High-Performance Liquid Chromatography (HPLC) of borneol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between borneol and isoborneol enantiomers?

Poor resolution in the chiral HPLC separation of borneol isomers often stems from several critical factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for the borneol and isoborneol enantiomers. Polysaccharide-based CSPs are commonly used for this type of separation.

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., alcohol) and additives in the mobile phase are crucial for achieving baseline separation.

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate, with lower flow rates sometimes yielding better resolution.

  • Inadequate Temperature Control: Column temperature can have a significant and sometimes unpredictable impact on chiral separations.

Q2: Which type of chiral stationary phase is recommended for borneol isomer separation?

For the separation of isoborneol enantiomers, a cellulose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase has been shown to be effective when used in normal-phase chromatography.[1] Polysaccharide-based CSPs, in general, are a good starting point for developing separation methods for borneol and its isomers.

Q3: How does the mobile phase composition affect the resolution of borneol isomers?

The composition of the mobile phase plays a pivotal role in the chiral recognition and, therefore, the separation of borneol isomers.

  • Alcohol Modifier: In normal-phase chromatography, the concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase (e.g., n-hexane) is a critical parameter. For isoborneol enantiomers, an increase in the ethanol content can lead to a decrease in resolution.[1]

  • Additives: While not explicitly detailed for borneol in the available literature, the use of acidic or basic additives is a common strategy in chiral HPLC to improve peak shape and resolution, especially for compounds with ionizable groups.

Q4: What is the effect of temperature on the chiral separation of borneol isomers?

Temperature is a critical parameter to optimize for chiral separations. For the enantiomeric separation of isoborneol, it has been observed that an increase in column temperature leads to a decrease in resolution.[1] Therefore, operating at lower, controlled temperatures may be beneficial.

Q5: Can a lower flow rate improve the separation of borneol enantiomers?

Yes, in many chiral HPLC separations, a lower flow rate can improve resolution. This is because it allows for more time for the analytes to interact with the chiral stationary phase, enhancing the enantioselective interactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral HPLC analysis of borneol isomers.

Issue 1: No separation or very poor resolution of enantiomers.

If you are observing no separation or a resolution (Rs) value significantly less than 1.5, consider the following troubleshooting steps in a logical sequence.

G cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Start: Poor Resolution csp Verify CSP Suitability (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase CSP is appropriate alcohol_conc Decrease Alcohol Modifier Concentration mobile_phase->alcohol_conc temp Decrease Column Temperature alcohol_conc->temp Resolution still poor flow_rate Decrease Flow Rate temp->flow_rate Resolution still poor end_node Resolution Improved flow_rate->end_node Monitor Rs

Caption: Troubleshooting workflow for poor resolution. (Within 100 characters)

Detailed Steps:

  • Chiral Stationary Phase (CSP) Selection:

    • Problem: The selected CSP may not be suitable for the chiral recognition of borneol isomers.

    • Solution: If not already in use, switch to a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). This type of stationary phase has demonstrated success in separating isoborneol enantiomers.[1]

  • Mobile Phase Composition:

    • Problem: The polarity of the mobile phase may be too high, reducing the enantioselective interactions between the borneol isomers and the CSP.

    • Solution: In a normal-phase system (e.g., n-hexane/ethanol), systematically decrease the percentage of the alcohol modifier (e.g., ethanol). For isoborneol, a lower ethanol concentration has been shown to improve resolution.[1]

  • Column Temperature:

    • Problem: Higher temperatures can decrease the enantioselectivity of the separation.

    • Solution: Lower the column temperature. For isoborneol enantiomers, a decrease in temperature has been shown to improve resolution.[1] It is advisable to use a column oven to maintain a stable and consistent temperature.

  • Flow Rate:

    • Problem: A high flow rate may not allow sufficient time for the chiral recognition to occur.

    • Solution: Reduce the flow rate. Try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on resolution.

Issue 2: Poor peak shape (tailing or fronting).
  • Problem: Secondary interactions between the analyte and the stationary phase, or issues with the sample solvent, can lead to poor peak shapes.

  • Solution:

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase.

    • Additives: Consider adding a small amount of an acidic or basic modifier to the mobile phase to improve the peak shape of polar analytes, although specific data for borneol is limited.

Quantitative Data

The following tables summarize the effect of mobile phase composition and temperature on the resolution of isoborneol enantiomers on a cellulose tris(3,5-dimethylphenylcarbamate)-coated CSP.

Table 1: Effect of Ethanol Concentration in n-Hexane on Isoborneol Enantiomer Resolution

% Ethanol in n-HexaneRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
1%5.326.011.131.98
2%3.584.001.121.75
5%2.152.361.101.35
10%1.281.381.081.05

Data adapted from Gao, R.-Q., et al. (2017). Chirality, 29(9), 550-557.[1]

Table 2: Effect of Column Temperature on Isoborneol Enantiomer Resolution (Mobile Phase: n-Hexane/Ethanol 98:2)

Temperature (°C)Retention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
154.124.681.141.95
253.584.001.121.75
353.153.481.101.52
452.783.031.091.28

Data adapted from Gao, R.-Q., et al. (2017). Chirality, 29(9), 550-557.[1]

Experimental Protocols

Method for the Enantioseparation of Isoborneol

This protocol is based on the successful separation of isoborneol enantiomers as described in the literature.[1]

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or a chiral detector like an optical rotation detector).

  • Chiral Stationary Phase: A column packed with cellulose tris(3,5-dimethylphenylcarbamate) on a silica support.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol). The optimal composition should be determined empirically, starting with a low percentage of the alcohol modifier (e.g., 2%).

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Column Temperature: 25°C (can be optimized).

  • Detection: As borneol and isoborneol lack a strong chromophore, detection can be challenging. An optical rotation detector is ideal. Refractive index (RI) detection is another possibility, though it is less sensitive and not compatible with gradient elution.

Procedure:

  • Prepare the mobile phase by accurately mixing the desired volumes of n-hexane and the alcohol modifier. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase at the desired flow rate and temperature until a stable baseline is achieved.

  • Prepare a standard solution of the borneol/isoborneol isomer mixture in the mobile phase.

  • Inject the sample onto the column and record the chromatogram.

  • Optimize the separation by adjusting the mobile phase composition, temperature, and flow rate as described in the troubleshooting guide.

Logical Relationships in Method Development

The following diagram illustrates the logical flow for developing a chiral HPLC method for borneol isomers.

G start Start: Method Development select_csp Select Polysaccharide-based CSP start->select_csp initial_conditions Initial Conditions: - Mobile Phase: n-Hexane/Ethanol (98:2) - Flow Rate: 1.0 mL/min - Temperature: 25°C select_csp->initial_conditions run_analysis Perform Initial Analysis initial_conditions->run_analysis evaluate_resolution Evaluate Resolution (Rs) run_analysis->evaluate_resolution optimize Resolution < 1.5? evaluate_resolution->optimize adjust_mobile_phase Decrease % Ethanol optimize->adjust_mobile_phase Yes final_method Final Method Achieved optimize->final_method No adjust_mobile_phase->run_analysis adjust_temp Decrease Temperature adjust_mobile_phase->adjust_temp If necessary adjust_temp->run_analysis adjust_flow_rate Decrease Flow Rate adjust_temp->adjust_flow_rate If necessary adjust_flow_rate->run_analysis

Caption: Logical workflow for chiral method development. (Within 100 characters)

References

Methods for removing camphor impurities from (-)-Borneol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of camphor impurities from (-)-Borneol samples.

Troubleshooting Guides

Recrystallization

Q: Why is my this compound yield low after recrystallization?

A: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[1][2]

    • Solution: Perform small-scale solubility tests to determine the optimal solvent volume. To recover some of the lost product, you can concentrate the mother liquor by evaporating some of the solvent and cooling to obtain a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure the funnel and receiving flask are pre-heated. If crystals form in the funnel, add a small amount of hot solvent to redissolve them.

  • Inadequate Cooling: Not cooling the solution to a low enough temperature will leave a substantial amount of borneol dissolved in the solvent.

    • Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the purified product.[1]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[1]

Q: My "purified" this compound still shows a significant camphor peak in the GC-MS analysis. What went wrong?

A: This indicates that the recrystallization process was not effective at removing the camphor impurity.

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility for both this compound and camphor at low temperatures. For effective purification, the impurity (camphor) should be highly soluble in the solvent at all temperatures, while the desired compound (borneol) should have high solubility at high temperatures and low solubility at low temperatures.

    • Solution: Ethanol or n-hexane are commonly used for borneol recrystallization.[3] A study showed that n-hexane might be superior to ethyl acetate for this purpose.[4]

  • Cooling Too Rapidly: Rapid cooling can trap impurities, including camphor, within the crystal lattice of the this compound.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

Q: No crystals are forming, even after placing the solution in an ice bath. What should I do?

A: The absence of crystal formation is typically due to one of two reasons:

  • Supersaturation: The solution may be supersaturated, meaning the borneol remains dissolved even though the concentration is above its solubility limit at that temperature.[1]

    • Solution 1 (Seeding): Add a small "seed" crystal of pure this compound to the solution to initiate crystallization.

    • Solution 2 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Insufficient Concentration: Too much solvent may have been used, and the solution is not saturated.[2]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[2]

Fractional Distillation

Q: I'm not getting a good separation of this compound and camphor using fractional distillation. What could be the problem?

A: Ineffective separation during fractional distillation often points to issues with the distillation setup or procedure.

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points like borneol and camphor.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[5]

  • Heating Too Rapidly: If the distillation is conducted too quickly, the vapor composition will be too similar to the liquid composition, leading to poor separation.[5]

    • Solution: Heat the mixture slowly and maintain a gradual temperature increase to allow for proper equilibrium between the liquid and vapor phases within the column.[5][6]

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[5][6]

Sublimation

Q: The yield of sublimed this compound is very low. Why is this happening?

A: A low yield from sublimation can result from several factors:

  • Inadequate Vacuum: A poor vacuum will require a higher temperature to induce sublimation, which can lead to decomposition or loss of the product.

    • Solution: Ensure all seals in the sublimation apparatus are tight and that the vacuum pump is functioning correctly.

  • Temperature Too High or Too Low: If the temperature is too low, the rate of sublimation will be very slow. If it's too high, the borneol may sublime too quickly and not deposit efficiently on the cold finger, or it could lead to decomposition.

    • Solution: Optimize the sublimation temperature. For this compound, a temperature of around 120°C has been shown to be effective.[7]

  • Inefficient Condensation: If the cold finger is not sufficiently cold, the sublimed this compound will not deposit effectively and may be lost to the vacuum system.

    • Solution: Ensure a continuous flow of cold water through the condenser or that the cold finger is filled with a suitable cold medium (e.g., ice-water slurry).

Q: My sublimed product is not pure and appears wet or discolored.

A: This suggests contamination during the sublimation process.

  • "Bumping" of the Crude Material: If the crude solid is heated too quickly, it can "bump" and mechanically transfer to the cold finger without subliming, carrying impurities with it.

    • Solution: Heat the sample slowly and evenly.

  • Moisture in the Sample: The presence of water or other volatile solvents can interfere with the sublimation process and co-deposit with the product.[8]

    • Solution: Ensure the crude this compound is thoroughly dry before starting the sublimation.

Column Chromatography

Q: I am getting poor separation of this compound and camphor on my silica gel column.

A: Achieving good separation in column chromatography depends heavily on the choice of stationary and mobile phases.

  • Incorrect Mobile Phase Polarity: If the eluent is too polar, both compounds will travel down the column quickly and elute together. If it's not polar enough, they will move too slowly, leading to broad bands and poor resolution.[9]

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common solvent system is a mixture of a non-polar solvent like hexane or petroleum ether with a small amount of a more polar solvent like ethyl acetate.[9]

  • Column Overloading: Applying too much sample to the column will result in broad, overlapping bands that are difficult to separate.[9]

    • Solution: Use an appropriate amount of sample for the size of your column. A general guideline is a stationary phase to sample mass ratio of at least 50:1 for challenging separations.[9]

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.[9]

    • Solution: Carefully pack the column to ensure a uniform and homogenous stationary phase bed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing camphor from this compound?

A1: The most common laboratory and industrial methods include recrystallization, fractional distillation, sublimation, and column chromatography.[10] A combination of methods, such as fractional distillation followed by recrystallization, can also be very effective.[3]

Q2: How can I determine the purity of my this compound sample and confirm the absence of camphor?

A2: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and effective method for quantifying the amounts of borneol and camphor in a sample.[3][4] The retention times of the peaks can be compared to standards to identify each compound, and the peak areas can be used to determine their relative concentrations.[11][12]

Q3: Is there a "best" method for purifying this compound?

A3: The "best" method depends on the initial purity of the sample, the desired final purity, the scale of the purification, and the available equipment.

  • Recrystallization is often simple and effective for achieving high purity on a lab scale, especially if a suitable solvent is found.[3]

  • Fractional Distillation is suitable for larger quantities and for separating components with different boiling points.[3]

  • Sublimation is a good technique for purifying solids that can transition directly to the gas phase, like borneol, and can yield very pure product.[13][14]

  • Column Chromatography offers high resolution for separating compounds with similar properties but can be more time-consuming and require larger volumes of solvent.[9]

Q4: Can camphor be converted to this compound instead of being removed?

A4: Yes, camphor can be chemically reduced to a mixture of borneol and its isomer, isoborneol, using reducing agents like sodium borohydride.[15][16] However, this will introduce isoborneol as another potential impurity that may need to be separated.

Quantitative Data Summary

Purification MethodPurity AchievedTypical YieldNotes
Recrystallization > 99%[3][4]50-80%Highly dependent on solvent choice and technique.
Fractional Distillation Can be high, but may require multiple passesVariableEffective for initial bulk purification.
Sublimation 92% (in one study)[7]High (e.g., 96%)[7]Good for heat-stable compounds.
Column Chromatography Very highLower, due to losses on the columnBest for small-scale, high-purity applications.

Experimental Protocols

Protocol 1: Recrystallization of this compound from n-Hexane
  • Dissolution: In a fume hood, place the crude this compound containing camphor impurity into an Erlenmeyer flask. Add a minimal amount of n-hexane and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

  • Analysis: Determine the purity of the recrystallized this compound using GC-MS and measure the melting point.

Protocol 2: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.[6] Ensure all joints are properly sealed.

  • Sample Loading: Charge the round-bottom flask with the crude this compound and camphor mixture, adding a few boiling chips.

  • Heating: Begin heating the flask gently using a heating mantle.[5]

  • Fraction Collection: As the mixture heats, observe the temperature at the top of the column. Collect the initial fraction that distills over, which will be enriched in the lower-boiling component (camphor). As the temperature rises and stabilizes at the boiling point of this compound, change the receiving flask to collect the purified borneol fraction.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition.

Protocol 3: Sublimation
  • Apparatus Setup: Set up a sublimation apparatus, which typically consists of a vessel to hold the crude sample, a cold finger condenser, and a connection to a vacuum source.[17]

  • Sample Loading: Place the dry, crude this compound in the bottom of the sublimation apparatus.

  • Assembly and Vacuum: Insert the cold finger and ensure it is properly sealed. Begin the flow of cold water through the cold finger and then apply a vacuum.

  • Heating: Gently heat the bottom of the apparatus. The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.

  • Product Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape the purified this compound crystals onto a tared watch glass.

  • Analysis: Analyze the purity of the sublimed product by GC-MS and melting point determination.

Experimental Workflows

Recrystallization_Workflow start Crude this compound (with Camphor) dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash impurities Impurities in Mother Liquor vacuum_filter->impurities separate dry Dry Crystals wash->dry pure_borneol Pure this compound dry->pure_borneol

Caption: Workflow for the purification of this compound by recrystallization.

Fractional_Distillation_Workflow start Crude this compound & Camphor Mixture heat Heat Mixture in Distillation Flask start->heat vaporize Vapors Ascend Fractionating Column heat->vaporize condense Condensation vaporize->condense collect_camphor Collect Camphor-rich Fraction (lower BP) condense->collect_camphor Early fraction collect_borneol Collect this compound Fraction (higher BP) condense->collect_borneol Later fraction

Caption: Workflow for separating camphor from this compound via fractional distillation.

References

Technical Support Center: Enhancing (-)-Borneol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (-)-Borneol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a bicyclic monoterpene alcohol found in the essential oils of various medicinal plants. It is investigated for its numerous pharmacological activities, including anti-inflammatory, neuroprotective, and penetration-enhancing properties. However, this compound is a lipophilic compound with poor water solubility, which presents a significant challenge for its application in aqueous-based in vitro assays, such as cell culture experiments. Its low aqueous solubility can lead to precipitation in culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For in vitro studies, the most commonly used solvents are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). It is crucial to first dissolve this compound in a small amount of an appropriate organic solvent to create a concentrated stock solution before diluting it to the final working concentration in the aqueous-based cell culture medium.

Q3: What methods can be used to enhance the aqueous solubility of this compound?

A3: Several methods can be employed to improve the solubility of this compound in aqueous solutions for in vitro assays:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol as a co-solvent can help maintain this compound in solution. However, the final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can significantly enhance the aqueous solubility of this compound. The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic this compound, while the hydrophilic outer surface allows the complex to dissolve in water.[1][2][3]

  • Nanoparticle Formulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions can improve its dispersibility and stability in aqueous media.[4] These formulations can also offer controlled release and targeted delivery of this compound.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in cell culture medium.

Possible Cause Troubleshooting Step
Low Aqueous Solubility Ensure that the final concentration of this compound in the medium does not exceed its solubility limit. It is advisable to perform a preliminary solubility test.
High Concentration of Organic Solvent in Stock Solution Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed for dilution, thereby reducing the final solvent concentration in the medium.
Incorrect Dilution Method Add the this compound stock solution to the cell culture medium dropwise while vortexing or gently stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation. Pre-warming the medium to 37°C may also help.
Interaction with Medium Components Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes cause precipitation.[5] Try reducing the serum concentration or using a serum-free medium if compatible with your cell line.

Issue 2: Observed cytotoxicity is not due to this compound but the solvent.

Possible Cause Troubleshooting Step
High Final Concentration of Organic Solvent The final concentration of organic solvents like DMSO should be kept to a minimum, ideally below 0.1% and not exceeding 0.5% (v/v), as higher concentrations can be toxic to cells.[6][7]
Lack of Proper Vehicle Control Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the organic solvent used to dissolve this compound, but without the compound itself. This allows for the differentiation between the effects of the compound and the solvent.

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water738 mg/L25
EthanolSolubleNot specified
AcetoneSolubleNot specified
Dimethyl Sulfoxide (DMSO)SolubleNot specified
Dimethylformamide (DMF)SolubleNot specified
MethanolSolubleNot specified
AcetonitrileSolubleNot specified
p-CymeneData available in mole fraction23.5 - 75.7
p-XyleneData available in mole fraction23.5 - 75.7

Note: "Soluble" indicates that the source mentions solubility without providing a specific quantitative value. For p-cymene and p-xylene, detailed temperature-dependent solubility data is available in the cited literature.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO (or ethanol) to achieve a high-concentration stock solution (e.g., 100 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complex (Ultrasound Method)[1][2]
  • Molar Ratio: Determine the optimal molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in distilled water with stirring. Gentle heating may be required to fully dissolve the β-cyclodextrin.

  • Addition of this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol and add this solution dropwise to the β-cyclodextrin solution while stirring continuously.

  • Ultrasonication: Place the mixture in an ultrasonic water bath and sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature.

  • Cooling and Precipitation: After sonication, allow the solution to cool down slowly at 4°C for several hours or overnight to allow the inclusion complex to precipitate.

  • Collection and Drying: Collect the precipitate by filtration or centrifugation. Wash the precipitate with a small amount of cold distilled water and then dry it in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), or differential scanning calorimetry (DSC).

Protocol 3: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from general protocols)[9][10][11]
  • Lipid Phase Preparation: Weigh the required amounts of a solid lipid (e.g., glyceryl monostearate, cetyl palmitate) and this compound. Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation: In a separate beaker, dissolve a surfactant (e.g., Polysorbate 80, Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization or probe sonication for several cycles to reduce the particle size to the nanometer range.

  • Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The solidification of the lipid droplets will lead to the formation of the SLN dispersion.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualization of Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell survival.

experimental_workflow cluster_preparation Preparation of this compound Formulation cluster_assay In Vitro Assay cluster_analysis Downstream Analysis Stock_Solution Stock Solution (DMSO/Ethanol) Treatment Treatment with This compound Formulation Stock_Solution->Treatment Cyclodextrin_Complex Cyclodextrin Inclusion Complex Cyclodextrin_Complex->Treatment Nanoparticle Nanoparticle Formulation Nanoparticle->Treatment Cell_Culture Cell Culture (e.g., Cancer Cells, Neurons) Cell_Culture->Treatment Incubation Incubation (Defined Time Period) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot qPCR qPCR (Gene Expression) Incubation->qPCR

Caption: A general experimental workflow for in vitro assays involving this compound.

JAK_STAT_pathway Borneol Borneol ROS Reactive Oxygen Species (ROS) Borneol->ROS suppresses JAK1 JAK1 Borneol->JAK1 inhibits ROS->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus translocates to Proliferation_Genes Proliferation Genes (Cyclin D1, Cyclin E1) Nucleus->Proliferation_Genes activates transcription of Anti_Apoptotic_Genes Anti-Apoptotic Genes (Bcl-2) Nucleus->Anti_Apoptotic_Genes activates transcription of Cell_Proliferation Cell_Proliferation Proliferation_Genes->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Anti_Apoptotic_Genes->Apoptosis_Inhibition

Caption: Borneol inhibits the JAK/STAT-3 signaling pathway.[1][9]

NFkB_pathway Borneol Borneol IKK IKK Complex Borneol->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome degradation Inflammatory_Genes Pro-inflammatory Genes (IL-1β, TNF-α, COX-2) Nucleus->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Borneol suppresses the NF-κB signaling pathway.[6][10][11]

Apoptosis_pathway Borneol Borneol Bcl2 Bcl-2 (Anti-apoptotic) Borneol->Bcl2 downregulates Bax Bax (Pro-apoptotic) Borneol->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release from Bax->Mitochondrion promotes release from Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Borneol promotes apoptosis through the intrinsic pathway.[3][12]

References

Technical Support Center: Optimization of Hydrodistillation for (-)-Borneol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrodistillation of (-)-Borneol.

Troubleshooting Guides

This section addresses common issues encountered during the hydrodistillation of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound lower than expected?

Answer: Low yields of this compound can stem from several factors related to the plant material, extraction parameters, and apparatus setup.

  • Plant Material:

    • Moisture Content: The use of overly dry plant material can impede the efficient release of essential oils by steam. It is recommended to use fresh or slightly wilted plant material for optimal extraction.[1]

    • Particle Size: The physical state of the plant material is crucial. While grinding or chopping increases the surface area for extraction, pulverizing the material too finely can lead to clogging of the apparatus.[1]

    • Plant Part and Harvest Time: The concentration of this compound can vary significantly depending on the part of the plant used and the time of harvest. For instance, studies on Mentha spicata L. have shown that harvest time affects the chemical composition of the essential oil.[2]

  • Extraction Parameters:

    • Material-to-Water Ratio: An inappropriate ratio of plant material to water can negatively impact the yield. A very high ratio may lead to incomplete extraction, while a very low ratio might dilute the essential oil, making recovery difficult. For Blumea balsamifera, an optimal ratio has been identified to maximize extraction rates.[3]

    • Distillation Time: Insufficient distillation time will result in incomplete extraction. Conversely, excessively long distillation can lead to the degradation of thermolabile compounds like borneol.[4][5] The optimal time depends on the plant material and apparatus. For example, in one study on bergamot essential oil, 96.11% of the total essential oil was obtained within the first 60 minutes.[6]

    • Heating Intensity: The boiling intensity should be controlled to ensure a steady and continuous flow of steam. Excessive heating can cause splashing and carry non-volatile materials over with the distillate, while insufficient heating will result in a slow and inefficient extraction.[1]

  • Apparatus Setup:

    • Leaks: Ensure all joints in the distillation apparatus are properly sealed to prevent the loss of steam and volatile oils.[1]

    • Condenser Efficiency: Inefficient cooling in the condenser will lead to the loss of volatile components. The cooling water should be sufficiently cold and flowing at an adequate rate.

Question: How can I improve the purity of the extracted this compound?

Answer: The purity of this compound can be influenced by the extraction method and post-extraction purification steps.

  • Extraction Method: An improved hydrodistillation (IHD) method equipped with a vertical condenser tube has been shown to yield a higher this compound content in the volatiles (82%) compared to hydrodistillation-solvent extraction (HDSE) (45%) and simultaneous distillation and extraction (SDE) (44%) when extracting from Blumea balsamifera.[3][7]

  • Post-Extraction Purification:

    • Sublimation: This technique can be employed to separate high-purity this compound from the crude extract. Optimization of sublimation temperature and time is crucial for achieving high purity and recovery.[3][8]

    • Fractional Distillation and Recrystallization: These methods can be effective for recycling and purifying natural borneol from oil residues, achieving purities greater than 99%.[9][10]

Question: What causes foaming during hydrodistillation and how can it be prevented?

Answer: Foaming during hydrodistillation can be a problem, particularly when working with certain plant materials like roots or rhizomes that may contain saponins.

  • Causes: The presence of saponins in the plant material is a common cause of foam formation.

  • Solutions:

    • pH Adjustment: Slightly acidifying the distillation medium by adding a few drops of a weak acid may help, as an alkaline pH can increase the solubility of saponins.

    • Addition of Salt: Adding common salt to the water before starting the extraction can also help to suppress foaming.

    • Use of Distilled Water: Always use distilled water for the extraction process to avoid impurities that might contribute to foaming.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of hydrodistillation for this compound extraction.

Q1: What is the optimal material-to-water ratio for this compound extraction?

A1: The optimal material-to-water ratio can vary depending on the plant source. For the extraction of this compound from Blumea balsamifera leaves, a ratio of 1:50 (w/v) was found to be optimal for achieving the highest extraction rate.[3] For Cinnamomum camphora, a liquid-to-material ratio of 7.47:1 mL/g was determined to be optimal in a microwave-assisted hydrodistillation process.[11]

Q2: What is the recommended distillation time for maximizing this compound yield?

A2: The optimal distillation time is specific to the plant material and the extraction setup. For Blumea balsamifera, a distillation time of 30 minutes was used in one study.[8] For microwave-assisted hydrodistillation of Cinnamomum camphora, an extraction time of 35.57 minutes was found to be optimal.[11] It is important to determine the optimal time experimentally, as prolonged distillation may not significantly increase the yield and could lead to the degradation of the desired compound.[4]

Q3: Can the extraction of this compound be performed without the use of organic solvents?

A3: Yes, an improved hydrodistillation (IHD) method has been developed for the solvent-free extraction of this compound from Blumea balsamifera leaves. This method has been shown to be efficient and environmentally friendly.[3][7]

Q4: How does microwave-assisted hydrodistillation (MAHD) compare to conventional hydrodistillation?

A4: MAHD can significantly shorten the extraction time and improve the extraction efficiency compared to conventional hydrodistillation. For the extraction of essential oils from Cinnamomum camphora, MAHD was found to be a more efficient method.[11][12]

Q5: What are the key parameters to consider when optimizing the hydrodistillation process?

A5: The key parameters to optimize for maximizing the yield and purity of this compound include:

  • Plant material preparation (freshness, particle size)

  • Material-to-water ratio[3][13]

  • Distillation time[2][14]

  • Heating rate/temperature[15]

  • Condenser efficiency

Data Presentation

Table 1: Optimal Parameters for this compound Extraction from Blumea balsamifera via Improved Hydrodistillation (IHD)

ParameterOptimal ValueReference
Material-to-Water Ratio1:50 (w/v)[3]
Distillation Time30 min[8]

Table 2: Optimal Parameters for Essential Oil Extraction from Cinnamomum camphora via Microwave-Assisted Hydrodistillation (MAHD)

ParameterOptimal ValueReference
Microwave Power786.27 W[11][12]
Liquid-to-Material Ratio7.47:1 mL/g[11][12]
Extraction Time35.57 min[11][12]

Experimental Protocols

Protocol 1: Improved Hydrodistillation (IHD) of this compound from Blumea balsamifera Leaves

  • Plant Material Preparation:

    • Collect fresh leaves of Blumea balsamifera.

    • Powder the leaves to a 40-mesh particle size.[3]

  • Hydrodistillation:

    • Place 20 g of the powdered leaves into a distillation flask.

    • Add distilled water to achieve a material-to-water ratio of 1:50 (w/v).[3]

    • Set up the improved hydrodistillation apparatus with a vertical condenser tube.

    • Heat the mixture to boiling and distill for 30 minutes.[8]

    • Collect the volatiles (crude this compound).

  • Purification by Sublimation:

    • Place the collected volatiles in an evaporating dish.

    • Cover the dish with an inverted funnel.

    • Heat the dish to allow the this compound to sublime and deposit on the inner surface of the funnel. Optimal sublimation conditions may need to be determined experimentally.[8]

    • Collect the purified this compound crystals.

Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) of Essential Oil from Cinnamomum camphora Leaves

  • Plant Material Preparation:

    • Use fresh leaves of Cinnamomum camphora.

  • Microwave-Assisted Hydrodistillation:

    • Place a specific amount of plant material into the extraction vessel.

    • Add water to achieve a liquid-to-material ratio of 7.47:1 mL/g.[11]

    • Set the microwave power to 786.27 W.[11]

    • Carry out the extraction for 35.57 minutes.[11]

    • Collect the essential oil.

Mandatory Visualization

Hydrodistillation_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Hydrodistillation cluster_collection Phase 3: Collection & Separation cluster_analysis Phase 4: Analysis A Plant Material (e.g., Blumea balsamifera leaves) B Grinding/Chopping A->B Size Reduction C Add Water (Optimal Ratio) B->C Transfer to Flask D Heating & Distillation C->D Initiate Extraction E Condensation D->E Vapor Transfer F Collect Distillate (Hydrosol & Essential Oil) E->F Liquid Collection G Separation of This compound F->G Decantation/Separation H Yield & Purity Analysis (GC) G->H Quality Control

Caption: Experimental workflow for this compound extraction via hydrodistillation.

Troubleshooting_Low_Yield cluster_material Check Plant Material cluster_params Check Extraction Parameters cluster_setup Check Apparatus Setup Start Low this compound Yield M1 Moisture Content? (Too Dry) Start->M1 P1 Material:Water Ratio? (Optimal?) Start->P1 S1 System Leaks? Start->S1 M2 Particle Size? (Too Coarse/Fine) M1->M2 M3 Correct Plant Part/ Harvest Time? M2->M3 M3->P1 P2 Distillation Time? (Sufficient?) P1->P2 P3 Heating Rate? (Steady?) P2->P3 P3->S1 S2 Condenser Efficiency? (Cooling?) S1->S2 Solution Optimize and Repeat Extraction S2->Solution

Caption: Troubleshooting flowchart for low this compound yield in hydrodistillation.

References

Technical Support Center: Minimizing Epimerization During (-)-Borneol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering epimerization of (-)-Borneol during derivatization for synthesis or analysis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound, and why is it a significant issue?

A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. This compound and its epimer, (-)-Isoborneol, are diastereomers that differ only in the stereochemical orientation of the hydroxyl group at the C2 position. During derivatization, the thermodynamically less stable endo isomer, this compound, can convert to the more stable exo isomer, (-)-Isoborneol.[1][2] This conversion is problematic as it leads to a mixture of diastereomeric products, complicating purification, compromising yield, and leading to inaccurate quantification and misinterpretation of analytical results, particularly in pharmacokinetic or stereospecific synthesis studies.[3]

Q2: What are the primary factors that induce the epimerization of this compound to (-)-Isoborneol?

A2: The main drivers of epimerization are elevated temperatures and the presence of acidic or basic catalysts.[3] Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate a carbocation intermediate. This intermediate can then be attacked by a nucleophile (or the departing water molecule) from either the endo or exo face, leading to a mixture of borneol and isoborneol derivatives. High temperatures, especially in analytical instruments like a GC inlet, can also provide the energy needed to overcome the activation barrier for this conversion.[3]

Q3: How can I detect and quantify the extent of epimerization in my sample?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography (GC): GC, especially when coupled with a Mass Spectrometer (GC-MS), is highly effective for separating and quantifying the derivatized epimers.[4][5] The extent of epimerization can be calculated from the peak area ratio of the (-)-Isoborneol derivative to the sum of the peak areas for both epimeric derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereomeric ratio of the products. The protons at C2 (bearing the oxygen) in borneol and isoborneol derivatives typically have distinct chemical shifts and coupling patterns, allowing for quantification by integrating their respective signals.[6][7]

Q4: Which derivatization reagents are recommended to minimize epimerization?

A4: Reagents that allow for milder reaction conditions are generally preferred. For creating derivatives for GC analysis, (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) has been reported to be less likely to cause epimerization compared to reagents like (1S)-(-)-camphanic chloride, which may require higher temperatures or conditions that promote epimerization.[3]

Troubleshooting Guide: Epimerization During Derivatization

This guide addresses common problems encountered during the derivatization of this compound.

Problem / Symptom Possible Cause Recommended Solution
An unexpected peak corresponding to the (-)-Isoborneol derivative is observed in GC or HPLC analysis. 1. Acidic or Basic Contaminants: Traces of acid or base on glassware or in reagents/solvents are catalyzing the epimerization.[3]Action: Ensure all glassware is meticulously cleaned and dried. Use high-purity, anhydrous solvents and reagents. If a base is required (e.g., pyridine), use it sparingly and at the lowest effective temperature.
2. High Derivatization Temperature: The reaction temperature is high enough to promote equilibration between the two epimers.[3]Action: Optimize the reaction conditions. Test lower temperatures (e.g., room temperature, 40°C, 60°C) and shorter reaction times to find the minimum conditions required for complete derivatization.
3. Thermal Epimerization in GC Inlet: The GC injector temperature is causing on-column epimerization of the derivative.[3]Action: Methodically decrease the GC inlet temperature in 10-20°C increments. Find the optimal temperature that ensures efficient volatilization without inducing isomerization. An inlet temperature of 250°C is a common starting point to evaluate.[4]
Low yield of the desired this compound derivative with a significant amount of the (-)-Isoborneol epimer. 1. Unfavorable Reaction Equilibrium: The reaction conditions favor the formation of the more thermodynamically stable exo product, (-)-Isoborneol.[8]Action: Employ kinetic control rather than thermodynamic control. Use milder reagents, lower temperatures, and shorter reaction times. Consider derivatization methods known to proceed with minimal epimerization, such as Steglich esterification under neutral conditions.[9]
2. Inappropriate Derivatization Reagent/Method: The chosen reagent or reaction mechanism (e.g., involving a carbocation intermediate) is inherently prone to causing epimerization.Action: Switch to a different derivatization strategy. For ester formation, consider using a carbodiimide coupling agent like DIC with DMAP, which proceeds under mild, neutral conditions.[9][10] For silyl ethers, ensure conditions are strictly anhydrous and neutral.

Data Presentation

Table 1: Influence of Derivatization Reagent on Epimerization (Illustrative) This table illustrates how the choice of reagent can impact epimerization, based on findings from related compounds.

Derivatization ReagentTypical Reaction Temp.Propensity for EpimerizationReference
(1S)-(-)-Camphanic Chloride60°C - 80°CHigher[3]
(R)-(+)-MTPA-Cl75°CLower[3]
Acetic Anhydride / PyridineRefluxModerate to HighGeneral Knowledge
DIC / DMAP / Carboxylic Acid0°C to Room Temp.Low[9][10]

Experimental Protocols

Protocol 1: Esterification of this compound using (R)-(+)-MTPA-Cl This protocol is adapted for this compound from methods reported to minimize epimerization for its epimer.[3]

  • Reagents:

    • This compound standard solution (e.g., 1 mg/mL in Dichloromethane)

    • (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • In a clean, dry vial, combine 50 µL of the this compound solution, 50 µL of anhydrous pyridine, and 50 µL of (R)-(+)-MTPA-Cl solution (e.g., 1 mg/mL in DCM).

    • Seal the vial tightly and incubate the mixture at 75°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The mixture can be quenched with a small amount of water and extracted, or in many cases, can be directly diluted with solvent (e.g., Ethyl Acetate) and analyzed by GC-MS.

Protocol 2: Epimerization-Minimizing Esterification (Steglich Conditions) This protocol uses a carbodiimide coupling agent to form an ester under mild, neutral conditions, which is generally effective at preventing epimerization.[9]

  • Reagents:

    • This compound (1.0 eq)

    • Carboxylic Acid of choice (e.g., Acetic Acid, 1.1 eq)

    • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve this compound, the carboxylic acid, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0°C in an ice bath.

    • Add DIC dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester product, which can then be purified by column chromatography.

Visualizations

Epimerization_Mechanism cluster_conditions Reaction Conditions Borneol This compound (endo) Carbocation Carbocation Intermediate Borneol->Carbocation - H₂O Carbocation->Borneol + H₂O (endo attack) Isoborneol (-)-Isoborneol (exo) Carbocation->Isoborneol + H₂O (exo attack) Acid_Heat Acid (H⁺) / Heat

References

Technical Support Center: Scaling Up (-)-Borneol Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of (-)-Borneol for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for scaling up the purification of this compound?

A1: The most common and effective methods for scaling up this compound purification are fractional distillation followed by recrystallization.[1][2] For higher purity requirements, preparative column chromatography can also be employed.[3]

Q2: What are the common impurities found in crude this compound?

A2: The primary impurity, especially in synthetic borneol, is its stereoisomer, isoborneol. Other common impurities, particularly in natural extracts, can include camphor, bornyl acetate, and α-pinene.[4]

Q3: Which solvents are recommended for the recrystallization of this compound on a larger scale?

A3: n-Hexane has been shown to be a superior solvent for recrystallization of this compound, providing higher purity, yield, and recovery compared to ethyl acetate.[4] Gasoline has also been reported as an effective solvent for crystallization.

Q4: What purity level is typically required for preclinical studies?

A4: For preclinical studies, a high purity of >99% is generally required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[1][2] Regulatory guidelines, such as Good Laboratory Practices (GLP), should be followed.

Q5: How can the purity of this compound be accurately determined?

A5: Gas chromatography with a flame ionization detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for determining the purity of this compound and identifying impurities.[2] Physicochemical properties such as melting point (typically around 207-209°C for the pure compound) and optical rotation are also crucial indicators of purity.[2]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Excessive solvent used The amount of solvent should be optimized. A common starting point is a solvent ratio of 1:1.8 (w/v) of borneol to n-hexane.[2] If too much solvent is used, it can be evaporated to concentrate the solution before cooling.
Crystallization temperature is not optimal Cooling the solution to a sufficiently low temperature (e.g., 4°C) is crucial for maximizing crystal formation.[4]
Rapid cooling Allowing the solution to cool slowly can improve crystal size and yield. Rapid cooling can lead to the formation of smaller crystals that are more difficult to filter.
Loss during filtration Ensure the filter paper is properly seated in the Buchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
Issue 2: Impurities Persist After Purification
Possible Cause Troubleshooting Step
Inefficient fractional distillation Optimize the reflux ratio during fractional distillation. A higher reflux ratio can improve the separation of components with close boiling points.[4]
Co-crystallization of impurities If isoborneol is a significant impurity, multiple recrystallizations may be necessary. Consider using a different solvent system to alter the solubility of the impurity.
Inadequate washing of crystals Impurities may be present in the mother liquor adhering to the crystal surface. Ensure a thorough but quick wash with ice-cold solvent during filtration.
Contamination from equipment Ensure all glassware and equipment are thoroughly cleaned and dried before use to prevent the introduction of external contaminants.
Issue 3: Difficulty with Scaling Up Chromatography
Possible Cause Troubleshooting Step
Poor separation The analytical method may not be suitable for preparative scale. Optimize the mobile phase and stationary phase at the analytical level before scaling up.
Column overloading The amount of crude borneol loaded onto the column exceeds its capacity. Determine the loading capacity on a smaller column first and scale up proportionally.
High backpressure The column may be clogged with particulate matter. Filter the sample before loading it onto the column. The flow rate may also be too high for the larger column.
Peak tailing Secondary interactions between borneol and the stationary phase can cause peak tailing. Consider adding a modifier to the mobile phase to reduce these interactions.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification

Solvent Purity (%) Yield (%) Recovery (%) Reference
n-Hexane>99HigherHigher[4]
Ethyl Acetate<99LowerLower[4]

Table 2: Quantitative Data from a Scaled-Up Purification Example

Parameter Value Reference
Starting Material 300.00 g of oil residue (23.21% borneol)[4]
Fractional Distillation Raffinate 151.00 g (44.98% borneol)[4]
Crude Crystals (after initial crystallization) 55.00 g (73.6% borneol)[4]
Final Purified this compound (after recrystallization) 23.00 g[4]
Final Purity >99%[4]
Total Yield 7.6%[1][2]

Experimental Protocols

Protocol 1: Scaled-Up Purification of this compound by Fractional Distillation and Recrystallization

This protocol is adapted from a method used to recycle natural borneol from oil residue.[1][2]

1. Fractional Distillation: a. Set up a fractional distillation apparatus with a packed column to enhance separation efficiency. b. Charge the distillation flask with the crude this compound oil. c. Heat the flask gradually. Collect fractions based on boiling point. The fraction containing the highest concentration of borneol (raffinate) is typically collected at a higher temperature. d. Optimize the reflux ratio to maximize the separation of borneol from lower boiling point impurities like α-pinene and camphor. A reflux ratio of 3:1 has been shown to be effective.[1]

2. Initial Crystallization: a. Transfer the borneol-rich raffinate to a suitable container. b. Store the container at a reduced temperature (e.g., 4°C) for several days to induce crystallization.[4] c. Collect the crude crystals by suction filtration using a Buchner funnel.

3. Recrystallization: a. Dissolve the crude this compound crystals in a minimal amount of hot n-hexane. A ratio of 1:1.8 (w/v) of borneol to n-hexane is a good starting point.[2] b. Once fully dissolved, allow the solution to cool slowly to room temperature. c. Further cool the solution in an ice bath to maximize crystal formation. d. Collect the purified crystals by suction filtration. e. Wash the crystals with a small amount of ice-cold n-hexane. f. Dry the crystals under vacuum to remove residual solvent. g. Repeat the recrystallization step if the desired purity is not achieved. Two recrystallizations can yield a purity of >99%.[4]

4. Quality Control: a. Determine the purity of the final product using GC-FID or GC-MS. b. Measure the melting point and optical rotation to confirm the identity and stereochemistry of the this compound.

Visualizations

experimental_workflow start Crude this compound Oil distillation Fractional Distillation start->distillation impurities Low Boiling Point Impurities (e.g., α-pinene, camphor) distillation->impurities Separated raffinate Borneol-Rich Raffinate distillation->raffinate crystallization1 Initial Crystallization (e.g., at 4°C) raffinate->crystallization1 filtration1 Suction Filtration crystallization1->filtration1 crude_crystals Crude this compound Crystals filtration1->crude_crystals mother_liquor1 Mother Liquor 1 filtration1->mother_liquor1 Discarded recrystallization Recrystallization (in hot n-hexane) crude_crystals->recrystallization cooling Slow Cooling & Ice Bath recrystallization->cooling filtration2 Suction Filtration cooling->filtration2 purified_crystals Purified this compound Crystals (>99% Purity) filtration2->purified_crystals mother_liquor2 Mother Liquor 2 filtration2->mother_liquor2 Discarded qc Quality Control (GC-MS, MP, Optical Rotation) purified_crystals->qc

Caption: Experimental workflow for the purification of this compound.

anti_inflammatory_pathway borneol This compound nf_kb NF-κB Signaling Pathway borneol->nf_kb Inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->pro_inflammatory Leads to production of inflammation Inflammation pro_inflammatory->inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

neuroprotective_pathway borneol l-Borneol ang1 Ang-1 borneol->ang1 Promotes vegf VEGF borneol->vegf Promotes bdnf BDNF borneol->bdnf Promotes angiogenesis Angiogenesis ang1->angiogenesis vegf->angiogenesis neurogenesis Neurogenesis vegf->neurogenesis bdnf->neurogenesis neuroprotection Neuroprotective Effect angiogenesis->neuroprotection neurogenesis->neuroprotection

Caption: Neuroprotective signaling pathway of l-Borneol.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (-)-Borneol and (+)-Borneol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct pharmacological profiles of borneol enantiomers, supported by experimental data and methodological insights.

Borneol, a bicyclic monoterpenoid, has a rich history in traditional medicine and is gaining increasing attention in modern pharmacology for its diverse therapeutic potential. This naturally occurring compound exists as two enantiomers, (-)-Borneol and (+)-Borneol, which, despite their identical chemical formula, exhibit distinct biological activities. This guide provides a comprehensive comparative study of these two isomers, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to aid researchers, scientists, and drug development professionals in their work.

Comparative Summary of Biological Activities

The pharmacological effects of this compound and (+)-Borneol differ significantly across several key areas, including anti-inflammatory, analgesic, neuroprotective, and permeation-enhancing activities. While both isomers demonstrate therapeutic potential, preclinical studies consistently indicate that this compound possesses superior efficacy in several domains.[1][2]

Quantitative Data Presentation
Biological ActivityParameterThis compound(+)-BorneolKey Findings
Anti-inflammatory Neutrophil Ca2+ Influx (EC50)28.7 ± 2.6 µMInactiveThis compound is a potent activator of intracellular calcium influx in human neutrophils, a key event in the inflammatory response, while (+)-Borneol shows no activity in this assay.[3]
Analgesic TRPM8 Activation (EC50)Not specified65 µM(+)-Borneol is an agonist of the TRPM8 channel, a key target for analgesic therapies. The EC50 for borneol (isomer not always specified) has been reported to be 65 µM.[4][5]
TRPA1 Inhibition (IC50)Not specified0.20 ± 0.06 mMBorneol (isomer not always specified) inhibits the TRPA1 channel, another important target in pain perception. Intrathecal administration of (+)-borneol has been shown to increase the pain threshold.[5]
Neuroprotection Neurovascular Unit RegulationLess effective than (+) isomerMore effective than (-) isomerNatural borneol, which is predominantly (+)-Borneol, demonstrated stronger effectiveness and better regulation and neuroprotection on the neurovascular unit compared with synthetic borneol.[6][7]
Permeation Enhancement Drug PenetrationSuperior to (+) isomerLess effective than (-) isomerPreclinical studies have demonstrated that this compound exhibits superior permeation-enhancing effects for other drugs compared to (+)-Borneol.[1][2]
Cardioprotection Cardioprotective EffectsSuperior to (+) isomerLess effective than (-) isomerThis compound has been shown to have better cardioprotective effects in preclinical models when compared to (+)-Borneol.[1][2]

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (this compound and (+)-Borneol at various doses).

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Hot Plate Test (Analgesic Activity)

This method is used to evaluate the central analgesic activity of compounds.

  • Animals: Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C) is used.

  • Screening: Animals are screened for their pain sensitivity by placing them on the hot plate, and only those that show a reaction time of 5-15 seconds are selected.

  • Compound Administration: The test compounds (this compound and (+)-Borneol at various doses) and a standard analgesic (e.g., morphine) are administered to the respective groups of animals.

  • Measurement of Reaction Time: The animals are placed on the hot plate at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes). The time taken for the animal to show signs of pain (licking of paws or jumping) is recorded as the reaction time.

  • Cut-off Time: A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the ability of compounds to cross the blood-brain barrier (BBB).

  • Cell Culture: A co-culture model of brain capillary endothelial cells and astrocytes is established on a Transwell insert to mimic the BBB.

  • Compound Application: this compound and (+)-Borneol are added to the upper (apical) chamber of the Transwell insert.

  • Sampling: Samples are collected from the lower (basolateral) chamber at various time points.

  • Quantification: The concentration of the borneol isomers in the collected samples is quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Permeability Coefficient: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Signaling Pathways and Mechanisms of Action

The differential biological activities of this compound and (+)-Borneol can be attributed to their distinct interactions with various signaling pathways.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

Borneol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] While both isomers may interact with this pathway, the superior anti-inflammatory effect of this compound suggests a more potent or specific interaction.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NF_kB NF-κB (p50/p65) IkB->NF_kB NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Borneol This compound Borneol->IKK_complex Inhibition DNA DNA NF_kB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Analgesic Mechanism: TRPM8 Signaling Pathway

The analgesic effects of borneol, particularly (+)-Borneol, are mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[4] TRPM8 is a cold and menthol receptor, and its activation in sensory neurons leads to a sensation of cooling and analgesia.

TRPM8_Pathway cluster_extracellular Extracellular cluster_membrane Sensory Neuron Membrane cluster_cytoplasm Cytoplasm Borneol (+)-Borneol TRPM8 TRPM8 Channel Borneol->TRPM8 Activation Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Signaling_Cascade Downstream Signaling Cascade Ca_influx->Signaling_Cascade Analgesia Analgesia Signaling_Cascade->Analgesia

Caption: (+)-Borneol activates the TRPM8 signaling pathway.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating the biological activities of borneol enantiomers and the logical relationship between their permeation-enhancing effects and other biological activities.

Experimental_Workflow Start Start Compound_Prep Prepare this compound and (+)-Borneol solutions Start->Compound_Prep In_Vitro_Assays In Vitro Assays (e.g., Neutrophil Activation) Compound_Prep->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Carrageenan Paw Edema, Hot Plate) Compound_Prep->In_Vivo_Models Data_Collection Collect Quantitative Data (EC50, Reaction Time, etc.) In_Vitro_Assays->Data_Collection In_Vivo_Models->Data_Collection Data_Analysis Statistical Analysis and Comparison Data_Collection->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for NF-κB) Conclusion Conclusion Mechanism_Studies->Conclusion Data_Analysis->Mechanism_Studies Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing borneol isomers.

Logical_Relationship Borneol_Isomers This compound vs (+)-Borneol Permeation_Enhancement Differential Permeation Enhancement Borneol_Isomers->Permeation_Enhancement BBB_Permeability Altered Blood-Brain Barrier Permeability Permeation_Enhancement->BBB_Permeability Drug_Delivery Enhanced Delivery of Co-administered Drugs Permeation_Enhancement->Drug_Delivery Neuroprotection Differential Neuroprotective Effects BBB_Permeability->Neuroprotection Therapeutic_Outcomes Improved Therapeutic Outcomes Neuroprotection->Therapeutic_Outcomes Drug_Delivery->Therapeutic_Outcomes

Caption: Logical relationship of borneol's permeation enhancement.

Conclusion

The available evidence strongly suggests that the enantiomers of borneol have distinct and, in some cases, opposing biological activities. This compound emerges as a more potent anti-inflammatory agent and a superior permeation enhancer, which could be advantageous for topical and transdermal drug delivery systems, as well as for improving the bioavailability of co-administered drugs. Conversely, (+)-Borneol shows promise as an analgesic, primarily through its interaction with the TRPM8 channel, and appears to have a more significant neuroprotective role.

This comparative guide highlights the importance of considering the stereochemistry of borneol in research and drug development. The choice between this compound and (+)-Borneol should be guided by the specific therapeutic application and the desired pharmacological effect. Further head-to-head comparative studies with robust quantitative data are warranted to fully elucidate the therapeutic potential of each enantiomer and to optimize their clinical applications.

References

Validating the Analgesic Effects of (-)-Borneol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Borneol, a bicyclic monoterpene, has garnered significant interest for its potential therapeutic properties, including its analgesic effects. This guide provides an objective comparison of the in vivo analgesic performance of this compound against other alternatives, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Comparative Analgesic Efficacy of Borneol

Studies have demonstrated the analgesic potential of borneol in various animal models of pain, including acute, inflammatory, and neuropathic pain.[1][2] The efficacy of borneol has been evaluated through different administration routes, such as topical application, oral administration, and intrathecal injection.[2][3]

While much of the research has focused on (+)-borneol, some studies suggest that this compound may exhibit superior neuroprotective and cardioprotective effects.[1] However, its specific analgesic potential in behavioral tests requires further verification.[1] The following tables summarize the available quantitative data from in vivo studies on borneol, primarily focusing on (+)-borneol due to the prevalence of data for this isomer.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral pain. The data below shows the effect of topical application of Borneol Essential Oil (BEO), containing 18.2% v/v borneol, on the number of writhes in mice.

Treatment GroupDoseMean Number of Writhes% InhibitionReference
Control-35.2 ± 5.8-[4]
BEO10%22.4 ± 4.536.4%[4]
BEO20%15.6 ± 3.755.7%[4]
BEO40%9.8 ± 2.9*72.2%[4]

*p < 0.001 compared to control.

Formalin-Induced Pain Model

The formalin test assesses both neurogenic (Phase I) and inflammatory (Phase II) pain responses. The following table illustrates the dose-dependent analgesic effect of topically applied (+)-borneol.

Treatment GroupConcentrationPhase I Licking Time (s)Phase II Licking Time (s)Reference
Control (Ethanol)-85.3 ± 7.2152.1 ± 13.5[5]
(+)-Borneol1.5%68.7 ± 6.1118.9 ± 11.2[2]
(+)-Borneol2%61.2 ± 5.8105.4 ± 10.1[2]
(+)-Borneol4.5%45.9 ± 4.978.3 ± 8.5[2]
(+)-Borneol15%28.1 ± 3.545.7 ± 5.9[2][5]
Chronic Inflammatory and Neuropathic Pain Models

The anti-hyperalgesic effects of (+)-borneol have been investigated in models of chronic pain, such as Complete Freund's Adjuvant (CFA)-induced inflammatory pain and segmental spinal nerve ligation (SNL)-induced neuropathic pain.

Pain ModelAdministrationDosePaw Withdrawal Threshold (g)Reference
CFA Oral125 mg/kgIncreased significantly[6]
250 mg/kgIncreased significantly[6]
500 mg/kgIncreased significantly[6]
Intrathecal15 µgIncreased significantly[6]
30 µgIncreased significantly[6]
60 µgIncreased significantly[6]
SNL Oral125 mg/kgIncreased significantly[6]
250 mg/kgIncreased significantly[6]
500 mg/kgIncreased significantly[6]
Intrathecal15 µgIncreased significantly[6]
30 µgIncreased significantly[6]
60 µgIncreased significantly[6]

Signaling Pathways in Borneol-Induced Analgesia

The analgesic effects of borneol are mediated through multiple molecular targets and signaling pathways. A primary mechanism involves the activation of the Transient Receptor Potential Melastatin-8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[5][7][8] Activation of TRPM8 in peripheral sensory neurons is believed to elicit analgesia.[5]

Furthermore, borneol has been shown to interact with other key players in the nervous system. In the central nervous system, borneol may exert its analgesic effects by enhancing GABAergic transmission through the potentiation of GABAA receptors.[6][9] It can also modulate glutamatergic signaling.[7][10]

Borneol Analgesic Signaling Pathway cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System Borneol_p This compound TRPM8 TRPM8 Channel Borneol_p->TRPM8 Activates Analgesia_p Analgesia TRPM8->Analgesia_p Leads to Borneol_c This compound GABA_A GABAA Receptor Borneol_c->GABA_A Potentiates Glutamate_R Glutamate Receptor Borneol_c->Glutamate_R Inhibits Analgesia_c Analgesia GABA_A->Analgesia_c Contributes to Glutamate_R->Analgesia_c Contributes to

Proposed signaling pathway for borneol-induced analgesia.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male ICR mice are typically used.

  • Acclimation: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Treatment: Mice are divided into control and treatment groups. The test substance (e.g., Borneol Essential Oil) is applied topically to the abdomen. The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 6 days of continuous application), a 0.6% solution of acetic acid in saline is injected intraperitoneally.

  • Observation: Immediately after the injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treatment groups compared to the control group.

Formalin-Induced Pain Test

This model distinguishes between neurogenic and inflammatory pain.

  • Animals: Male Kunming mice are commonly used.

  • Acclimation: Animals are placed in observation chambers for at least 30 minutes to acclimate.

  • Treatment: The test substance (e.g., borneol solution) or vehicle is applied topically to the plantar surface of the hind paw.

  • Induction of Pain: After a defined pretreatment time (e.g., 15 minutes), 20 µL of 1.5% formalin solution is injected subcutaneously into the plantar surface of the same hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-60 minutes post-injection).

  • Data Analysis: The duration of licking in both phases is compared between the treatment and control groups.

Formalin Test Workflow start Start acclimation Acclimation (30 min in chamber) start->acclimation treatment Topical Treatment (Borneol or Vehicle) acclimation->treatment formalin_injection Subcutaneous Formalin Injection (20 µL, 1.5%) treatment->formalin_injection phase1 Observation: Phase I (0-5 min) Record Licking Time formalin_injection->phase1 interphase Interphase (5-15 min) phase1->interphase phase2 Observation: Phase II (15-60 min) Record Licking Time interphase->phase2 analysis Data Analysis (Compare licking duration) phase2->analysis end End analysis->end

Experimental workflow for the formalin-induced pain test.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity, particularly in models of chronic pain like the CFA and SNL models.

  • Animals: Adult male C57BL/6 mice are often used.

  • Acclimation: Animals are placed in individual compartments on a wire mesh floor and allowed to acclimate.

  • Induction of Hypersensitivity: Chronic inflammatory pain is induced by intraplantar injection of Complete Freund's Adjuvant (CFA). Neuropathic pain is induced by surgical procedures like segmental spinal nerve ligation (SNL).

  • Treatment: The test substance (e.g., (+)-borneol) is administered via the desired route (e.g., oral gavage or intrathecal injection).

  • Assessment of Mechanical Threshold: Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. The up-down method is commonly used to determine the 50% withdrawal threshold.

  • Data Analysis: The paw withdrawal thresholds of the treated groups are compared to the vehicle-treated control group.

Conclusion

The available in vivo data, primarily from studies on (+)-borneol, demonstrates significant analgesic and anti-hyperalgesic effects in various preclinical pain models. The mechanisms of action appear to be multi-faceted, involving both peripheral and central nervous system targets, with the TRPM8 channel and GABAA receptors playing key roles. While these findings are promising, further research is warranted to specifically elucidate the analgesic profile of this compound and to translate these preclinical findings into clinical applications for pain management. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

(-)-Borneol versus synthetic borneol: a comparative safety analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the safety profiles of naturally occurring (-)-Borneol and its synthetic counterpart, supported by experimental data.

In the realm of pharmaceutical research and development, the source of an active pharmaceutical ingredient—natural or synthetic—is a critical consideration, with potential implications for both efficacy and safety. Borneol, a bicyclic monoterpenoid, is utilized in various medicinal applications for its anti-inflammatory and analgesic properties. It exists in different stereoisomeric forms, with this compound (also known as L-Borneol) being a key component of natural borneol, while synthetic borneol is typically a mixture of (±)-borneol and isoborneol. This guide provides a comparative safety analysis of this compound and synthetic borneol, drawing upon available toxicological data and experimental studies.

Chemical Composition

A crucial point of differentiation lies in the chemical composition of natural and synthetic borneol. Natural borneol is predominantly composed of a single stereoisomer, with d-borneol ((+)-borneol) being a common form, sometimes exceeding 96% purity.[1] In contrast, synthetic borneol, often produced from turpentine oil, is a mixture of chemical compounds.[1] Gas chromatography-mass spectrometry (GC-MS) analysis has revealed that while natural borneol can be almost 99% pure borneol, synthetic borneol may contain a significant proportion of isoborneol (around 36%) in addition to borneol (around 61%).[1] It has been suggested that isoborneol may exhibit higher mucosa stimulus and hepatotoxicity compared to (+)-borneol, raising potential safety concerns for synthetic borneol formulations.[1]

Acute Toxicity Profile

Acute toxicity studies are fundamental in assessing the immediate adverse effects of a substance. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

SubstanceAnimal ModelRoute of AdministrationLD50 ValueGenderReference
This compoundRatOral5800 mg/kgNot Specified[2]
Borneol Essential OilMouseOral5081 mg/kgMale[3]
Borneol Essential OilMouseOral2749 mg/kgFemale[3]

Note: Borneol essential oil contains a significant percentage of borneol, but also other compounds.

The available data indicates that this compound has a relatively high oral LD50 in rats, suggesting low acute toxicity.[2] A study on borneol essential oil also demonstrated low acute oral toxicity in mice, with a notable gender difference in LD50 values.[3]

Comparative In Vivo Safety Studies

Recent research utilizing zebrafish (Danio rerio) embryos has provided direct comparative insights into the immunotoxicity and neurotoxicity of natural borneol (NB) and synthetic borneol (SB).

Experimental Protocol: Zebrafish Toxicity Study

  • Animal Model: 6-hour post-fertilization (hpf) zebrafish embryos.

  • Exposure: Embryos were exposed to varying concentrations (10, 30, 50, or 70 mg/L) of natural borneol or synthetic borneol for 96 hours.

  • Endpoints Measured:

    • Lethality.

    • Heart rate.

    • Yolk sac edema.

    • Number of macrophages and neutrophils.

    • Thymus development.

    • Gene expression levels of immune and neurodevelopmental markers.[4]

The study revealed that both forms of borneol induced toxic effects in a dose-dependent manner. However, synthetic borneol consistently demonstrated higher toxicity than its natural counterpart.[4] Key findings from this comparative study include:

  • Physiological Effects: Both NB and SB caused a reduction in heart rate and the development of yolk sac edema in zebrafish larvae.[4]

  • Immunotoxicity: Exposure to both borneols led to a decrease in the number of macrophages and neutrophils and inhibited thymus development.[4] Gene expression analysis showed upregulation of pro-inflammatory genes like il-8 and il-1β.[4]

  • Neurotoxicity: Locomotor behavior of the zebrafish larvae was diminished following exposure to both NB and SB.[4] Furthermore, the expression of genes crucial for neurodevelopment was altered.[4]

Crucially, the study concluded that the overall toxicity of synthetic borneol was higher than that of natural borneol in the zebrafish model.[4]

G cluster_borneol Borneol Exposure cluster_effects Observed Toxic Effects in Zebrafish Larvae Natural Borneol Natural Borneol Reduced Heart Rate Reduced Heart Rate Natural Borneol->Reduced Heart Rate Yolk Sac Edema Yolk Sac Edema Natural Borneol->Yolk Sac Edema Decreased Macrophages & Neutrophils Decreased Macrophages & Neutrophils Natural Borneol->Decreased Macrophages & Neutrophils Inhibited Thymus Development Inhibited Thymus Development Natural Borneol->Inhibited Thymus Development Altered Neurodevelopmental Gene Expression Altered Neurodevelopmental Gene Expression Natural Borneol->Altered Neurodevelopmental Gene Expression Decreased Locomotor Activity Decreased Locomotor Activity Natural Borneol->Decreased Locomotor Activity Synthetic Borneol Synthetic Borneol Synthetic Borneol->Reduced Heart Rate Higher Toxicity Synthetic Borneol->Yolk Sac Edema Higher Toxicity Synthetic Borneol->Decreased Macrophages & Neutrophils Higher Toxicity Synthetic Borneol->Inhibited Thymus Development Higher Toxicity Synthetic Borneol->Altered Neurodevelopmental Gene Expression Higher Toxicity Synthetic Borneol->Decreased Locomotor Activity Higher Toxicity

Genotoxicity and Carcinogenicity

Information regarding the genotoxic and carcinogenic potential of borneol is limited. One material safety data sheet for this compound indicates that it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2] Another source suggests that borneol has not been tested for its ability to cause cancer in animals.

Conclusion

The available evidence suggests that while borneol, in general, exhibits a low acute toxicity profile, there are notable safety distinctions between its natural and synthetic forms. The primary concerns with synthetic borneol stem from its mixed chemical composition, which includes isoborneol—a compound potentially associated with higher toxicity. The comparative in vivo study using a zebrafish model provides compelling evidence that synthetic borneol may exert greater immunotoxic and neurotoxic effects than natural borneol.[4]

For researchers, scientists, and drug development professionals, these findings underscore the importance of considering the source and composition of borneol in preclinical and clinical investigations. While synthetic borneol may be a more readily available and cost-effective option, its potentially less favorable safety profile warrants careful evaluation. Further comprehensive, direct comparative studies are necessary to fully elucidate the safety differences and to establish clear guidelines for the use of different borneol forms in pharmaceutical applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Borneol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (-)-Borneol. As a bicyclic monoterpene with a range of pharmacological activities, the accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines detailed experimental protocols and presents a side-by-side comparison of their performance data to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

The choice between GC and HPLC for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. GC is inherently well-suited for volatile compounds like this compound, while HPLC offers an alternative that avoids high temperatures, which can be beneficial for certain sample types.

Data Presentation

The following table summarizes the typical performance characteristics of GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) and HPLC with Ultraviolet (UV) detection for the analysis of this compound and other monoterpenes. The data is compiled from various validation studies.[1][2][3][4][5][6][7][8][9]

ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.025 - 0.25 µg/mL0.08 - 0.65 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.75 µg/mL0.24 - 1.78 µg/mL
Precision (%RSD) < 10%< 2%
Accuracy (% Recovery) 79% - 105.7%94.70% - 105.81%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography (GC-FID/MS) Protocol

This method is suitable for the analysis of this compound in essential oils and herbal extracts.

Sample Preparation:

  • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered sample (e.g., 0.5 g of Flos Chrysanthemi Indici) in a suitable solvent like methanol.[4] The solvent-to-sample ratio and extraction time should be optimized; a ratio of 12:1 (v/w) and an extraction time of 15 minutes are reported to be effective.[4]

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column such as a CP-8510 (15 m × 0.25 mm i.d., 0.25 µm film thickness) is suitable.[4]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[1][4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 300°C (FID) or as per MS requirements.[4]

  • Oven Temperature Program: An initial temperature of 60°C (hold for 1 min), ramp at 12°C/min to 160°C, then ramp at 30°C/min to 300°C.[4]

  • Injection Volume: 1 µL in splitless mode.[4]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method can be adapted for the quantification of this compound, particularly when derivatization is employed to enhance UV detection, or for samples where GC is not ideal. Since this compound lacks a strong chromophore, direct UV detection can be challenging, and low wavelengths (around 210 nm) or derivatization might be necessary.

Sample Preparation:

  • Extraction: Extract the sample with a suitable solvent such as methanol or acetonitrile.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for terpene analysis.

  • Mobile Phase: A gradient of acetonitrile and water is often employed.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 35°C).[9]

  • Detection Wavelength: As this compound has poor UV absorbance, detection is typically performed at low wavelengths (e.g., 210 nm).

  • Injection Volume: 10-20 µL.[9]

Mandatory Visualizations

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway.[10] By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor nfkb_complex IKK-IκB-NF-κB Complex receptor->nfkb_complex Activates borneol This compound borneol->nfkb_complex Inhibits nfkb NF-κB nfkb_complex->nfkb Releases gene Pro-inflammatory Genes nfkb->gene Promotes Transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene->cytokines Expression

Caption: NF-κB signaling pathway modulation by this compound.

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as GC and HPLC, for the quantification of this compound.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion dev_gc Develop & Validate GC Method samples Prepare Identical Sample Sets dev_gc->samples dev_hplc Develop & Validate HPLC Method dev_hplc->samples analyze_gc Analyze Samples with GC Method samples->analyze_gc analyze_hplc Analyze Samples with HPLC Method samples->analyze_hplc compare Statistically Compare Results (e.g., t-test) analyze_gc->compare analyze_hplc->compare conclusion Determine Method Equivalence compare->conclusion

Caption: Workflow for analytical method cross-validation.

References

A Comparative Analysis of (-)-Borneol and Other Terpene Penetration Enhancers in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of transdermal drug delivery, the quest for safe and effective penetration enhancers is paramount. Terpenes, a class of naturally occurring compounds, have garnered significant attention for their ability to reversibly modulate the barrier function of the stratum corneum, thereby facilitating the cutaneous delivery of therapeutic agents. Among these, (-)-Borneol, a bicyclic monoterpene, has demonstrated considerable promise. This guide provides an objective comparison of the efficacy of this compound with other well-established terpene penetration enhancers, supported by experimental data, to aid researchers in the selection of appropriate enhancers for their formulation development.

Unveiling the Mechanism of Terpene-Mediated Permeation Enhancement

Terpenes primarily enhance skin penetration by interacting with the lipids of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption.[1][2] This interaction leads to a disruption of the highly ordered lipid structure, increasing its fluidity and creating pathways for drug molecules to permeate more readily.[3] Molecular dynamics simulations have shown that terpenes can disorganize the cholesterol domains within the stratum corneum, further contributing to increased permeability.[1] Some terpenes, including this compound, have been shown to create transient pores in the lipid bilayer and increase the diffusion coefficient of drug molecules.[4]

Terpene_Mechanism cluster_SC Stratum Corneum SC_Lipids Highly Ordered Intercellular Lipids Enhanced_Penetration Enhanced Drug Penetration SC_Lipids->Enhanced_Penetration Increased Permeability Corneocytes Corneocytes Terpene Terpene Penetration Enhancer Terpene->SC_Lipids Disruption & Fluidization Drug Drug Molecule Drug->SC_Lipids Drug->Enhanced_Penetration

Comparative Efficacy of Terpene Penetration Enhancers

The effectiveness of a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's permeability coefficient with the enhancer to that without it. The following table summarizes experimental data comparing the efficacy of this compound with other common terpenes for the transdermal delivery of various drugs.

Terpene EnhancerDrugDrug TypeConcentration (%)Enhancement Ratio (ER)Skin ModelReference
This compound 5-Fluorouracil Hydrophilic 1.0 ~6.5 Rat Skin [4]
This compound 5-Fluorouracil Hydrophilic 3.0 ~7.0 Rat Skin [4]
Menthol 5-Fluorouracil Hydrophilic 1.0 ~5.0 Rat Skin [4]
Menthol 5-Fluorouracil Hydrophilic 3.0 ~5.5 Rat Skin [4]
1,8-Cineole 5-Fluorouracil Hydrophilic Saturation in 80% PG ~24 Human Skin [5]
Menthone 5-Fluorouracil Hydrophilic Saturation in 80% PG ~21 Human Skin [5]
(+)-Limonene 5-Fluorouracil Hydrophilic Saturation in 80% PG ~4 Human Skin [5]
Nerolidol 5-Fluorouracil Hydrophilic Saturation in 80% PG ~18 Human Skin [5]
d-Limonene Bufalin Lipophilic 5.0 22.2 Mouse Skin [6]
1,8-Cineole Bufalin Lipophilic 5.0 17.1 Mouse Skin [6]
l-Menthol Bufalin Lipophilic 5.0 15.3 Mouse Skin [6]

Data Interpretation:

From the compiled data, it is evident that the efficacy of a terpene enhancer is highly dependent on the specific drug, its concentration, the vehicle used, and the skin model.

For the hydrophilic drug 5-Fluorouracil , this compound demonstrates a higher enhancement ratio compared to menthol when tested under identical conditions on rat skin.[4] However, a separate study using human skin and a different vehicle (80% propylene glycol) showed that 1,8-Cineole and Menthone provided a significantly higher enhancement for 5-FU than (+)-Limonene.[5] This highlights the importance of considering the entire formulation and experimental setup when comparing enhancers.

For the lipophilic drug Bufalin , d-Limonene exhibited the highest enhancement ratio, followed by 1,8-Cineole and l-Menthol.[6] This suggests that the choice of terpene may also be influenced by the lipophilicity of the drug molecule.

Experimental Protocols: A Closer Look

The following provides a detailed methodology for a typical in vitro skin permeation study, a fundamental experiment for evaluating the efficacy of penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to measure the amount of a drug that permeates through a skin sample from a topical formulation.

1. Skin Membrane Preparation:

  • Full-thickness skin (human or porcine) is commonly used.[7][8] Porcine skin is often considered a suitable substitute for human skin due to its similar characteristics.[8]

  • The subcutaneous fat is carefully removed, and the skin is cut into appropriate sizes to fit the diffusion cells.

  • The skin samples are then mounted on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions. The medium is continuously stirred to ensure homogeneity.

  • The temperature of the receptor medium is maintained at 32 ± 1 °C to mimic physiological skin temperature.

  • The prepared skin membrane is placed between the donor and receptor compartments.

3. Formulation Application and Sampling:

  • A precise amount of the test formulation (e.g., a gel or cream containing the drug and the terpene enhancer) is applied to the surface of the stratum corneum in the donor compartment.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh, pre-warmed receptor medium.

4. Sample Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

  • The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.

  • The Enhancement Ratio (ER) is calculated by dividing the Kp of the formulation with the enhancer by the Kp of the control formulation (without the enhancer).

Experimental_Workflow Start Start Skin_Prep Skin Membrane Preparation Start->Skin_Prep Cell_Setup Franz Diffusion Cell Setup Skin_Prep->Cell_Setup Formulation_App Formulation Application Cell_Setup->Formulation_App Sampling Receptor Fluid Sampling Formulation_App->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Analysis Data Analysis (Flux, Kp, ER) Analysis->Data_Analysis End End Data_Analysis->End

Cellular Signaling and Terpene Action

Recent studies have begun to elucidate the cellular mechanisms underlying the action of terpene penetration enhancers. Beyond the passive disruption of the lipid barrier, some terpenes may actively modulate cellular processes. For instance, certain terpenes have been shown to alter the intracellular calcium ion (Ca2+) balance in keratinocytes.[3] A decrease in Ca2+-ATPase activity and intracellular Ca2+ levels can lead to an increase in membrane fluidity, further contributing to enhanced drug permeation.[3]

Signaling_Pathway Terpene Terpene Enhancer Keratinocyte Keratinocyte Cell Membrane Terpene->Keratinocyte Ca_ATPase Ca2+-ATPase Keratinocyte->Ca_ATPase Inhibition Intra_Ca Intracellular Ca2+ Concentration Ca_ATPase->Intra_Ca Decrease Membrane_Fluidity Membrane Fluidity Intra_Ca->Membrane_Fluidity Increase Drug_Permeation Drug Permeation Membrane_Fluidity->Drug_Permeation Enhancement

Conclusion

This compound stands as a promising natural penetration enhancer, demonstrating particular efficacy for hydrophilic drugs. However, this guide underscores that the selection of an optimal terpene enhancer is not a one-size-fits-all decision. The comparative data reveals that the performance of this compound, like other terpenes, is intricately linked to the physicochemical properties of the drug, the composition of the formulation, and the experimental conditions. Researchers and formulation scientists are encouraged to consider these factors and conduct comparative studies under their specific experimental settings to identify the most effective penetration enhancer for their drug delivery system. The detailed experimental protocol provided herein serves as a robust starting point for such evaluations. Future research into the specific cellular signaling pathways modulated by different terpenes will further refine our understanding and enable a more rational design of transdermal drug delivery systems.

References

Navigating the Chiral Landscape: An Analysis of Commercial (-)-Borneol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral starting materials is a critical parameter influencing biological activity, reaction specificity, and final product safety. This guide provides a comparative analysis of the enantiomeric purity of commercially available (-)-Borneol, a widely used bicyclic monoterpene in chemical synthesis and traditional medicine. Supporting experimental data and detailed protocols are presented to aid in the selection of high-purity reagents for demanding applications.

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: this compound and (+)-Borneol. In drug development and other stereospecific applications, the presence of the undesired (+)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unforeseen side effects. Furthermore, commercial borneol can be sourced from natural extraction, semi-synthesis from (+)-camphor, or full synthesis from (±)-camphor, leading to varying levels of stereoisomeric impurities, including the diastereomer isoborneol.[1] This analysis focuses on the purity of this compound from several major chemical suppliers, providing a framework for assessing this crucial quality attribute.

Comparison of Commercial this compound Sources

The enantiomeric purity of a chiral compound is often expressed as enantiomeric excess (e.e.), which is a measure of how much more of one enantiomer is present compared to the other. While direct enantiomeric excess data is not always published on supplier websites, the stated purity, often determined by Gas Chromatography (GC), provides a strong indication of the product's quality. The primary impurities in a product marketed as "this compound" are expected to be its enantiomer, (+)-Borneol, and its diastereomer, isoborneol.

Here, we summarize the stated purity levels of this compound from several prominent commercial suppliers. It is important to note that these values are based on the suppliers' general specifications and can vary between batches. For critical applications, it is always recommended to consult the batch-specific Certificate of Analysis.

SupplierProduct GradeStated Purity (by GC)Notes
Sigma-Aldrich Analytical Standard≥99.0% (sum of enantiomers)This high-grade standard is suitable for quantitative analysis and demanding synthetic procedures. The specification explicitly refers to the sum of enantiomers, indicating high chiral purity.
Extrasynthese Reference Material≥98% (sum of enantiomers)Marketed as a reference substance, this product also specifies purity based on the sum of enantiomers, suggesting a low level of the (+) form.[2]
Alfa Aesar Standard Grade≥97%This grade is suitable for general laboratory use. While not specifying "sum of enantiomers," the high purity suggests a significant enrichment of the desired (-)-enantiomer.[1]
TCI America Standard Grade≥95.0%This product is suitable for a range of applications, with a guaranteed minimum purity of 95.0% as determined by GC.[3][4]

Experimental Protocol: Enantiomeric Purity Determination by Chiral Gas Chromatography (GC)

The industry-standard method for determining the enantiomeric purity of borneol is capillary Gas Chromatography using a chiral stationary phase (chiral GC). This technique allows for the separation and quantification of the different stereoisomers.

Objective: To separate and quantify this compound, (+)-Borneol, and any isoborneol isomers present in a commercial sample.

Materials and Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: Cyclodextrin-based capillary column, such as Rt-βDEXse (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent. These columns are effective for separating monoterpene enantiomers.

  • Sample: Commercial this compound.

  • Solvent: High-purity n-hexane or ethyl acetate for sample dilution.

  • Standards: Analytical standards of (+)-Borneol, this compound, (+)-isoborneol, and (-)-isoborneol for peak identification (if available).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in n-hexane.

    • If available, prepare individual solutions of the stereoisomeric standards at the same concentration to determine their respective retention times.

  • GC-FID Instrument Conditions:

    • Inlet Temperature: 250°C

    • Split Ratio: 100:1

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min for Helium).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 2°C/minute to 200°C.

      • Hold: Maintain 200°C for 5 minutes.

    • Detector Temperature (FID): 250°C

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the standard solutions first to establish the retention times for each stereoisomer.

    • Inject the commercial this compound sample solution.

    • Record the chromatogram.

  • Data Interpretation:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Integrate the area of each peak.

    • Calculate the percentage of each stereoisomer based on the peak area.

    • Calculate the Enantiomeric Excess (e.e.) for borneol using the following formula:

      • e.e. (%) = [ (Areathis compound - Area(+)-Borneol) / (Areathis compound + Area(+)-Borneol) ] x 100

Visualizing the Workflow and its Importance

To better understand the process and its implications, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-FID Analysis cluster_data Data Processing sample Commercial This compound Sample dissolve Dissolve in Hexane (1 mg/mL) sample->dissolve injection Inject 1 µL into GC dissolve->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Area % and e.e. (%) integration->calculation report Final Purity Report calculation->report

Caption: Experimental workflow for the enantiomeric purity analysis of this compound.

signaling_pathway cluster_input Chiral Starting Material cluster_process Drug Development Process cluster_output Final Product Outcome borneol_pure High e.e. This compound synthesis Asymmetric Synthesis borneol_pure->synthesis borneol_impure Low e.e. This compound (contains (+)-Borneol) borneol_impure->synthesis product_mixed Mixture of API Enantiomers product_active Enantiomerically Pure Active Pharmaceutical Ingredient (API) synthesis->product_active Predictable & High Efficacy synthesis->product_mixed Reduced Efficacy & Potential Side Effects

Caption: Impact of this compound enantiomeric purity on drug development outcomes.

References

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of (-)-Borneol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of (-)-Borneol and its derivatives, delving into their diverse pharmacological activities and the structural modifications that govern their potency. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of their therapeutic potential.

This compound, a bicyclic monoterpene, has long been a subject of scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral effects.[1] The rigid 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold serves as a unique template for chemical modification, allowing for the synthesis of a wide array of derivatives with enhanced or altered pharmacological profiles. This guide explores the structure-activity relationships (SAR) of these derivatives, offering insights into the key structural features that drive their biological efficacy.

Antiviral Activity: Targeting Viral Replication

Derivatives of this compound have demonstrated significant potential as antiviral agents, particularly against the influenza A virus.[2][3] SAR studies have revealed that the introduction of specific heterocyclic moieties and the integrity of the bornyl scaffold are crucial for antiviral potency.

Key Structural Insights:

  • The 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold is essential for antiviral activity. Derivatives lacking this core structure show a significant loss of virus-inhibiting capabilities.[4]

  • The presence of a morpholine fragment attached to the borneol core via an ester linkage has been shown to exhibit the highest efficacy in inhibiting influenza A (H1N1) virus replication.[2][4]

  • Derivatives containing a 1-methylpiperazine motif also display moderate antiviral activity.[2]

  • The stereochemistry of the hydroxyl group, as seen in the comparison between this compound and (-)-isoborneol derivatives, influences the antiviral potency.[3]

Compound/DerivativeVirusActivity MetricValueReference
This compound derivative with morpholine fragment (Compound 7)Influenza A (H1N1)Selectivity Index (SI)82[2]
This compound derivative with morpholine fragment (Compound 16)Influenza A (H1N1)Selectivity Index (SI)45[2]
(-)-Isoborneol derivative with morpholine fragment (Compound 26)Influenza A (H1N1)Selectivity Index (SI)65[2]
This compound derivative with 1-methylpiperazine motif (Compound 9)Influenza A (H1N1)Selectivity Index (SI)23[2]
This compound derivative with 1-methylpiperazine motif (Compound 18)Influenza A (H1N1)Selectivity Index (SI)25[2]
Experimental Protocol: Antiviral Activity Assay

The antiviral activity of this compound derivatives is typically evaluated in cell culture-based assays. A common method involves the following steps:

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cytotoxicity Assay: To determine the non-toxic concentration of the compounds, a cytotoxicity assay (e.g., MTT assay) is performed on MDCK cells.

  • Virus Inhibition Assay:

    • MDCK cells are seeded in 96-well plates and grown to confluence.

    • The cells are then infected with the influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) in the presence of varying concentrations of the test compounds.

    • After an incubation period, the cytopathic effect (CPE) is observed, or a quantitative assay such as a neutral red uptake assay or a plaque reduction assay is performed to determine the 50% inhibitory concentration (IC50).

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Anti-inflammatory and Analgesic Effects: Modulating Key Signaling Pathways

This compound and its derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[5] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways and interaction with pain receptors.

Key Structural Insights and Mechanisms:

  • This compound exerts its analgesic effects by reducing the production of pain and inflammatory mediators like prostaglandin E2 (PGE2).

  • It has been observed to modulate the NF-κB signaling pathway , a critical regulator of inflammation. Edaravone Dexborneol, a combination drug, has been shown to inhibit the neurotoxic activation of astrocytes by suppressing the NF-κB pathway.[6]

  • The p38 MAPK signaling pathway is another target. Borneol has been found to enhance the healing of acne by activating the p38-COX-2-PGE2 signaling pathway.[7]

  • Borneol has also been shown to be an efficacious positive modulator of GABA-A receptors , which contributes to its analgesic and anesthetic properties.[2]

G Simplified Overview of this compound's Anti-inflammatory Signaling cluster_stimulus Inflammatory Stimulus cluster_borneol This compound & Derivatives cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus Stimulus NF_kB NF-κB Pathway Stimulus->NF_kB Activates MAPK p38 MAPK Pathway Stimulus->MAPK Activates Borneol Borneol Borneol->NF_kB Inhibits Borneol->MAPK Modulates GABA GABA-A Receptor Borneol->GABA Potentiates Inflammation Inflammation NF_kB->Inflammation Promotes MAPK->Inflammation Promotes Analgesia Analgesia GABA->Analgesia Promotes

Caption: Simplified signaling pathways modulated by this compound.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used in vivo model assesses peripheral analgesic activity.

  • Animal Model: Male Swiss mice are typically used.

  • Compound Administration: The test compounds (this compound derivatives) or a vehicle control are administered intraperitoneally or orally at various doses. A standard analgesic drug (e.g., indomethacin) is used as a positive control.

  • Induction of Writhing: After a specific pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates an analgesic effect.

Antimicrobial and Fungicidal Activities: Disrupting Microbial Growth

The lipophilic nature of the bornyl scaffold allows for its interaction with microbial cell membranes, leading to antimicrobial and fungicidal effects. Modifications to the core structure can enhance this activity.

Key Structural Insights:

  • The introduction of a 2-aryl-thiazole scaffold to the this compound structure has been shown to yield derivatives with potent fungicidal activities against a broad spectrum of plant pathogenic fungi.[8]

  • The esterification of this compound with various acids can lead to derivatives with enhanced antibacterial properties.

Compound/DerivativeFungal/Bacterial StrainActivity MetricValue (mg/L)Reference
This compound derivative with 2-phenyl-thiazole (Compound 6a)Penicillium digitatumIC5048.5[8]
This compound derivative with 2-phenyl-thiazole (Compound 5a)Botrytis cinereaIC5024.3[8]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test fungus or bacterium is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of this compound and its derivatives is a rich field of study with significant implications for drug discovery. The bicyclic monoterpene scaffold provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. Key takeaways from this comparative guide include the critical role of the bornyl scaffold for antiviral activity, the importance of specific heterocyclic moieties for enhancing potency, and the modulation of key signaling pathways in mediating anti-inflammatory and analgesic effects.

Future research should focus on further elucidating the precise molecular targets of these derivatives and exploring synergistic effects with existing drugs. The detailed experimental protocols and SAR data presented here provide a solid foundation for researchers to design and synthesize the next generation of this compound-based therapeutics with improved efficacy and safety profiles.

References

Unveiling Neuroprotection: A Comparative Guide to In Vitro and In Vivo Models for Assessing (-)-Borneol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental models used to evaluate the neuroprotective efficacy of (-)-Borneol, offering researchers, scientists, and drug development professionals a comparative guide to understanding its therapeutic potential. This guide synthesizes data from multiple studies, presenting it in a structured format for easy interpretation and application in future research.

This compound, a bicyclic monoterpene found in the essential oils of various medicinal plants, has garnered significant attention for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of various neurological disorders, including stroke, neurodegenerative diseases, and epilepsy. The assessment of its efficacy relies on a combination of in vitro and in vivo experimental models, each providing unique insights into its mechanisms of action. This guide provides a detailed comparison of these models, supported by experimental data and protocols, to aid researchers in designing and interpreting studies on this compound and other neuroprotective agents.

Quantitative Data Summary: In Vitro vs. In Vivo Evidence

The neuroprotective effects of this compound have been quantified across a range of experimental setups. In vitro models offer a controlled environment to dissect cellular and molecular mechanisms, while in vivo models provide a more complex physiological context to evaluate therapeutic outcomes.

In Vitro Neuroprotective Effects of this compound

In vitro studies typically utilize cell cultures to model specific aspects of neuronal injury. A common model is oxygen-glucose deprivation/reperfusion (OGD/R), which mimics the ischemic conditions of a stroke.

Model SystemInjury ModelThis compound ConcentrationKey Outcome MeasuresResultsReference
Primary Cortical NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)Not SpecifiedNeuronal injury, ROS generation, mitochondrial membrane potential, iNOS/NO pathway, inflammatory factors, caspase-related apoptosisReversed OGD/R-induced neuronal injury, reduced ROS, stabilized mitochondrial membrane potential, attenuated iNOS/NO pathway, inhibited inflammatory factor release, and suppressed apoptosis.[1]
BV-2 Microglial CellsLipopolysaccharide (LPS)0.01, 0.1, 1.0, 10.0 nmol/LiNOS and TNF-α protein levelsSignificantly inhibited the expression of iNOS and TNF-α in a dose-dependent manner.[2]
In Vivo Neuroprotective Effects of this compound

In vivo studies in animal models of neurological disorders are crucial for validating the therapeutic potential of this compound. The most common model for stroke research is middle cerebral artery occlusion (MCAO).

Animal ModelInjury ModelThis compound DosageKey Outcome MeasuresResultsReference
Sprague-Dawley RatsTransient MCAO (tMCAO)0.5, 1.0, 2.0 mg/kgInfarct size, neurological scoresDose-dependently reversed ischemia-induced increases in infarct size and neurological scores.[2]
Sprague-Dawley RatsPermanent MCAO (pMCAO)1.0 mg/kgInfarct size, neurological score, iNOS and TNF-α expressionA dramatic decrease in infarct size and improved neurological score. Decreased expression of iNOS and TNF-α in ischemic regions.[2]
C57BL/6 MiceMCAONot SpecifiedInfarct volume, neurological deficits, cell apoptosis, neurogenesisIn combination with mesenchymal stem cells (MSCs), more effectively reduced infarct volume and apoptosis, enhanced neurogenesis, and improved functional recovery.[3][4]
Pilocarpine-induced Epileptogenesis RatsPilocarpine3, 6, 12 mg/kgIL-1β, TNF-α, and COX-2 levels, neuronal damage, glial cell activation, apoptosisDose-dependently decreased IL-1β, TNF-α, and COX-2 levels. 12 mg/kg significantly ameliorated neuronal injury, decreased glial cell activation, and attenuated apoptosis.[5]
MPTP-induced Parkinson's Disease MiceMPTP30 mg/kgMotor deficits, dopamine levels, neuroinflammation, oxidative stressSignificantly attenuated motor deficits, increased dopamine levels, suppressed neuroinflammation (reduced IL-1β, IL-6, TNF-α), and attenuated oxidative stress.[6]

Key Signaling Pathways in this compound's Neuroprotection

Research has identified several key signaling pathways through which this compound exerts its neuroprotective effects. Understanding these pathways is crucial for targeted drug development.

G cluster_upstream Upstream Triggers cluster_borneol This compound Intervention cluster_pathways Signaling Pathways Modulated by this compound cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome Ischemia Ischemia / Reperfusion NFkB NF-κB Pathway Ischemia->NFkB MAPK MAPK/p38 Pathway Ischemia->MAPK PI3K_Akt PI3K/Akt Pathway Ischemia->PI3K_Akt Oxidative_Stress ↓ Oxidative Stress (↓ ROS, ↓ iNOS) Ischemia->Oxidative_Stress Neuroinflammation Neuroinflammation (e.g., LPS) Neuroinflammation->NFkB Borneol This compound Borneol->NFkB Inhibits Borneol->MAPK Inhibits Borneol->PI3K_Akt Activates Ang1_VEGF_BDNF Ang1-VEGF-BDNF Pathway Borneol->Ang1_VEGF_BDNF Promotes Borneol->Oxidative_Stress Reduces Inflammation_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation_Cytokines Apoptosis ↓ Apoptosis NFkB->Apoptosis MAPK->Inflammation_Cytokines MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibits Angiogenesis ↑ Angiogenesis Ang1_VEGF_BDNF->Angiogenesis Neurogenesis ↑ Neurogenesis Ang1_VEGF_BDNF->Neurogenesis Neuroprotection Neuroprotection Inflammation_Cytokines->Neuroprotection Apoptosis->Neuroprotection Oxidative_Stress->Neuroprotection Angiogenesis->Neuroprotection Neurogenesis->Neuroprotection

Caption: Signaling pathways modulated by this compound leading to neuroprotection.

Experimental Protocols: A Methodological Overview

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the assessment of this compound's neuroprotective effects.

In Vitro Experimental Workflow

G cluster_workflow In Vitro Experimental Workflow start Start: Neuronal Cell Culture (e.g., Primary Cortical Neurons) pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment injury Induce Neuronal Injury (e.g., OGD/R, LPS) pretreatment->injury incubation Incubation Period injury->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability Assay (e.g., MTT) assessment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, TUNEL) assessment->apoptosis protein Protein Expression Analysis (e.g., Western Blot for iNOS, TNF-α) assessment->protein ros ROS Measurement assessment->ros

Caption: General experimental workflow for in vitro neuroprotection assessment.

1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons [1]

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in appropriate media.

  • OGD: On the day of the experiment, the culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cultures are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours).

  • Reperfusion: The OGD period is terminated by returning the cultures to the original culture medium and incubating them under normoxic conditions (95% air, 5% CO2) for a further period (e.g., 24 hours).

  • This compound Treatment: this compound is typically added to the culture medium before, during, or after the OGD insult at various concentrations.

  • Assessment: Cell viability is assessed using assays like MTT, and apoptosis is quantified using methods such as TUNEL staining or flow cytometry with Annexin V/PI staining.

2. Lipopolysaccharide (LPS) Stimulation of BV-2 Microglial Cells [2]

  • Cell Culture: BV-2 immortalized murine microglial cells are cultured in standard media.

  • Treatment: Cells are pre-treated with different concentrations of this compound for a short period (e.g., 30 minutes) before being stimulated with LPS (e.g., 2 µg/mL) for a longer duration (e.g., 24 hours).

  • Assessment: The expression of pro-inflammatory proteins such as iNOS and TNF-α is measured using Western blot analysis.

In Vivo Experimental Workflow

G cluster_workflow In Vivo Experimental Workflow start Start: Animal Model (e.g., Rat, Mouse) pretreatment Administration of This compound start->pretreatment injury Induction of Neurological Injury (e.g., MCAO) pretreatment->injury behavioral Behavioral Assessment (e.g., Neurological Score) injury->behavioral sacrifice Sacrifice and Brain Tissue Collection behavioral->sacrifice infarct Infarct Volume Measurement (e.g., TTC Staining) sacrifice->infarct histology Histological Analysis (e.g., H&E, Nissl Staining) sacrifice->histology immunohistochemistry Immunohistochemistry (e.g., for Apoptotic Markers) sacrifice->immunohistochemistry biochemical Biochemical Assays (e.g., ELISA for Cytokines) sacrifice->biochemical

Caption: General experimental workflow for in vivo neuroprotection assessment.

1. Middle Cerebral Artery Occlusion (MCAO) in Rodents [2][7]

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized, and a midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • A nylon monofilament suture with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

    • For transient MCAO (tMCAO), the suture is withdrawn after a specific period (e.g., 90-120 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the suture is left in place.

  • This compound Administration: this compound is administered, often via intravenous injection or gavage, at various time points before or after the MCAO procedure.

  • Assessment:

    • Neurological Deficit Scoring: Behavioral tests are performed at different time points post-MCAO to assess motor and sensory deficits.

    • Infarct Volume Measurement: After a set period (e.g., 48 hours), the animals are sacrificed, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted tissue remains white.

    • Histological and Molecular Analysis: Brain sections can be further analyzed using histology to assess neuronal damage and immunohistochemistry or Western blotting to measure the expression of various proteins of interest.

Conclusion: Integrating In Vitro and In Vivo Models for a Complete Picture

Both in vitro and in vivo models are indispensable for the comprehensive evaluation of this compound's neuroprotective potential. In vitro models provide a rapid and cost-effective means to screen for efficacy and elucidate the underlying molecular mechanisms in a controlled environment. They are particularly useful for studying direct effects on specific cell types and signaling pathways. However, they lack the complexity of a whole organism, including the blood-brain barrier, systemic metabolism, and the intricate interactions between different cell types in the brain.

In vivo models, while more complex and resource-intensive, are essential for validating the therapeutic relevance of in vitro findings. They allow for the assessment of functional outcomes, such as behavioral recovery, and provide insights into the drug's pharmacokinetics and biodistribution. The MCAO model, in particular, closely mimics the pathophysiology of ischemic stroke in humans.

A synergistic approach, where promising results from in vitro studies are further investigated and validated in relevant in vivo models, is the most effective strategy for advancing our understanding of this compound's neuroprotective effects and paving the way for its potential clinical application in the treatment of neurological disorders. The data and protocols presented in this guide offer a foundational framework for researchers to build upon in their quest to unlock the full therapeutic potential of this promising natural compound.

References

Comparative transcriptomics of cells treated with (-)-Borneol vs. control

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Cellular Responses to (-)-Borneol Treatment

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available comparative transcriptomic studies specifically investigating the effects of this compound on a cellular level versus a control group. The following guide, therefore, synthesizes data from targeted molecular studies to provide an overview of the known cellular and pathway-level responses to Borneol treatment. The experimental protocols and data presented are drawn from studies investigating the effects of Borneol on specific cellular processes, rather than a whole-transcriptome analysis.

While a direct RNA-sequencing dataset for this compound is not available, a study on the related isomer, d-Borneol, in combination with cisplatin on non-small cell lung cancer cells, did utilize RNA-sequencing. This study identified enrichment in cell cycle pathways, highlighting the potential of transcriptomics to uncover the broader cellular impacts of Borneol isomers.[1]

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound. It summarizes available quantitative data on protein expression, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of its cellular impact.

Summary of Known Molecular Effects

This compound has been shown to modulate several key signaling pathways involved in apoptosis, oxidative stress, and cell proliferation across various cell types. The following tables summarize the observed effects on key protein markers.

Table 1: Effect of Borneol on Apoptosis and Cell Cycle Regulation

Cell LineTreatment ConcentrationKey Protein TargetObserved EffectExperimental Method
Human prostate cancer (PC-3) cells10, 20, 30 µMBaxUpregulationWestern Blot
Human prostate cancer (PC-3) cells10, 20, 30 µMBcl-2DownregulationWestern Blot
Human prostate cancer (PC-3) cells10, 20, 30 µMCaspase-3UpregulationWestern Blot
Human prostate cancer (PC-3) cells10, 20, 30 µMCyclin-D1, Cyclin-D2, Cyclin-E1DownregulationWestern Blot
Human neuroblastoma (SH-SY5Y) cells100 µMBcl-2UpregulationNot Specified
Human neuroblastoma (SH-SY5Y) cells100 µMBaxDownregulationNot Specified
Non-small cell lung cancer (H460/CDDP) cells (d-Borneol)Not Specifiedp21, p27UpregulationWestern Blot, RT-PCR
Non-small cell lung cancer (H460/CDDP) cells (d-Borneol)Not SpecifiedCyclinA2, CDK2, CyclinD3, CDK6DownregulationWestern Blot, RT-PCR

Table 2: Effect of Borneol on Oxidative Stress and Other Signaling Pathways

Cell LineTreatment ConcentrationKey Protein TargetObserved EffectExperimental Method
Human prostate cancer (PC-3) cells10, 20, 30 µMJAK1 (phosphorylated)ReductionWestern Blot
Human prostate cancer (PC-3) cells10, 20, 30 µMSTAT3 (phosphorylated)ReductionWestern Blot
Human neuroblastoma (SH-SY5Y) cells100 µMNrf2Increased nuclear translocationNot Specified
Human neuroblastoma (SH-SY5Y) cells100 µMHO-1UpregulationNot Specified
Glioma (C6, U251) cellsNot SpecifiedHIF-1αDownregulation (via autophagy)Western Blot, Immunohistochemistry
Hepatocellular carcinoma (HepG2) cellsNot Specifiedp38 MAPKActivationWestern Blot
Hepatocellular carcinoma (HepG2) cellsNot SpecifiedAkt, ERKInactivationWestern Blot

Key Signaling Pathways Modulated by Borneol

Based on current research, Borneol has been shown to influence several critical signaling pathways. The following diagrams illustrate the proposed mechanisms of action in different cellular contexts.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK1 JAK1 IL6R->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes ROS Reactive Oxygen Species ROS->JAK1 inhibits TargetGenes Target Genes (Cyclins, Bcl-2) pSTAT3_dimer->TargetGenes promotes transcription Proliferation Proliferation TargetGenes->Proliferation leads to Apoptosis_Inhibition Inhibition of Apoptosis TargetGenes->Apoptosis_Inhibition leads to Borneol This compound Borneol->JAK1 inhibits phosphorylation Borneol->STAT3 inhibits phosphorylation Borneol->ROS induces IL6 IL-6 IL6->IL6R binds

Caption: Borneol's inhibition of the JAK/STAT3 signaling pathway in prostate cancer cells.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ROS Oxidative Stress (e.g., from Aβ) ROS->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cell_Protection Neuroprotection Antioxidant_Genes->Cell_Protection Borneol This compound Borneol->Nrf2_free promotes dissociation & translocation

Caption: Borneol-mediated activation of the Nrf2 antioxidant pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the effects of Borneol.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., PC-3, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

    • MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubation: Incubate for 4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protocol:

    • Cell Lysis: After treatment with Borneol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, p-STAT3, STAT3, β-actin) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

General Protocol for a Future Transcriptomic Study (RNA-Sequencing)

The following outlines a typical workflow for a comparative transcriptomic analysis of this compound-treated cells versus a control.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis Cell_Culture 1. Cell Culture & Treatment (Control vs. This compound) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction QC1 3. RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep 4. Library Preparation (mRNA selection, fragmentation, cDNA synthesis) QC1->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 6. Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Alignment 7. Alignment to Reference Genome QC2->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEG_Analysis 9. Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis 10. Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

Head-to-head comparison of (-)-Borneol and menthol for TRPM8 activation

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: (-)-Borneol and Menthol for TRPM8 Activation

This guide provides a detailed, objective comparison of this compound and menthol as activators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily known for its role as a sensor for cold temperatures and cooling agents.[1][2] Understanding the differential effects of agonists like this compound and menthol is crucial for research and the development of novel therapeutics targeting pain, inflammation, and other conditions where TRPM8 is implicated.[2][3]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for this compound and menthol in activating TRPM8 channels. The half-maximal effective concentration (EC₅₀) is a primary measure of potency, with lower values indicating higher potency. Data is derived from studies using heterologous expression systems (e.g., HEK293 or CHO cells) expressing specific TRPM8 orthologs.

ParameterThis compound(-)-MentholExperimental System
Potency (EC₅₀) 65 µM[4]10 - 196 µM[4][5][6][7]Varies (e.g., HEK293, CHO cells)
116 µM[8]62.64 ± 1.2 µM[9]Mouse TRPM8 in HEK293 cells
Efficacy Activates TRPM8, but generally less effective than menthol at the same concentration.[4][10]Potent activator of TRPM8, often used as a reference agonist.[7][11]Whole-cell patch clamp, Calcium imaging
Selectivity Primarily studied for its effect on TRPM8.[10][12]Also known to activate TRPA1 and TRPV3 at higher concentrations.[7]Electrophysiology on various TRP channels

Summary of Findings: Based on available data, (-)-menthol is a more potent activator of the TRPM8 channel than this compound, as indicated by its generally lower EC₅₀ value.[4] While both compounds effectively induce TRPM8-mediated responses, menthol's potency can vary significantly depending on the specific experimental conditions and the species ortholog of the TRPM8 channel being studied.[5][6][9][13]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TRPM8 activation are provided below.

Calcium Imaging Assay

This high-throughput method quantifies intracellular calcium ([Ca²⁺]i) changes following TRPM8 channel activation.[5][14]

Principle: TRPM8 is a Ca²⁺ permeable channel.[1] Agonist binding opens the channel, leading to an influx of extracellular Ca²⁺. This influx is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) pre-loaded into the cells. The resulting increase in fluorescence intensity is proportional to the channel's activity.[14]

Detailed Protocol:

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the TRPM8 channel are cultured in a suitable medium (e.g., DMEM with 10% FBS).[5][14]

    • Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 30,000 to 50,000 cells per well and incubated overnight to allow for adherence.[14]

  • Dye Loading:

    • The culture medium is aspirated, and cells are washed once with an assay buffer (e.g., HBSS with 20 mM HEPES).[14]

    • A loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and often a non-ionic surfactant like Pluronic F-127 is added to each well.[14]

    • The plate is incubated for 45-60 minutes at 37°C, protected from light, to allow the dye to enter the cells and be cleaved into its active form by intracellular esterases.[13][14]

  • Compound Addition and Fluorescence Measurement:

    • Extracellular dye is removed by washing the wells twice with the assay buffer.[13][14]

    • The plate is placed in a fluorescence microplate reader or a fluorescence microscope.

    • A baseline fluorescence reading is recorded for 10-20 seconds.[13]

    • Serial dilutions of the agonist (this compound or menthol) are added to the wells.

    • The change in fluorescence is monitored in real-time (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4) for 2-5 minutes to capture the peak response.[13]

  • Data Analysis:

    • The increase in fluorescence intensity is used to calculate the response to the agonist.

    • Concentration-response curves are generated by plotting the response against the logarithm of the agonist concentration.

    • The EC₅₀ value is determined by fitting the data to a Hill equation.[8]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents passing through TRPM8 channels in the cell membrane, offering high-resolution data on channel gating properties.[15][16]

Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane voltage and the direct measurement of ion currents.[11]

Detailed Protocol:

  • Cell Preparation:

    • TRPM8-expressing cells are grown on glass coverslips. For experiments, a coverslip is placed in a recording chamber on the stage of an inverted microscope.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 150 NaCl, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.[11]

    • Intracellular (Pipette) Solution (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, 10 HEPES, adjusted to pH 7.4 with NaOH.[11] EGTA is included to chelate intracellular calcium and isolate the currents flowing directly through the plasma membrane.

  • Recording:

    • A patch-clamp amplifier and data acquisition system are used.[17]

    • Glass micropipettes with a resistance of 4-8 MΩ are filled with the intracellular solution and positioned onto a cell.[17]

    • A gigaohm seal is formed, and the whole-cell configuration is established.

    • The cell is held at a specific potential (e.g., 0 mV or -60 mV).[11][18]

  • Voltage Protocol and Compound Application:

    • Voltage steps or ramps are applied to elicit currents. A typical protocol involves holding the cell at 0 mV and applying voltage steps from -80 mV to +120 mV.[11]

    • The agonist is applied to the cell via a perfusion system.

    • Currents are recorded before (baseline), during, and after agonist application.[19]

  • Data Analysis:

    • The amplitude of the agonist-evoked current is measured at different voltages to generate a current-voltage (I-V) relationship, which typically shows outward rectification for TRPM8.[17]

    • Dose-response relationships are constructed by applying various concentrations of the agonist and measuring the resulting current density.

Signaling Pathways and Visualizations

TRPM8 Activation Signaling Pathway

Activation of the TRPM8 channel by an agonist like this compound or menthol initiates a signaling cascade primarily driven by the influx of Ca²⁺. This Ca²⁺ influx acts as a second messenger, triggering various downstream cellular events. The channel's activity is also modulated by intracellular components, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for its activation.[1][3] G-protein coupled receptor (GPCR) signaling pathways can inhibit TRPM8 activity by activating Phospholipase C (PLC), which leads to the depletion of PIP₂.[20][21]

TRPM8_Signaling cluster_extra Extracellular cluster_intra Intracellular TRPM8_closed TRPM8 (Closed) TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open TRPM8_open->TRPM8_closed Ca_int ↑ [Ca²⁺]i Ca_ext Ca²⁺ Ca_ext->Ca_int Downstream Downstream Signaling (e.g., Gene Transcription) Ca_int->Downstream PLC PLC PIP2 PIP₂ PLC->PIP2 Depletion PIP2->TRPM8_closed Required for Activation

Caption: TRPM8 channel activation pathway.

Experimental Workflow: Calcium Imaging Assay

The following diagram outlines the typical workflow for assessing TRPM8 agonist activity using a fluorescence-based calcium imaging assay.

Calcium_Imaging_Workflow arrow arrow A 1. Cell Culture (TRPM8-expressing cells) B 2. Plate Cells (96-well plate) A->B C 3. Dye Loading (e.g., Fluo-4 AM) B->C D 4. Wash (Remove extracellular dye) C->D E 5. Measure Baseline (Fluorescence Reader) D->E F 6. Add Agonist (this compound or Menthol) E->F G 7. Measure Response (↑ Fluorescence) F->G H 8. Data Analysis (Calculate EC₅₀) G->H

Caption: Workflow for a TRPM8 calcium imaging assay.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Borneol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (-)-Borneol, a flammable solid and skin irritant, is a critical aspect of laboratory safety and environmental responsibility.[1][2] For researchers, scientists, and drug development professionals, adherence to established safety protocols and waste management regulations is paramount. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring a secure laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is essential to implement the following safety measures:

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][3][4]

  • Ventilation: All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[2][3]

  • Ignition Sources: As a flammable solid, this compound must be kept away from heat, sparks, open flames, and other potential ignition sources.[1][5][6]

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Appearance White colored lump-solid with a sharp camphor-like odor.[6]
Flammability Flammable Solid.[1][5][6][7]
Flash Point 100.0 °C (212.0 °F) - Closed Cup.[1]
Solubility Insoluble in water.[6][8]
UN Number 1312.[5][9]
Hazard Class 4.1 (Flammable Solid).[5][9]
Oral LD50 (Rat) 5800 mg/kg.[8]
Dermal LD50 (Rabbit) >2000 mg/kg.[8]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by hazardous waste regulations. The following procedure provides a general guideline; however, it is imperative to consult and adhere to your institution's specific waste management protocols, as well as local, state, and federal regulations.[1][2][5][9]

  • Waste Identification and Classification: Chemical waste generators are responsible for correctly identifying and classifying this compound waste as hazardous.[2]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[2][9] It should be collected in a designated, separate waste container.

  • Container Selection and Labeling: Store this compound waste in its original container or a compatible, chemically resistant container that can be securely sealed.[2][3][4][9] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Waste Storage: Keep the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Waste Collection and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocols for Disposal

The disposal procedures outlined are based on established regulatory guidelines rather than specific experimental protocols. The classification of this compound as a hazardous waste is determined by regulatory frameworks. No experimental methodologies for determining disposal were cited in the reviewed safety data sheets.[2]

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][3]

  • Wear Appropriate PPE: Ensure you are wearing the necessary personal protective equipment before beginning the cleanup.

  • Contain the Spill: Prevent the further spread of the spilled material.

  • Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for hazardous waste disposal.[1][3][4] Avoid generating dust during the cleanup process.[3][4][9]

  • Decontaminate the Area: Once the solid material has been collected, the area can be washed with water.[1]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

This compound Disposal Workflow

cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Sealed Container segregate->container storage Store in Cool, Dry, Ventilated Area container->storage ehs Contact EHS for Pickup storage->ehs end Proper Disposal by Licensed Contractor ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (-)-Borneol

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Borneol, a valuable bicyclic organic compound utilized in fragrance development and chemical synthesis, requires careful handling due to its flammable nature and potential health hazards. Adherence to stringent safety protocols is paramount for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the proper management of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable solid that can cause skin and eye irritation.[1][2] Inhalation of dust particles may irritate the nose and throat, leading to symptoms such as headache, nausea, and dizziness.[2] Therefore, a comprehensive PPE strategy is essential.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.To protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation or allergic reactions.[3]
Respiratory Protection NIOSH-approved respirator for dusts.To prevent inhalation of airborne particles, especially when handling powders.
Protective Clothing Laboratory coat or overalls.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.

Safe Handling and Operational Workflow

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safe utilization in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Well-ventilated, away from ignition sources) gather_ppe Gather and Inspect PPE prep_area->gather_ppe locate_safety Locate Eyewash Station and Safety Shower gather_ppe->locate_safety don_ppe Don Appropriate PPE weigh_transfer Weigh and Transfer this compound (Minimize dust generation) don_ppe->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware and Surfaces dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove and Dispose of/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_cleanup cluster_cleanup cluster_handling->cluster_cleanup

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a well-ventilated work area, such as a chemical fume hood, for handling this compound.[3][4]

    • Ensure the area is free of ignition sources like open flames, hot plates, and spark-producing equipment.[4][5][6]

    • Assemble and inspect all necessary PPE as detailed in the table above.

    • Confirm the location and functionality of the nearest eyewash station and safety shower.[4]

  • Handling:

    • Put on all required personal protective equipment.

    • Carefully weigh the desired amount of this compound, minimizing the creation of dust.[4] If possible, use a scoop or spatula to transfer the solid.

    • When dissolving, slowly add the this compound to the solvent to avoid splashing.

    • Conduct the experiment, maintaining awareness of the flammable nature of the compound.

  • Cleanup and Disposal:

    • Decontaminate all glassware and work surfaces that have come into contact with this compound.

    • Collect all waste, including contaminated PPE and excess this compound, in a clearly labeled hazardous waste container.[7]

    • Dispose of the hazardous waste in accordance with local, state, and federal regulations.[7][8] Do not pour down the drain.[7][8]

    • Carefully remove and properly dispose of single-use PPE. Reusable PPE should be cleaned according to manufacturer's instructions.

    • Wash hands thoroughly with soap and water after handling is complete.[2][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Spill: For a small spill, and if it is safe to do so, eliminate all ignition sources.[5][8] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact emergency services.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Borneol
Reactant of Route 2
(-)-Borneol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。